Product packaging for 3-Hydroxy-4-methylpyridine(Cat. No.:CAS No. 1121-19-3)

3-Hydroxy-4-methylpyridine

カタログ番号: B072547
CAS番号: 1121-19-3
分子量: 109.13 g/mol
InChIキー: WYOZXMYWGIJYSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Hydroxy-4-methylpyridine is a structurally significant pyridine derivative that serves as a key intermediate and analog in the study of Vitamin B6 (pyridoxine) and its related coenzymes. Its primary research value lies in its role as a precursor or a structural mimic for pyridoxal phosphate (PLP), the active cofactor for a vast array of enzymes, including transaminases, decarboxylases, and racemases. Researchers utilize this compound to investigate the mechanisms of PLP-dependent enzymatic catalysis, probe active sites, and study metabolic pathways involving amino acid biosynthesis and degradation. Furthermore, its hydroxymethyl and methyl substituents make it a valuable scaffold in medicinal chemistry for the design and synthesis of novel enzyme inhibitors or potential therapeutic agents. This high-purity compound is essential for biochemical research, nutritional science studies, and pharmaceutical development, providing a critical tool for advancing our understanding of cofactor-dependent processes in cellular metabolism. All products are for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B072547 3-Hydroxy-4-methylpyridine CAS No. 1121-19-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXMYWGIJYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376563
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-19-3
Record name 4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpyridine, also known as 4-methylpyridin-3-ol[]. It details the compound's chemical and physical properties, provides available synthesis and purification methodologies, and discusses its safety and handling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₆H₇NO[2][3][4]. Its IUPAC name is 4-methylpyridin-3-ol[].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1121-19-3[2][5]
Molecular Formula C₆H₇NO[2][3][4]
Molecular Weight 109.13 g/mol [6]
Appearance Yellow to light brown powder or colorless liquid/crystal[2][6]
Melting Point 116-120 °C[6]
Conflicting data: 26-28 °C[2]
Boiling Point Not definitively available
Conflicting data: 224-226 °C[2]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[2]

Note: Conflicting data exists for the melting and boiling points. The more consistently reported melting point is in the range of 116-120°C. Researchers should verify these properties experimentally.

Synthesis and Purification

Synthesis

A synthetic route to a related class of compounds, 3-hydroxy-4-substituted picolinonitriles, has been described. This involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage. While not a direct synthesis of this compound, the general principles may be of interest to researchers in the field.

Another documented synthesis is that of 2-amino-3-hydroxy-4-methylpyridine, a derivative of the target compound. This multi-step process begins with the dissolution of ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF), followed by a series of reactions including amination, cyclization, and subsequent modifications[7].

Purification

Purification of pyridine derivatives is often achieved through recrystallization[8]. For 3-amino-4-methylpyridine, a related compound, recrystallization from ethyl acetate is a documented method[9]. The choice of solvent for recrystallization of this compound would depend on its solubility profile at different temperatures, which would need to be determined experimentally.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the analysis of this compound was not found, a method for the simultaneous measurement of related compounds, 2,6-dihydroxy-4-methylpyridine and 2,6-dihydroxy-3-cyano-4-methylpyridine, has been detailed. This method utilizes a Dikma Platisil ODS column (4.6 x 250 mm, 5 µm) with a mobile phase consisting of a methanol and sodium dihydrogen phosphate buffer mixture, with isocratic elution and UV detection at 242 nm[10]. This methodology could serve as a starting point for developing a validated HPLC method for this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the public domain. Data for isomeric and related compounds are available and may provide some reference. For instance, the ¹H NMR spectrum of the isomeric 3-hydroxy-6-methylpyridine in DMSO-d₆ has been reported[11].

Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, related structures have shown notable biological effects:

  • Enzyme Inhibition: A series of 3-hydroxypyridin-4-one derivatives have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines.

  • Antibacterial and Antifungal Activity: Pyrazole derivatives incorporating a 4-methylpiperidin-4-ol moiety have demonstrated in vitro antibacterial and antifungal properties[12].

These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel bioactive molecules.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.

Table 2: GHS Information for this compound

CategoryClassificationPictogramSignal WordHazard Statement
Acute Toxicity (Oral) Category 4GHS07WarningH302: Harmful if swallowed

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[13][14]. In case of accidental contact or inhalation, it is recommended to rinse the affected area with plenty of water and seek medical attention[2].

Experimental Workflows and Diagrams

As no specific signaling pathways or detailed experimental workflows for this compound are available, diagrams cannot be generated at this time. Should such information become available, the following DOT script templates can be adapted.

Example DOT Script for a Hypothetical Synthesis Workflow:

Synthesis_Workflow Reactant_A Methyl Ethyl Ketoxime in Diethyl Ether Reaction Heating Reactant_A->Reaction Reactant_B Dilute HCl Reactant_B->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

A hypothetical workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and as a building block for medicinal chemistry. While its fundamental properties are partially documented, there remain significant gaps in the publicly available data, particularly concerning detailed experimental protocols, comprehensive spectroscopic characterization, and its specific biological activities. This guide consolidates the currently available information and highlights areas where further research is needed to fully elucidate the properties and potential of this compound. It is recommended that researchers independently verify the physical and chemical properties of this compound before use.

References

Synthesis of 3-Hydroxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-4-methylpyridine, a valuable pyridine derivative in medicinal chemistry and drug development. This document details various synthetic routes, presenting quantitative data in structured tables, providing in-depth experimental protocols, and visualizing the reaction pathways for enhanced clarity.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The strategic placement of the hydroxyl and methyl groups on the pyridine ring allows for diverse functionalization, making it a key building block in the synthesis of novel therapeutic agents. This guide explores several established methods for the preparation of this compound, offering a comparative analysis of their efficiency, scalability, and potential drawbacks.

Pathway 1: From 2-Amino-4-picoline via Diazotization and Nitration

A classical, albeit lengthy, approach to this compound begins with the readily available 2-Amino-4-picoline. This multi-step synthesis involves diazotization, nitration, chlorination, and reduction. While this route is well-documented, it is often associated with low overall yields and significant environmental concerns due to the use of harsh reagents and the generation of substantial waste.[1][2]

Reaction Pathway:

Synthesis_from_2_Amino_4_picoline A 2-Amino-4-picoline B 2-Hydroxy-4-methylpyridine A->B 1. Diazotization, Hydrolysis C 2-Hydroxy-4-methyl-3-nitropyridine B->C 2. Nitration (HNO3/H2SO4) D 2-Chloro-4-methyl-3-nitropyridine C->D 3. Chlorination (POCl3/PCl5) E 3-Amino-4-methylpyridine D->E 4. Reduction (e.g., Pd/C, H2) F This compound E->F 5. Diazotization, Hydrolysis

Figure 1: Synthesis from 2-Amino-4-picoline.
Quantitative Data Summary:

StepReactantsReagentsConditionsYieldReference
12-Amino-4-picolineNaNO₂, H₂SO₄, H₂O10°C-[3]
22-Hydroxy-4-methylpyridineHNO₃, H₂SO₄95°C, 2h-[3]
32-Hydroxy-4-methyl-3-nitropyridinePOCl₃, PCl₅Reflux, 6h95% (for the chloro derivative from the hydroxyl precursor)[3]
42-Chloro-4-methyl-3-nitropyridinePd/C, H₂--[1]
53-Amino-4-methylpyridineNaNO₂, H₂SO₄, H₂O---

Note: Detailed yields for each step are not consistently reported in a single source, and the overall yield is noted to be low.[1]

Experimental Protocols:

Step 1 & 2: Synthesis of 2-Hydroxy-4-methyl-3(5)-nitropyridine [3] To a 1000 mL flask, 950 g (9.5 mol) of concentrated sulfuric acid is added. While maintaining the temperature below 10°C, 2-amino-4-methylpyridine is added, followed by the dropwise addition of 108 g (1.1 mol) of concentrated nitric acid. The mixture is then heated to 95°C and allowed to react for 2 hours. After cooling to room temperature, the reaction mixture is poured into 1000 mL of ice water and neutralized with concentrated ammonia water to a pH of 7. The resulting product is filtered. The crude product is then taken up in 2 L of water and 260 g (2.6 mol) of concentrated sulfuric acid. A solution of 83 g (1.2 mol) of NaNO₂ in 240 mL of water is added dropwise at a temperature below 10°C. The reaction is stirred for 1 hour, filtered, and the resulting solid is dried at 80°C to yield a light yellow solid of 2-hydroxy-4-methyl-3(5)-nitropyridine (131 g, 85% yield from 2-amino-4-methylpyridine).

Step 3: Synthesis of 2-Chloro-4-methyl-3(5)-nitropyridine [3] To a 1000 mL flask, 108 g (0.7 mol) of 2-hydroxy-4-methyl-3(5)-nitropyridine, 21 g (0.1 mol) of PCl₅, and 200 g (1.3 mol) of POCl₃ are added. The mixture is refluxed for 6 hours. Excess POCl₃ is removed by distillation under reduced pressure. The reaction mixture is then slowly poured into 700 mL of ice water and extracted with four 100 mL portions of an organic solvent. The combined organic phases are dried with anhydrous sodium sulfate. After filtration and removal of the solvent, the residue is distilled under reduced pressure to collect the fraction at 110-120°C/4.0 kPa, yielding 115 g (95%) of 2-chloro-4-methyl-3(5)-nitropyridine.

Subsequent Steps: The subsequent reduction of the nitro group to an amino group and the final conversion to the hydroxyl group follow standard procedures for aromatic compounds. For instance, the reduction can be achieved through catalytic hydrogenation with Pd/C. The final diazotization of 3-amino-4-methylpyridine followed by hydrolysis will yield the desired this compound.

Pathway 2: From 4-Methyl-3-nitropyridine

A more direct route involves the synthesis of 4-methyl-3-nitropyridine, followed by reduction and diazotization. The key intermediate, 4-methyl-3-nitropyridine, can be synthesized from 2-amino-4-methylpyridine.[3]

Reaction Pathway:

Synthesis_from_4_Methyl_3_nitropyridine A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3(5)-nitropyridine A->B 1. Nitration (HNO3/H2SO4) C 2-Hydroxy-4-methyl-3(5)-nitropyridine B->C 2. Diazotization, Hydrolysis D 2-Chloro-4-methyl-3(5)-nitropyridine C->D 3. Chlorination (POCl3/PCl5) E 4-Methyl-3-nitropyridine D->E 4. Dechlorination (Cu, Benzoic Acid) F 3-Amino-4-methylpyridine E->F 5. Reduction G This compound F->G 6. Diazotization, Hydrolysis

Figure 2: Synthesis from 4-Methyl-3-nitropyridine.
Quantitative Data Summary:

StepReactantsReagentsConditionsYieldReference
1-32-Amino-4-methylpyridineSee Pathway 1--[3]
42-Chloro-4-methyl-3(5)-nitropyridineActivated copper powder, Benzoic acid30 min74%[3]
54-Methyl-3-nitropyridine----
63-Amino-4-methylpyridine----
Experimental Protocols:

Step 4: Synthesis of 4-Methyl-3-nitropyridine [3] To a reaction vessel, add 69 g (0.4 mol) of 2-chloro-4-methyl-3(5)-nitropyridine and 122 g (1.0 mol) of benzoic acid. Then, 64 g (1.0 mol) of activated copper powder is added, and the mixture is allowed to react for 30 minutes. Following the reaction, 400 mL of a 20% Na₂CO₃ aqueous solution is added, and the product is isolated by steam distillation. The distillate is extracted with three 100 mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate. After filtration and solvent removal, the residue is distilled under reduced pressure, collecting the fraction at 145-155°C/4.0 kPa to yield 41 g (74%) of 4-methyl-3-nitropyridine.

Subsequent Steps: The reduction of the nitro group of 4-methyl-3-nitropyridine to form 3-amino-4-methylpyridine can be achieved using standard reducing agents. The subsequent conversion of the amino group to a hydroxyl group via diazotization and hydrolysis will yield the final product, this compound.

Pathway 3: From 4-Propargylaminoisoxazoles

A modern and efficient approach utilizes a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form an isoxazolopyridine intermediate, which then undergoes N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles.[4][5][6] While this method synthesizes a nitrile derivative, the cyano group can be subsequently converted to other functional groups, or the synthesis can be adapted to yield the desired this compound. This pathway is notable for its mild reaction conditions.[6]

Reaction Pathway:

Synthesis_from_4_Propargylaminoisoxazoles A 4-Propargylaminoisoxazole B Isoxazolopyridine A->B 1. Au(I)-catalyzed cyclization C 3-Hydroxy-4-methylpicolinonitrile B->C 2. N-O bond cleavage (K2CO3, MeOH)

Figure 3: Synthesis from 4-Propargylaminoisoxazoles.
Quantitative Data Summary:

StepReactantReagentsConditionsYieldReference
14-PropargylaminoisoxazoleJohnPhos AuCl, AgSbF₆, N-phenylbenzaldimine, 1,2-dichloroethane60°C, 3h-[4][6]
2IsoxazolopyridineK₂CO₃, dry MeOH60°C, 30 min83% (Procedure A)[4]
One-pot4-PropargylaminoisoxazoleSee steps 1 & 2-56%[4]
Experimental Protocols:

General Procedure A for N-O Bond Cleavage (Step 2): [4] To a solution of the isoxazolopyridine (0.100 mmol) in dry MeOH (5.00 mL/mmol), K₂CO₃ (0.150 mmol) is added. The mixture is stirred at 60°C for 30 minutes. The reaction is quenched by the addition of 1 M aq HCl. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄ and filtered. The solvent is removed in vacuo to give the 4-substituted 3-hydroxypicolinonitrile. For 3-Hydroxy-4-methylpicolinonitrile, the yield is 83%.

General Procedure B for One-Pot Synthesis: [4][6] To a mixture of JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) is added at room temperature under an argon atmosphere. After the addition of the 4-propargylaminoisoxazole in 1,2-dichloroethane (3.0 mL/mmol), the resultant mixture is stirred at 60°C for 3 hours. To this mixture, dry MeOH (5.0 mL/mmol) and K₂CO₃ (1.5 equiv) are added. The resultant mixture is stirred at 60°C for 30 minutes. The reaction is quenched by the addition of 1 M aq HCl. The mixture is passed through a pad of celite and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and filtered. The solvent is removed in vacuo to give the 4-substituted 3-hydroxypicolonitrile. For 3-Hydroxy-4-methylpicolinonitrile, the one-pot yield is 56%.[4]

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. The classical route starting from 2-amino-4-picoline is a well-established but often low-yielding and environmentally challenging method. The pathway proceeding through the 4-methyl-3-nitropyridine intermediate offers a more direct approach. For researchers seeking milder conditions and potentially higher efficiency for substituted analogues, the modern synthesis from 4-propargylaminoisoxazoles presents a compelling alternative, although it initially yields a picolinonitrile that would require further transformation. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the tolerance for harsh reaction conditions and environmental impact.

References

Spectroscopic Profile of 3-Hydroxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-methylpyridine (CAS No. 1121-19-3, Molecular Formula: C₆H₇NO). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data alongside detailed experimental protocols for obtaining and analyzing the spectroscopic profile of this compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing the foundational spectroscopic knowledge required for characterization, quality control, and further investigation of this compound.

Chemical Structure and Properties

  • IUPAC Name: 4-Methylpyridin-3-ol

  • Synonyms: 3-Hydroxy-4-picoline[1]

  • CAS Number: 1121-19-3[1][2][3][4][]

  • Molecular Formula: C₆H₇NO[3]

  • Molecular Weight: 109.13 g/mol [3]

  • Appearance: Yellow-brown solid[2]

  • Purity: Typically available at 95% or higher[1][2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2980-2850WeakC-H stretch (methyl)
1640-1550StrongC=C and C=N stretching (pyridine ring)
1470-1430MediumC-H bend (methyl)
1300-1200StrongC-O stretch (phenolic)
900-675StrongC-H out-of-plane bend (aromatic)
Table 2: Predicted ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s1HOH
~8.1-8.3s1HH-2
~7.9-8.1d1HH-6
~7.1-7.3d1HH-5
~2.2-2.4s3HCH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). For comparison, the reported ¹H NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine in DMSO-d₆ shows signals at δ 9.64 (br s, 1H, OH), 8.02 (s, 1H, H-2), 7.07 (d, 1H), 7.05 (d, 1H), and 2.35 (s, 3H, CH₃)[6].

Table 3: Predicted ¹³C NMR Spectroscopy Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~150-155C-3
~145-150C-6
~140-145C-2
~130-135C-4
~120-125C-5
~15-20CH₃

Note: For comparison, the reported ¹³C NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine shows characteristic shifts for the pyridine ring and the methyl group[7].

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
109100[M]⁺ (Molecular Ion)
81~50-70[M - CO]⁺
80~40-60[M - CHO]⁺
53~20-40[C₄H₃]⁺

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and the anvil is engaged to ensure good contact.

    • The sample spectrum is then recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology: Solution-State NMR

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 500 MHz (or higher field) NMR spectrometer.

    • Probe: A broadband or dual-channel probe tuned to the frequencies of ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Data Acquisition:

    • A standard one-pulse experiment is used.

    • Key parameters: 90° pulse width, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.

    • 16-64 scans are typically acquired.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • Key parameters: 30° pulse width, relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • A few micrograms of the sample are introduced into the ion source via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Instrument Setup:

    • Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an EI source.

    • Ionization Energy: 70 eV.

    • Source Temperature: 150-250 °C.

    • Mass Range: m/z 40-400.

  • Data Acquisition: The mass spectrometer scans the specified mass range, and the detector records the abundance of ions at each m/z value.

  • Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum IR->IR_Data NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

References

The Multifaceted Biological Activities of 3-Hydroxy-4-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxy-4-methylpyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These derivatives have garnered significant interest for their therapeutic potential, which is often attributed to their metal-chelating properties and their ability to modulate key physiological pathways. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anti-inflammatory, antioxidant, analgesic, antimicrobial, and enzyme-inhibiting properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyridine ring followed by functional group interconversions. One illustrative pathway begins with the Hantzsch pyridine synthesis, which is a one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and an enamine. Subsequent modifications, such as hydroxylation and methylation, can be performed to yield the desired this compound core. Another versatile method is the Guareschi-Thorpe condensation.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Starting_Materials Starting Materials (e.g., β-ketoesters, enamines, aldehydes) Ring_Formation Pyridine Ring Formation (e.g., Hantzsch Synthesis) Starting_Materials->Ring_Formation Intermediate Substituted Pyridine Intermediate Ring_Formation->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Methylation Methylation Hydroxylation->Methylation Final_Product This compound Derivative Methylation->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. The primary mechanism underlying this activity is believed to be their iron-chelating ability.[1][2][3] Iron is a crucial cofactor for several pro-inflammatory enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the arachidonic acid cascade responsible for the production of prostaglandins and leukotrienes, respectively.[1][2][3] By chelating iron, these derivatives can effectively inhibit the activity of COX and LOX, thereby reducing the synthesis of these inflammatory mediators.[1][2][3]

The proposed anti-inflammatory signaling pathway is illustrated below:

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., tissue injury, pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX Cyclooxygenase (COX) (Iron-dependent) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) (Iron-dependent) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative This compound Derivative Derivative->COX Inhibits Derivative->LOX Inhibits Iron Fe³⁺ Derivative->Iron Chelates Iron->COX Cofactor Iron->LOX Cofactor

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Quantitative Data: Anti-inflammatory Activity

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Compound ACarrageenan-induced paw edema (rat)20 mg/kg67%[4]
Compound BCarrageenan-induced paw edema (rat)400 mg/kgSignificant inhibition[4]
Compound CCarrageenan-induced paw edema (rat)200 mg/kg58%[4]
Indomethacin (Standard)Carrageenan-induced paw edema (rat)10 mg/kg60%[4]
Compound ACroton oil-induced ear edema (mouse)20 mg/kg37%[4]
Compound BCroton oil-induced ear edema (mouse)400 mg/kg43%[4]
Compound CCroton oil-induced ear edema (mouse)200 mg/kg50%[4]
Indomethacin (Standard)Croton oil-induced ear edema (mouse)-65%[4]
Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals. The hydroxyl group on the pyridine ring is a key functional group responsible for this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting radical is stabilized by resonance within the aromatic ring.

Quantitative Data: Antioxidant Activity (DPPH Radical Scavenging)

Compound IDEC₅₀ (µM)Reference
Derivative 6a (3,4-di-hydroxyphenyl moiety)2.21[1]
Derivative 6b (4-hydroxy-3-methoxyphenyl moiety)17.49[1]
Quercetin (Standard)-[1]
Analgesic Activity

The analgesic effects of this compound derivatives are closely linked to their anti-inflammatory properties. By inhibiting the production of prostaglandins, which are known to sensitize nociceptors, these compounds can effectively reduce pain perception.

Quantitative Data: Analgesic Activity

Compound IDAnimal ModelDose% InhibitionReference
Compound AAcetic acid-induced writhing (mouse)10 mg/kg79%[5]
Compound BAcetic acid-induced writhing (mouse)400 mg/kg66%[5]
Compound CAcetic acid-induced writhing (mouse)200 mg/kg80%[5]
Compound DAcetic acid-induced writhing (mouse)200 mg/kg90%[5]
Indomethacin (Standard)Acetic acid-induced writhing (mouse)10 mg/kg82%[5]
Compound AFormalin test (late phase, mouse)2.5-10 mg/kgSignificant[5]
Compound BFormalin test (late phase, mouse)100-400 mg/kgSignificant[5]
Compound CFormalin test (late phase, mouse)50-200 mg/kgSignificant[5]
Compound DFormalin test (late phase, mouse)50-200 mg/kgSignificant[5]
Antimicrobial Activity

Certain this compound derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions, such as iron, which are vital for microbial growth and proliferation. By sequestering these metal ions, the compounds can disrupt critical metabolic processes in microorganisms.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6c (meta-OCH₃ phenyl)Staphylococcus aureus32[6]
Compound 6c (meta-OCH₃ phenyl)Escherichia coli32[6]
Ampicillin (Standard)Staphylococcus aureus>32[6]
Ampicillin (Standard)Escherichia coli>32[6]
Various derivativesCandida albicans128-512[6]
Various derivativesAspergillus niger128-512[6]
Enzyme Inhibition

Beyond COX and LOX, this compound derivatives have been shown to inhibit other enzymes, with tyrosinase being a notable example. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The inhibitory effect is often due to the chelation of the copper ions present in the active site of the enzyme.

Quantitative Data: Tyrosinase Inhibition

Compound IDIC₅₀ (µM)Reference
Derivative 6b (4-OH-3-OCH₃ substitution)25.82[1]
Derivative with furan ring substitution8.94[1]
Kojic Acid (Standard)16.68[1]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

  • Workflow:

Carrageenan_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at regular intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Methodology:

    • Animals (typically rats or mice) are acclimatized to the laboratory conditions.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered (e.g., intraperitoneally or orally).

    • After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

DPPH Radical Scavenging Assay (Antioxidant)

This is a common in vitro method to evaluate the free radical scavenging activity of compounds.

  • Workflow:

DPPH_Workflow Preparation Prepare DPPH Solution and Test Compounds Reaction Mix DPPH Solution with Test Compounds Preparation->Reaction Incubation Incubate in the Dark Reaction->Incubation Absorbance_Measurement Measure Absorbance (at ~517 nm) Incubation->Absorbance_Measurement Calculation Calculate % Scavenging Activity and EC₅₀ Absorbance_Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or quercetin) are prepared.

    • The test compound solutions are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme tyrosinase.

  • Workflow:

Tyrosinase_Workflow Preparation Prepare Enzyme, Substrate, and Inhibitor Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Preparation->Pre_incubation Reaction_Initiation Add Substrate (e.g., L-DOPA) Pre_incubation->Reaction_Initiation Incubation Incubate at a Controlled Temperature Reaction_Initiation->Incubation Absorbance_Measurement Measure Absorbance (at ~475 nm) Incubation->Absorbance_Measurement Calculation Calculate % Inhibition and IC₅₀ Absorbance_Measurement->Calculation

References

The Solubility Profile of 3-Hydroxy-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 3-hydroxy-4-methylpyridine (CAS No. 1121-19-3), a pivotal intermediate in the pharmaceutical and diagnostic sectors. The document is intended for researchers, scientists, and professionals in drug development, offering critical data on its behavior in common laboratory solvents, detailed experimental protocols for solubility determination, and visualizations of its application in relevant experimental workflows.

Executive Summary

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and diagnostic reagents.[1][2] Its solubility is a fundamental physicochemical property that dictates its handling, formulation, and reaction kinetics. This guide consolidates available solubility data, outlines a standard methodology for its determination, and provides visual representations of its practical applications in chemical synthesis.

Quantitative Solubility Data

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O14 g/L25
EthanolC₂H₅OHReadily SolubleNot Specified
AcetoneC₃H₆OReadily SolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleNot Specified
MethanolCH₃OHSlightly SolubleNot Specified

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors found in the literature. Further empirical studies are recommended to establish precise quantitative solubility in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This protocol outlines the steps to ascertain the solubility of this compound in a given solvent.

3.1 Materials and Equipment

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To completely separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot to remove any remaining solid particles.

    • Prepare a series of dilutions of the filtered supernatant.

    • Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

  • Quantification:

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the saturated solution from the calibration curve.

    • Calculate the solubility in the desired units (e.g., g/L or mol/L).

Applications and Experimental Workflows

This compound serves as a critical precursor in various synthetic pathways. Its ability to act as a chelating agent for metal ions is a key feature in the development of novel therapeutic and diagnostic agents.

4.1 Workflow for the Synthesis of a Metal Complex

The following diagram illustrates a generalized workflow for the synthesis of a metal complex using this compound as a ligand. This process is relevant in the development of metal-based drugs and imaging agents.

G A Dissolve this compound in a suitable solvent (e.g., Ethanol) C Mix the two solutions and stir under controlled temperature A->C B Prepare a solution of a metal salt (e.g., FeCl3) in the same solvent B->C D Monitor reaction progress (e.g., by TLC or color change) C->D E Isolate the product by filtration or evaporation D->E F Purify the complex (e.g., by recrystallization) E->F G Characterize the final product (e.g., by spectroscopy, X-ray crystallography) F->G

Caption: Workflow for the synthesis of a metal complex.

4.2 Logical Relationship in Amyloid-Beta Interaction Studies

Derivatives of 3-hydroxy-4-pyridinone have been investigated for their potential to interact with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease.[4] The following diagram illustrates the logical relationship in such an experimental design.

G cluster_0 Hypothesis cluster_1 Experimental Verification A 3-Hydroxy-4-pyridinone Derivative C Interaction (Binding) A->C B Amyloid-Beta Fibrils B->C D Introduce fluorescently labeled derivative to amyloid fibrils C->D Test E Measure fluorescence signal D->E F Signal change indicates binding E->F

Caption: Logical flow for studying amyloid-beta interaction.

Conclusion

This technical guide provides essential solubility data and experimental context for this compound. The information presented herein is intended to support researchers in their efforts to utilize this important chemical intermediate in the development of novel pharmaceuticals and diagnostics. Further quantitative solubility studies in a broader range of organic solvents are encouraged to expand the utility of this compound.

References

Thermochemical Properties of 3-Hydroxy-4-methylpyridine: A Technical Overview and Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylpyridine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its reactivity, stability, and behavior in various chemical processes. This technical guide synthesizes the currently available information on the thermochemical properties of this compound. A comprehensive literature search reveals a significant gap in experimental data for this specific compound. Consequently, this document provides a summary of its basic physical properties and, for contextual understanding, presents available thermochemical data for the structurally related compound, 3-methylpyridine. Furthermore, a general experimental protocol for determining the enthalpy of combustion via bomb calorimetry is detailed, offering a methodological framework for future studies to fill the existing data void.

Introduction

Substituted pyridines are a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and catalysis. The introduction of hydroxyl and methyl groups to the pyridine ring, as in this compound, can significantly influence its electronic structure, intermolecular interactions, and, consequently, its thermochemical properties. These properties are fundamental to understanding and modeling the compound's behavior in synthesis, formulation, and biological systems.

Despite its potential importance, a review of the scientific literature indicates a notable absence of experimentally determined thermochemical data for this compound. This guide aims to address this gap by consolidating the known information and providing a roadmap for future experimental investigation.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some basic physical properties of this compound have been reported. These are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₆H₇NO--INVALID-LINK--
Molecular Weight109.13 g/mol --INVALID-LINK--
AppearanceColorless liquid or crystal--INVALID-LINK--
Melting Point26-28 °C--INVALID-LINK--
Boiling Point224-226 °C--INVALID-LINK--
SolubilitySlightly soluble in water; soluble in ethanol and acetone--INVALID-LINK--

Thermochemical Data for the Analogous Compound: 3-Methylpyridine

To provide a frame of reference, this section presents the thermochemical data for 3-methylpyridine (β-picoline), a structurally similar compound lacking the hydroxyl group. These values, obtained from the NIST Chemistry WebBook, are detailed in Table 2. It is important to note that the presence of a hydroxyl group in this compound is expected to significantly alter these values due to its ability to participate in hydrogen bonding and its inductive and resonance effects.

PropertyValueTemperature (K)
Gas Phase Thermochemistry Data
Standard Enthalpy of Formation (ΔfH°gas)93.3 ± 1.3 kJ/mol298.15
Standard Molar Entropy (S°gas)322.59 J/mol·K298.15
Molar Heat Capacity (Cp,gas)102.34 J/mol·K298.15
Condensed Phase Thermochemistry Data
Standard Enthalpy of Formation (ΔfH°liquid)43.1 ± 1.3 kJ/mol298.15
Standard Molar Entropy (S°liquid)200.2 J/mol·K298.15
Molar Heat Capacity (Cp,liquid)157.3 J/mol·K298.15
Phase Change Data
Enthalpy of Vaporization (ΔvapH)44.4 ± 0.2 kJ/mol298.15
Enthalpy of Fusion (ΔfusH)14.18 kJ/mol255.01
Entropy of Fusion (ΔfusS)55.61 J/mol·K255.01

Source: NIST Chemistry WebBook for Pyridine, 3-methyl-

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a key thermochemical parameter from which the standard enthalpy of formation (ΔfH°) can be derived. Bomb calorimetry is the primary experimental technique used to determine the heat of combustion of solid and liquid organic compounds. A general protocol for this procedure is outlined below.

Objective: To determine the standard enthalpy of combustion of this compound.

Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Crucible (silica or platinum)

  • Fuse wire (platinum or nickel-chromium)

  • Cotton thread

  • Calorimeter bucket

  • High-precision thermometer or temperature probe

  • Stirrer

  • Balance (analytical, with a precision of at least 0.1 mg)

Procedure:

  • Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press.

  • Bomb Assembly: The pellet is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the pellet. A small piece of cotton thread of known mass is often used to aid ignition.

  • Bomb Charging: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the condensation of nitric acid formed from any nitrogen in the sample and residual air. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the calorimeter's insulating jacket. The stirrer is activated, and the system is allowed to reach thermal equilibrium.

  • Temperature Measurement (Pre-ignition): The temperature of the water is recorded at regular intervals (e.g., every minute) for a period of time (typically 5 minutes) to establish a baseline drift.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement (Post-ignition): The temperature of the water is recorded at short intervals as it rises rapidly, and then at longer intervals as it begins to cool. The measurements continue until the rate of temperature change becomes constant.

  • Analysis of Products: After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The washings are collected and analyzed for nitric acid and any other acids formed during combustion. The unburned fuse wire is also collected and weighed.

  • Calculations: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined using a standard substance like benzoic acid) is used to calculate the total heat released. Corrections are made for the heat of combustion of the cotton thread, the heat of formation of nitric acid, and the heat of combustion of the fuse wire to obtain the specific energy of combustion of the sample. From this, the standard enthalpy of combustion can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of a bomb calorimetry experiment to determine the enthalpy of combustion.

experimental_workflow cluster_prep Sample and Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis and Calculation A Weigh Sample B Prepare Pellet A->B C Assemble Bomb Head B->C D Charge with Oxygen C->D E Place Bomb in Calorimeter D->E F Equilibrate System E->F G Record Initial Temperature F->G H Ignite Sample G->H I Record Temperature Rise H->I J Correct for Heat Exchange I->J K Calculate Total Heat Released J->K L Apply Corrections K->L M Determine Enthalpy of Combustion L->M

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Conclusion and Future Outlook

This technical guide highlights a significant deficiency in the available thermochemical data for this compound. While basic physical properties are known, crucial parameters such as the enthalpy of formation, entropy, and heat capacity remain undetermined. The provided data for the analogous compound, 3-methylpyridine, offers a preliminary, though incomplete, basis for estimation.

To enable accurate modeling and prediction of the behavior of this compound in various applications, experimental determination of its thermochemical properties is essential. The detailed protocol for bomb calorimetry serves as a practical guide for initiating such studies. Further investigations using techniques like differential scanning calorimetry (for heat capacity) and vapor pressure measurements (for enthalpy of vaporization) would also be invaluable. The data generated from these experiments will be of significant benefit to researchers and professionals in the fields of chemistry, materials science, and drug development.

An In-depth Technical Guide to 3-Hydroxy-4-methylpyridine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-4-methylpyridine, a key heterocyclic organic compound. It details the historical context of its discovery, its physicochemical and spectroscopic properties, and various methods for its synthesis. This document is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols and a clear visualization of its synthetic pathway. While this compound itself is not directly implicated in major signaling pathways, its significance as a versatile synthetic intermediate for a range of biologically active molecules is thoroughly explored.

Discovery and History

The discovery of this compound is situated within the broader historical development of pyridine chemistry. While a singular "discovery" of this specific compound is not prominently documented, its synthesis and study are intrinsically linked to the extensive research into pyridoxine (Vitamin B6) and its isomers that took place in the mid-20th century.

A pivotal moment in the synthesis of related structures was documented in 1956 by Dorothea Heyl, Eileen Luz, and Stanton A. Harris at the Merck Sharp & Dohme Research Laboratories. In their work on the "Chemistry of Vitamin B6," they detailed the synthesis of 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine, an isomer of pyridoxine. This research showcased the methods of the time for constructing substituted 3-hydroxypyridine rings, laying the groundwork for the synthesis of a wide array of derivatives, including this compound.

The general synthetic strategies for pyridine derivatives were established much earlier. In 1881, Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, a foundational method for creating dihydropyridine structures that could then be oxidized to pyridines.[1] This, along with other classical methods, paved the way for the targeted synthesis of specific pyridine isomers as the field of organic chemistry advanced. The primary role of this compound has historically been and continues to be that of a valuable synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound are critical for its application in chemical synthesis. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₇NOChemBK
Molar Mass 109.13 g/mol ChemBK
Melting Point 118-120 °CChemBK
Boiling Point 285-290 °CChemBK
Density 1.120 ± 0.06 g/cm³ (Predicted)ChemBK
pKa 9.48 ± 0.10 (Predicted)ChemBK
Solubility Slightly soluble in water; Soluble in ethanol and acetoneChemBK
Flash Point 145 °CChemBK
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks / Signals
¹H NMR Predicted shifts are available and can be used for characterization.
¹³C NMR Predicted spectral data is available from various chemical databases.
IR Spectroscopy Expected peaks include O-H stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 109.13.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available 4-methylpyridine (also known as γ-picoline). A common and effective strategy involves the synthesis of a 3-amino-4-methylpyridine intermediate, followed by its conversion to the desired 3-hydroxy derivative. Below are detailed experimental protocols for a plausible synthetic route.

Synthesis of 3-Bromo-4-methylpyridine

Reaction: Bromination of 4-methylpyridine.

Procedure:

  • To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature.

  • Stir the resulting mixture for 1 hour.

  • Heat the reaction mixture to 120°C and slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

  • Maintain the temperature at 120°C and continue stirring for 26 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and recover the solvent via steam distillation.

  • Purify the resulting oily product by column chromatography to yield 3-bromo-4-methylpyridine.

Synthesis of 3-Amino-4-methylpyridine via Aminolysis

Reaction: Copper-catalyzed amination of 3-bromo-4-methylpyridine.

Procedure:

  • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper sulfate (5 g).

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.

  • After cooling, filter the mixture by suction.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.

Synthesis of this compound via Diazotization and Hydrolysis

Reaction: Conversion of the 3-amino group to a 3-hydroxy group.

Procedure:

  • Dissolve 3-amino-4-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. This will form the diazonium salt intermediate.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then gently heat it to facilitate the hydrolysis of the diazonium salt. Nitrogen gas will be evolved during this step.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • Filter the crude this compound, wash it with cold water, and dry it.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Synthetic Workflow and Visualization

The synthesis of this compound is a multi-step process that can be visualized as a clear workflow. The following diagram, generated using the DOT language, illustrates the logical progression from the starting material to the final product, including the key reagents and intermediates.

Synthesis_Workflow start 4-Methylpyridine reaction1 Bromination start->reaction1 intermediate1 3-Bromo-4-methylpyridine reaction2 Aminolysis intermediate1->reaction2 intermediate2 3-Amino-4-methylpyridine reaction3 Diazotization & Hydrolysis intermediate2->reaction3 product This compound reaction1->intermediate1 Br₂, AlCl₃, KBr reaction2->intermediate2 NH₃, CuSO₄ reaction3->product 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat

Caption: Synthetic pathway for this compound.

Biological Relevance and Applications in Drug Development

While this compound itself is not known to have significant direct biological activity or be involved in specific signaling pathways, its true value lies in its role as a versatile scaffold and synthetic intermediate in the development of novel therapeutic agents. The substituted 3-hydroxypyridine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

Derivatives of 3-hydroxypyridine have been investigated for a variety of pharmacological activities, including:

  • Anticancer Agents: Certain derivatives have shown potential as antitumor agents.

  • Analgesics: Some compounds based on the 3-hydroxypyridine scaffold have demonstrated analgesic properties.

  • Antimicrobial Agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.

The presence of the hydroxyl and methyl groups on the pyridine ring of this compound provides reactive sites for further functionalization, allowing for the systematic modification of the molecule to optimize its interaction with biological targets. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with a rich history rooted in the development of pyridine chemistry. While not a biologically active agent in its own right, its importance as a synthetic intermediate cannot be overstated. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for its synthesis and application in research and development. The synthetic workflow presented visually clarifies the pathway to this valuable molecule. For scientists and researchers in the pharmaceutical and chemical industries, a thorough understanding of the properties and synthesis of this compound is essential for the continued development of novel and effective therapeutic agents.

References

Potential Research Applications of 3-Hydroxy-4-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylpyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current research landscape, focusing on the potential therapeutic applications of these compounds, particularly in the areas of neuroprotection, analgesia, and antioxidant activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a deeper understanding and guide future research endeavors.

Introduction

This compound is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position. This core structure serves as a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of derivatives with tailored pharmacological properties.[1] Research has highlighted the potential of this class of compounds in various therapeutic areas, driven by their ability to modulate key biological processes. This guide will delve into the specifics of their antioxidant capacity, neuroprotective effects, and analgesic properties.

Core Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Appearance Colorless liquid or crystal[1]
Melting Point 26-28 °C[1]
Boiling Point 224-226 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

Synthesis of this compound Derivatives

A common method for preparing this compound involves the reaction of methyl ethyl ketoxime with dilute hydrochloric acid in diethyl ether, followed by heating.[1] More complex derivatives can be synthesized through multi-step processes. For instance, 3-hydroxy-4-substituted picolinonitriles can be achieved through a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild conditions.[2]

General Experimental Protocol for Synthesis of 3-Hydroxy-4-substituted Picolinonitriles

This protocol describes a one-pot synthesis method:

  • To a mixture of a gold(I) catalyst (e.g., JohnPhos AuCl, 0.05 equivalents) and a silver salt (e.g., AgSbF₆, 0.05 equivalents) in a sealed vial, add a solution of N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane at room temperature under an argon atmosphere.

  • Add a solution of the starting 4-propargylaminoisoxazole in 1,2-dichloroethane.

  • Stir the resulting mixture at 60 °C for 3 hours.

  • After cooling, add methanol and potassium carbonate to the reaction mixture.

  • Stir at 60 °C for 30 minutes to induce N-O bond cleavage.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-hydroxy-4-substituted picolinonitrile.[3]

Potential Research Applications

Antioxidant Activity

Derivatives of 3-hydroxypyridine-4-one have demonstrated significant antioxidant potential. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases.

Table 1: Antioxidant and Anti-Tyrosinase Activities of 3-Hydroxypyridine-4-one Derivatives

CompoundSubstitutionDPPH Scavenging Activity (EC₅₀, µM)Tyrosinase Inhibitory Activity (IC₅₀, µM)
6a 3,4-di-hydroxyphenyl2.21> 100
6b 4-hydroxy-3-methoxyphenyl17.4925.82
6e Not specifiedNot specified94.73
6f Not specifiedNot specified88.30
6h Not specifiedNot specified83.94
Quercetin (Reference) -Not specified-
Kojic Acid (Reference) --Comparable to 6b

Data sourced from a study on new substituted 3-hydroxypyridine-4-one derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.[4][5]

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (this compound or its derivatives) in a suitable solvent (e.g., methanol) to prepare a series of dilutions.

  • Reaction: In a 96-well microplate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. Include a control (solvent + DPPH solution) and a blank (solvent only).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6]

Analgesic Activity

Derivatives of 3-hydroxy-pyridine-4-one have shown promising analgesic effects in preclinical models of pain.

Table 2: Analgesic Effects of 3-Hydroxy-pyridine-4-one Derivatives in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, i.p.)% Inhibition of Writhing
A 1079
B 40066
C 20080
D 20090
Indomethacin (Reference) 1082

Data from a study evaluating four new derivatives of 3-hydroxy pyridine-4-one.[1]

Table 3: Analgesic Effects of 3-Hydroxy-pyridine-4-one Derivatives in the Formalin Test in Mice

CompoundDose (mg/kg, i.p.)Pain Response Inhibition (Phase 1)Pain Response Inhibition (Phase 2)
A 5, 10Significant reductionSignificant reduction at all doses
B 100, 200, 400No significant effectSignificant (p<0.01)
C 20039%83%
D 100, 200Significant (p<0.001)Significant (p<0.001)
Morphine (Reference) 1092%97%

Data from a study evaluating four new derivatives of 3-hydroxy pyridine-4-one.[1]

Experimental Protocol: Formalin-Induced Pain Test

This model is used to assess both acute and inflammatory pain.

  • Animal Acclimatization: Acclimate male mice to the testing environment.

  • Drug Administration: Administer the test compound (this compound or its derivatives) or a reference analgesic (e.g., morphine, indomethacin) intraperitoneally at various doses. Administer a vehicle control to another group.

  • Formalin Injection: After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the animal in an observation chamber. Record the total time spent licking the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection, representing neurogenic pain) and Phase 2 (15-45 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the paw-licking time in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.

Neuroprotection and Anti-Alzheimer's Disease Potential

The antioxidant and metal-chelating properties of 3-hydroxypyridinone derivatives make them interesting candidates for neurodegenerative diseases like Alzheimer's disease, where oxidative stress and metal dyshomeostasis are implicated. While specific quantitative data for this compound is limited, its derivatives are being explored for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is widely used to screen for inhibitors of Aβ fibrillization.[7]

  • Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in a buffer (e.g., PBS).

  • Incubation: Incubate the Aβ solution in the presence and absence of the test compound (this compound or its derivatives) at 37 °C with gentle agitation.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T (ThT) in a buffer.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibril formation.

  • Analysis: Compare the fluorescence intensity of samples with and without the test compound to determine the inhibitory effect on Aβ aggregation.

Implicated Signaling Pathways

The biological effects of this compound and its derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in cellular stress responses, inflammation, and survival. While direct evidence for this compound is still emerging, related antioxidant and neuroprotective compounds are known to influence the following pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress can activate certain MAPK subfamilies (e.g., JNK and p38), leading to pro-apoptotic signaling. Antioxidants can potentially mitigate this by downregulating the phosphorylation and activation of these stress-activated kinases.

MAPK_Pathway Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis Antioxidant This compound (Potential) Antioxidant->ASK1

Potential inhibition of the MAPK stress-activated pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Activation of this pathway can protect cells from apoptosis and promote cell growth and proliferation. Some neuroprotective compounds exert their effects by activating Akt, which in turn can inhibit pro-apoptotic proteins and activate pro-survival transcription factors.

PI3K_Akt_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Neuroprotection Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Compound This compound (Potential) Compound->Akt

Potential activation of the pro-survival PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In the context of neurodegeneration, chronic activation of NF-κB in glial cells can lead to the production of pro-inflammatory cytokines that are toxic to neurons. Compounds that can inhibit NF-κB activation may therefore have therapeutic potential in neuroinflammatory conditions.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces Compound This compound (Potential) Compound->IKK

Potential inhibition of the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of compounds with diverse biological activities. The available data, primarily on its derivatives, strongly suggest potential applications in the treatment of conditions associated with oxidative stress, pain, and neurodegeneration. However, a significant gap in the literature exists regarding the specific quantitative biological activities of the parent compound, this compound.

Future research should focus on:

  • Systematic evaluation of this compound: Conducting comprehensive studies to determine the IC₅₀ and ED₅₀ values of the parent compound in antioxidant, analgesic, and neuroprotection assays.

  • Mechanism of action studies: Investigating the direct effects of this compound on the MAPK, PI3K/Akt, and NF-κB signaling pathways to elucidate its molecular mechanisms.

  • Structure-activity relationship (SAR) studies: Systematically modifying the this compound scaffold to optimize its therapeutic properties and minimize potential toxicity.

  • In vivo efficacy studies: Progressing the most promising compounds into relevant animal models of disease to validate their therapeutic potential.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

The Versatile Scaffold: A Technical Guide to 3-Hydroxy-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-4-methylpyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique electronic and structural features, particularly its capacity for metal chelation, have made it a focal point in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and multifaceted roles of this compound derivatives in drug discovery and development, with a focus on their anti-inflammatory, neuroprotective, and enzyme-inhibiting activities.

Physicochemical Properties of the Core Structure

This compound, also known as 4-methylpyridin-3-ol, is a solid, colorless to crystalline compound at room temperature.[1][2] It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and acetone.[1] The fundamental properties of this scaffold are summarized below.

PropertyValueReference
Molecular Formula C₆H₇NO[1][2][3]
Molecular Weight 109.13 g/mol [2][3]
Melting Point 26-28 °C[1]
Boiling Point 224-226 °C[1]
CAS Number 1121-19-3[3][4]
Appearance Colorless liquid or crystal[1]

Synthesis of this compound Derivatives

The synthesis of substituted 3-hydroxypyridin-4-ones and related structures is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to generate libraries of these compounds for structure-activity relationship (SAR) studies. A common approach involves a multi-step synthesis, which can be generalized as depicted in the workflow below. One notable method is the Elbs peroxydisulfate oxidation, which has been utilized for the hydroxylation of pyridinone rings.[5] More contemporary methods include a one-pot synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles, which proceeds under mild conditions.[6][7] This particular synthesis involves a gold(I)-catalyzed cyclization followed by N-O bond cleavage.[7]

synthesis_workflow Generalized Synthetic Workflow for 3-Hydroxypyridin-4-one Derivatives start Starting Materials (e.g., 4-Propargylaminoisoxazoles) step1 Cyclization Reaction (e.g., Gold(I)-catalyzed) start->step1 intermediate Isoxazolopyridine Intermediate step1->intermediate step2 N-O Bond Cleavage (Mild basic or acidic conditions) intermediate->step2 product 3-Hydroxy-4-substituted Pyridine Core step2->product step3 Further Functionalization (e.g., Acylation, Alkylation) product->step3 final_product Bioactive Derivatives step3->final_product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Roles in Medicinal Chemistry

The therapeutic potential of this compound derivatives stems from several key biological activities, primarily their ability to chelate iron, scavenge free radicals, and inhibit specific enzymes.

Iron Chelation and Antioxidant Activity

A prominent feature of 3-hydroxypyridin-4-one derivatives is their potent iron-chelating capability.[8][9] This property is crucial because iron, through the Fenton reaction, can catalyze the production of highly reactive oxygen species (ROS), leading to oxidative stress, a key factor in various pathologies including inflammation and neurodegenerative diseases.[9][10] By forming stable complexes with iron, these compounds can inhibit its redox activity.[11] This iron-chelating activity is also believed to be the basis for their antioxidant effects.[9][11]

Several studies have quantified the antioxidant potential of these derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. For instance, certain N1-H hydroxypyridinones have demonstrated significant radical scavenging activity.[11] In one study, a derivative bearing a 3,4-di-hydroxyphenyl moiety (compound 6a) and another with a 4-hydroxy-3-methoxyphenyl moiety (compound 6b) showed potent antioxidant activity with EC₅₀ values of 2.21 µM and 17.49 µM, respectively, in the DPPH assay.[12]

Anti-inflammatory Effects

Derivatives of 3-hydroxypyridin-4-one have demonstrated significant anti-inflammatory properties in various preclinical models.[8][9] The proposed mechanism for this activity is closely linked to their iron-chelating properties.[8][9] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron for their function.[8][9] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.[9]

In vivo studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice have confirmed the anti-inflammatory effects of these compounds.[8][9] In these studies, various derivatives significantly reduced inflammation, with some showing potency comparable to the standard anti-inflammatory drug indomethacin.[8][9]

anti_inflammatory_mechanism Proposed Anti-inflammatory Mechanism of 3-Hydroxypyridin-4-one Derivatives compound 3-Hydroxypyridin-4-one Derivative chelation Iron Chelation compound->chelation iron Excess Free Iron (Fe³⁺) iron->chelation cox_lox Cyclooxygenase (COX) Lipoxygenase (LOX) chelation->cox_lox Inhibition inflammation Inflammation cox_lox->inflammation Pro-inflammatory Mediators

Caption: Proposed mechanism of anti-inflammatory action via iron chelation.

Role in Neurodegenerative Diseases

The accumulation of iron in the brain is implicated in the pathology of several neurodegenerative disorders, including Parkinson's disease.[10] This has led to the investigation of 3-hydroxypyridin-4-ones as potential therapeutic agents for these conditions. Their ability to chelate iron may reduce oxidative damage to neurons.[10]

Furthermore, these compounds have been explored as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that metabolizes levodopa, the primary treatment for Parkinson's disease.[10] By inhibiting COMT, these derivatives could increase the bioavailability of levodopa in the brain.[10] Although the inhibitory potency of the current generation of these compounds is modest compared to existing drugs, they represent a promising non-nitrocatechol class of inhibitors.[10] Their multifaceted activity, combining iron chelation, antioxidant effects, and enzyme inhibition, makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases.[10][13]

neuroprotection_mechanism Neuroprotective Roles of 3-Hydroxypyridin-4-one Derivatives compound 3-Hydroxypyridin-4-one Derivative comt COMT Inhibition compound->comt iron_chelation Iron Chelation compound->iron_chelation neurodegeneration Neurodegeneration comt->neurodegeneration Potential Therapeutic Benefit in Parkinson's oxidative_stress Oxidative Stress iron_chelation->oxidative_stress Reduces oxidative_stress->neurodegeneration

Caption: Dual neuroprotective mechanisms of 3-hydroxypyridin-4-one derivatives.

Enzyme Inhibition

Beyond COMT, derivatives of this compound have been shown to inhibit other enzymes of therapeutic interest. One such enzyme is tyrosinase, which plays a key role in melanin synthesis.[12][14] Overproduction of melanin can lead to skin hyperpigmentation disorders. A number of 3-hydroxypyridin-4-one hybrids have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing potency greater than or comparable to the standard inhibitor, kojic acid.[12][14]

Other Biological Activities

The therapeutic potential of this scaffold extends to other areas as well. Various derivatives have been reported to possess analgesic, antifungal, antimalarial, and antiviral activities, highlighting the broad biological relevance of the 3-hydroxypyridin-4-one core.[8][9][15]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives as reported in the literature.

Table 1: Anti-inflammatory Activity of 3-Hydroxypyridin-4-one Derivatives [8][9]

CompoundDose (mg/kg)Animal Model% Inhibition of Edema
Compound A10Carrageenan-induced paw edema (rat)Data not specified, but significant
Compound A20Carrageenan-induced paw edema (rat)Data not specified, but significant
Compound B200Carrageenan-induced paw edema (rat)Data not specified, but significant
Compound B400Carrageenan-induced paw edema (rat)Data not specified, but significant
Compound C100Carrageenan-induced paw edema (rat)Data not specified, but significant
Compound C200Carrageenan-induced paw edema (rat)Data not specified, but significant
Indomethacin10Carrageenan-induced paw edema (rat)Standard reference

Table 2: Enzyme Inhibitory Activity of 3-Hydroxypyridin-4-one Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
Derivative 6bTyrosinase25.82[12]
Kojic Acid (control)Tyrosinase16.68[14]
Derivative 5hTyrosinase8.94[14]
Derivative 2COMT4.55[10]
Derivative 10COMT5.76[10]
Entacapone (control)COMT0.00047[10]
Tolcapone (control)COMT0.0068[10]

Table 3: Antioxidant Activity of 3-Hydroxypyridin-4-one Derivatives

CompoundAssayEC₅₀ (µM)Reference
Derivative 6aDPPH Scavenging2.21[12]
Derivative 6bDPPH Scavenging17.49[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats[8][10]
  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Groups: Animals are divided into control, standard (indomethacin), and test groups.

  • Administration: Test compounds, vehicle (e.g., 1 mL/kg), or indomethacin (10 mg/kg) are administered intraperitoneally.

  • Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The volume of the paw is measured using a mercury plethysmograph immediately before the carrageenan injection and at specified time points after (e.g., 4 hours).

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Croton Oil-Induced Ear Edema in Mice[8][10]
  • Animals: Male mice are used.

  • Administration: Test compounds or vehicle are administered intraperitoneally.

  • Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear. The left ear serves as a control.

  • Measurement: After a specified time (e.g., 4 hours), the mice are sacrificed, and a standard-sized section of both ears is punched out and weighed.

  • Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. The percentage of inhibition is calculated by comparing the treated groups with the control group.

DPPH Free Radical Scavenging Assay[13]
  • Reagents: A fresh solution of DPPH in methanol is prepared.

  • Procedure: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Analysis: The percentage of scavenging activity is calculated. The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Tyrosinase Inhibitory Activity Assay[13][15]
  • Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used as the enzyme and substrate, respectively.

  • Procedure: The assay is typically performed in a phosphate buffer. The test compound is pre-incubated with the tyrosinase solution.

  • Reaction Initiation: The reaction is initiated by the addition of L-DOPA.

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

  • Analysis: The percentage of inhibition is calculated, and the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined. Kojic acid is often used as a positive control.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its inherent ability to chelate iron provides a powerful mechanism for combating oxidative stress and inflammation, which are central to a multitude of diseases. The demonstrated efficacy of its derivatives as anti-inflammatory agents, neuroprotective compounds, and enzyme inhibitors underscores the vast potential of this chemical class. The continued exploration of the structure-activity relationships of this compound derivatives, facilitated by robust synthetic methodologies and detailed biological evaluations, promises to yield new and effective treatments for a range of challenging medical conditions.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylpyridine, a substituted pyridine derivative, serves as a versatile scaffold in medicinal chemistry and drug development. A thorough understanding of its reaction mechanisms is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including oxidation, reduction, electrophilic and nucleophilic substitution, and microbial degradation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate further research and application in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of a wide range of biologically active molecules. The electron-donating hydroxyl group and the methyl group influence the electron density of the pyridine ring, thereby directing its reactivity in various chemical transformations. This guide delves into the fundamental reaction mechanisms governing the chemical behavior of this compound.

Tautomerism

This compound can exist in tautomeric forms, primarily the hydroxy form and the zwitterionic pyridone form. The equilibrium between these tautomers is influenced by the solvent polarity. In non-polar solvents, the 3-hydroxypyridine form is favored, while polar solvents like water shift the equilibrium towards the zwitterionic 3-pyridone form. This tautomerism is a critical consideration in its reaction chemistry, as the reactivity of the nucleophilic nitrogen and the phenolic oxygen can vary between the two forms.

Oxidation Reactions

The methyl group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 3-hydroxy-4-pyridinecarboxylic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Oxidation with Potassium Permanganate (KMnO₄)

Mechanism: The oxidation of the methyl group by potassium permanganate is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a benzyl-like radical. This radical is then further oxidized to the carboxylic acid. The reaction is typically carried out in a basic or neutral aqueous solution.

Experimental Protocol: Oxidation of a Methylpyridine to a Pyridinecarboxylic Acid

  • Materials: this compound, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve this compound in water.

    • Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature.

    • After the addition is complete, heat the mixture to ensure the reaction goes to completion. The disappearance of the purple color of the permanganate indicates the end of the reaction.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the 3-hydroxy-4-pyridinecarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Reduction Reactions

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative. This transformation is significant in the synthesis of saturated heterocyclic scaffolds.

Reduction with Sodium Borohydride (NaBH₄)

While sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones, it can be used under specific conditions to reduce the pyridine ring, often in the presence of a catalyst or after activation of the ring. The reduction of a pyridine ring to a piperidine is a stepwise process involving the addition of hydride ions.

Experimental Protocol: General Procedure for the Reduction of a Pyridine Derivative

  • Materials: this compound, Sodium Borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve this compound in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions.

    • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating hydroxyl and methyl groups in this compound can facilitate these reactions to some extent. The substitution is expected to occur at the positions ortho and para to the activating hydroxyl group.

Nitration

Mechanism: Nitration of this compound would involve the reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺), which attacks the electron-rich pyridine ring. The hydroxyl group directs the substitution to the 2- and 6-positions.

Experimental Protocol: Nitration of a Hydroxypyridine Derivative [1]

  • Materials: 3-Hydroxypyridine, Concentrated Sulfuric Acid, Potassium Nitrate (KNO₃), Sodium Bicarbonate (NaHCO₃), Water.

  • Procedure:

    • Dissolve 3-hydroxypyridine in concentrated sulfuric acid at a low temperature.[1]

    • Slowly add anhydrous potassium nitrate in batches to the solution while maintaining the low temperature.[1]

    • After the addition, allow the reaction to warm to the desired temperature and stir until the reaction is complete.[1]

    • Pour the reaction mixture onto ice and neutralize with a solid base like sodium bicarbonate to a pH of 4.5-7.5.[1]

    • Allow the mixture to stand, then filter the precipitate, wash with water, and dry to obtain the nitrated product.[1]

Nucleophilic Aromatic Substitution

The pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom.

Mechanism: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom to form a resonance-stabilized intermediate (Meisenheimer complex). The leaving group then departs to restore the aromaticity of the ring.

Microbial Degradation

Recent studies have elucidated the microbial degradation pathway of 3-hydroxypyridine by Agrobacterium sp. DW-1. This pathway provides insight into the environmental fate of such compounds and potential bioremediation strategies.

Mechanism: The degradation is initiated by an α-hydroxylation at the 2-position to form 2,5-dihydroxypyridine. This is followed by the enzymatic ring cleavage of the dihydroxylated intermediate.

Quantitative Data

Currently, there is limited publicly available quantitative kinetic data specifically for the reactions of this compound. Further research is required to determine the reaction rates, activation energies, and other kinetic parameters for its various transformations.

Visualizations

Diagrams of Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and pathways discussed in this guide.

Oxidation_Mechanism cluster_oxidation Oxidation of this compound This compound This compound Benzoic_acid_intermediate 3-Hydroxy-4-pyridinecarboxylic acid This compound->Benzoic_acid_intermediate KMnO4

Caption: Oxidation of the methyl group to a carboxylic acid.

Reduction_Mechanism cluster_reduction Reduction of this compound This compound This compound Piperidine_derivative 3-Hydroxy-4-methylpiperidine This compound->Piperidine_derivative NaBH4 / Catalyst

Caption: Reduction of the pyridine ring to a piperidine derivative.

Electrophilic_Substitution cluster_electrophilic Electrophilic Aromatic Substitution (Nitration) This compound This compound Arenium_ion Arenium Ion Intermediate This compound->Arenium_ion + NO2+ Nitrated_product 3-Hydroxy-4-methyl-2-nitropyridine Arenium_ion->Nitrated_product - H+

Caption: Mechanism of electrophilic nitration.

Microbial_Degradation cluster_microbial Microbial Degradation Pathway of 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine Dihydroxypyridine 2,5-Dihydroxypyridine 3-Hydroxypyridine->Dihydroxypyridine α-hydroxylase Ring_Cleavage Ring Cleavage Products Dihydroxypyridine->Ring_Cleavage Dioxygenase

Caption: Microbial degradation pathway.

Conclusion

The reaction mechanisms of this compound are diverse and offer numerous opportunities for synthetic chemists. Its unique electronic properties, arising from the interplay of the hydroxyl and methyl substituents on the pyridine ring, govern its reactivity in a range of transformations. While this guide provides a foundational understanding of its core reaction mechanisms, further quantitative and mechanistic studies are essential to fully exploit the synthetic potential of this valuable heterocyclic building block in the development of new and improved pharmaceuticals and other functional molecules.

References

The Pharmacokinetic Profile of 3-Hydroxy-4-methylpyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 3-hydroxy-4-methylpyridine analogs, a class of compounds with significant therapeutic potential, notably as iron chelators. This document synthesizes available quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for professionals in drug development and research.

Introduction to this compound Analogs

This compound and its analogs, particularly the 3-hydroxypyridin-4-ones (HPOs), are recognized for their strong metal-chelating properties. The most prominent member of this class is Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), an orally active iron chelator used in the treatment of iron overload disorders. The pharmacokinetic properties of these analogs are a critical determinant of their therapeutic efficacy and safety, influencing their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is paramount for the rational design of new derivatives with improved clinical profiles.

Pharmacokinetic Data of this compound Analogs

The following tables summarize key pharmacokinetic parameters for Deferiprone and other notable this compound analogs from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Deferiprone (CP20/L1) in Humans

ParameterValueReference
Administration Single Oral Dose[1]
Dose3 g[1]
Absorption
Absorption Half-life (t½ abs)0.7 - 32 min[1]
Time to Maximum Concentration (Tmax)12 - 120 min[1]
Distribution
Volume of Distribution (Vd/F)1.6 L/kg (in thalassemia patients)[2]
Plasma Protein Binding< 10%[2]
Elimination
Elimination Half-life (t½)47 - 134 min (91.1 ± 33.1 min)[1]
Elimination Half-life of Glucuronide Metabolite147.7 ± 52.0 min[1]
Total Urinary Recovery (24h)77.9 ± 13.3% of dose[1]
Metabolism Primarily via glucuronidation by UGT1A6[2]

Table 2: Comparative Pharmacokinetics of 3-Hydroxypyridin-4-one Analogs in Rabbits

ParameterCP20 (1,2-dimethyl-3-hydroxypyridin-4-one)CP94 (1,2-diethyl-3-hydroxypyridin-4-one)Reference
Administration Intravenous and Oral GavageIntravenous and Oral Gavage[3]
Dose0.45 mmol/kg0.45 mmol/kg[3]
Pharmacokinetic Parameters
Systemic Clearance (L/hr/kg)0.8 ± 0.32.1 ± 1.4[3]
Steady-State Volume of Distribution (Vdss, L/kg)1.2 ± 0.51.2 ± 0.5[3]
Mean Residence Time (hr)1.7 ± 0.70.7 ± 0.3[3]
Oral Bioavailability (%)72 ± 2057 ± 27[3]

Table 3: Pharmacokinetic Parameters of a Novel Analog (CP502) in Rats

ParameterValueReference
Administration Single Intravenous and Oral Dose[4]
Dose150 mg/kg[4]
Pharmacokinetic Parameters (IV)
Total Clearance (L/kg/h)1.02[4]
Volume of Distribution at Steady State (Vss, L/kg)1.74[4]
Mean Residence Time (h)1.10[4]
Oral Bioavailability (%) ~100[4]
Excretion (as % of total dose)
Unchanged in Urine45.29 ± 9.40[4]
Glucuronide in Urine6.46 ± 1.22[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines the general procedure for assessing the pharmacokinetics of a this compound analog following oral administration to rats.

Workflow for In Vivo Pharmacokinetic Study in Rats

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Overnight Fasting (12-18 hours) Animal_Acclimatization->Fasting Dosing Oral Gavage Administration of Test Compound Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Processing Sample Processing (e.g., Protein Precipitation) Plasma_Separation->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for a typical oral pharmacokinetic study in rats.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Rats are fasted overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard in vitro method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsome_Prep Thaw Liver Microsomes (e.g., human, rat) Pre_incubation Pre-incubate Microsomes and Test Compound Microsome_Prep->Pre_incubation Compound_Prep Prepare Test Compound Stock Solution Compound_Prep->Pre_incubation Cofactor_Prep Prepare NADPH Cofactor Solution Reaction_Start Initiate Reaction with NADPH Cofactor_Prep->Reaction_Start Pre_incubation->Reaction_Start Time_Points Incubate at 37°C (Collect at 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Reaction_Stop Terminate Reaction (e.g., with cold acetonitrile) Time_Points->Reaction_Stop Centrifugation Centrifuge and Collect Supernatant Reaction_Stop->Centrifugation LC_MS_Analysis LC-MS/MS Analysis of Parent Compound Centrifugation->LC_MS_Analysis Data_Analysis Calculate Half-life and Intrinsic Clearance LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Protocol Details:

  • Materials: Pooled liver microsomes (human, rat, etc.), NADPH regenerating system, test compound, and positive control compounds (e.g., testosterone, verapamil).

  • Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways

Some this compound analogs, particularly those with a 4-hydroxy-2-pyridone core, have been shown to interact with specific signaling pathways. A notable target is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

MAP4K4 Signaling Pathway in Neuronal Cells

MAP4K4 is a serine/threonine kinase that has been implicated in various cellular processes, including neurite outgrowth and neuronal survival. Inhibition of MAP4K4 has been shown to promote neurite integrity and protect against motor neuron degeneration in models of amyotrophic lateral sclerosis (ALS).[7] The neuroprotective effect of MAP4K4 inhibition is attributed to the attenuation of the c-Jun apoptotic pathway and the activation of FoxO1-mediated autophagy.[7] Furthermore, MAP4K4 is involved in the JNK signaling cascade which can influence the phosphorylation of proteins like GAP43, a key regulator of neurite growth.

G cluster_pathway MAP4K4 Signaling in Neurite Outgrowth MAP4K4 MAP4K4 JNK JNK MAP4K4->JNK Activates FoxO1 FoxO1 MAP4K4->FoxO1 Inhibits (?) cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Neurite_Outgrowth Neurite Outgrowth & Survival Apoptosis->Neurite_Outgrowth Inhibits Autophagy Autophagy FoxO1->Autophagy Promotes Autophagy->Neurite_Outgrowth Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->MAP4K4 Inhibits

Caption: Simplified MAP4K4 signaling pathway in neuronal cells.

Conclusion

The pharmacokinetic profiles of this compound analogs are diverse and influenced by their specific chemical structures. Deferiprone, the most studied analog, exhibits rapid absorption and metabolism, primarily through glucuronidation. Other analogs, such as CP94 and CP502, show variations in their clearance, bioavailability, and metabolic pathways, highlighting the potential for structural modifications to optimize their pharmacokinetic properties. The interaction of some analogs with signaling pathways like MAP4K4 opens up new avenues for their therapeutic application beyond iron chelation, particularly in the context of neurodegenerative diseases. This guide provides a foundational understanding of the pharmacokinetics of this important class of compounds, which can aid in the ongoing research and development of novel and improved therapeutic agents.

References

An In-depth Technical Guide on the Initial Screening of 3-Hydroxy-4-methylpyridine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of the 3-hydroxypyridine core, with a specific focus on derivatives of 3-hydroxy-4-methylpyridine, particularly 3-hydroxy-pyridine-4-ones. Due to a greater availability of research on its derivatives, this document leverages these findings to infer the potential bioactivities of the core compound, this compound. The primary activities explored are anti-inflammatory and antioxidant effects, which are prominent features of this class of compounds.

Introduction to the 3-Hydroxypyridine Core

The 3-hydroxypyridine scaffold is a key pharmacophore in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure are known to possess a range of pharmacological effects, including antifungal, antimalarial, antiviral, anti-inflammatory, and analgesic properties.[1][2][3][4] A significant aspect of their mechanism of action is their ability to act as iron chelators.[1][2][3][4][5][6] This iron-chelating capability is believed to be central to their anti-inflammatory and antioxidant activities by modulating iron-dependent enzymes and reducing oxidative stress.[4][5][6]

Anti-inflammatory Activity

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3][4] The primary proposed mechanism for this activity is their ability to chelate iron, which is a crucial cofactor for enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][3][4][5]

The following tables summarize the in vivo anti-inflammatory effects of several 3-hydroxy-pyridine-4-one derivatives.

Table 1: Effect of 3-Hydroxy-pyridine-4-one Derivatives on Carrageenan-Induced Paw Edema in Rats [4][7]

CompoundDose (mg/kg)Percent Inhibition of Edema
Compound A2067%
Compound B20056%
Compound B40058%
Compound C100Not specified
Compound C200Not specified
Indomethacin (Standard)1060%

Table 2: Effect of 3-Hydroxy-pyridine-4-one Derivatives on Croton Oil-Induced Ear Edema in Mice [4]

CompoundDose (mg/kg)Percent Inhibition of Edema
Compound A2037%
Compound B40043%
Compound C20050%
Indomethacin (Standard)1065%

This model is a well-established method for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (indomethacin), and test groups (Compounds A, B, C).

  • Compound Administration: Test compounds and indomethacin (10 mg/kg) are administered intraperitoneally (i.p.) 30 minutes prior to the induction of inflammation.[3][4] The vehicle (e.g., 1 mL/kg) is administered to the control group.[3][4]

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a mercury plethysmograph immediately before the carrageenan injection and 4 hours after.[3][4][7]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

This assay is used to assess topical anti-inflammatory activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into control, standard (indomethacin), and test groups.

  • Compound Administration: The maximum dose of each test compound is administered i.p. 30 minutes before the induction of inflammation.[3][4]

  • Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear.

  • Measurement of Edema: After a specified time (e.g., 4 hours), the mice are sacrificed, and circular sections of both ears are punched out and weighed. The difference in weight between the right (treated) and left (untreated) ear punches is taken as a measure of edema.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the mean weight difference in the treated groups with that of the control group.

The anti-inflammatory effects of 3-hydroxypyridinone derivatives are thought to be mediated through the chelation of iron, which in turn inhibits the activity of iron-dependent enzymes, COX and LOX, in the arachidonic acid pathway.[1][3][4][5]

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) (Iron-dependent) aa->cox lox Lipoxygenase (LOX) (Iron-dependent) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation hydroxypyridinone 3-Hydroxypyridinone Derivative fe Fe³⁺ hydroxypyridinone->fe Chelation fe->cox Inhibition fe->lox Inhibition

Caption: Proposed anti-inflammatory mechanism of 3-hydroxypyridinone derivatives.

Antioxidant Activity

The antioxidant properties of 3-hydroxypyridine-4-one derivatives have also been evaluated, often through their ability to scavenge free radicals.

The following table presents the in vitro antioxidant activity of newly synthesized 3-hydroxypyridine-4-one derivatives.

Table 3: DPPH Radical Scavenging Activity of 3-Hydroxypyridine-4-one Derivatives [8]

CompoundIC₅₀ (µM)
Compound 6a (3,4-di-hydroxyphenyl moiety)Not specified, but noted as having good activity
Compound 6b (4-hydroxy-3-methoxyphenyl moiety)Not specified, but noted as having good activity
A promising tyrosinase inhibitor (6b)25.82
Kojic Acid (Standard)Not specified in this context

Note: Specific IC₅₀ values for antioxidant activity were not fully detailed in the provided search results, but compounds 6a and 6b were highlighted for their notable antioxidant potential.[8] Another study on hybrids of 3-hydroxypyridine-4-one reported a potent derivative with an IC₅₀ of 8.94 µM against tyrosinase, which is also an indicator of antioxidant potential, compared to kojic acid with an IC₅₀ of 16.68 µM.[9]

This is a common spectrophotometric method for determining antioxidant capacity.

  • Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., ascorbic acid or kojic acid).

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the standard in a suitable solvent (e.g., methanol).

  • Assay Procedure: a. In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations. b. Add the DPPH solution to each well/cuvette and mix. c. Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] x 100 Where Ac is the absorbance of the control, and As is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

General Experimental Workflow for Bioactivity Screening

The initial screening of a compound like this compound or its derivatives typically follows a structured workflow from synthesis to in vivo evaluation.

G synthesis Synthesis of 3-Hydroxypyridine Derivatives in_vitro In Vitro Screening (e.g., DPPH Assay, Enzyme Inhibition) synthesis->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) in_vitro->in_vivo Promising Candidates mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) in_vivo->mechanism lead Lead Compound Identification mechanism->lead

Caption: General experimental workflow for bioactivity screening.

Conclusion

The initial screening of the bioactivity of the 3-hydroxypyridine core, primarily through the study of its 4-one derivatives, reveals significant potential in the areas of anti-inflammatory and antioxidant activities. The proposed mechanism of action, centered around iron chelation and subsequent modulation of key inflammatory enzymes, provides a strong rationale for further investigation. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers and drug development professionals to build upon in the exploration of this compound and its analogs as potential therapeutic agents. Further studies are warranted to elucidate the precise mechanisms and to evaluate the bioactivity of the parent this compound compound itself.

References

Methodological & Application

HPLC methods for 3-Hydroxy-4-methylpyridine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 3-Hydroxy-4-methylpyridine

Application Note

Introduction

This compound is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this analyte is crucial for quality control during production and for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of such aromatic compounds. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of methanol and an aqueous phosphate buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the polar mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Scope

This protocol is intended for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in bulk drug substances or as a chemical intermediate. The method can serve as a starting point for further validation and adaptation to specific sample matrices.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity >98.0%)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (for pH adjustment)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Dikma Platisil ODS, 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: A mixture of Methanol and 0.1 M Sodium Dihydrogen Phosphate buffer. A typical starting ratio is 20:80 (v/v). The aqueous portion of the mobile phase should be filtered and degassed prior to use.

  • Elution Mode: Isocratic elution is suitable for this analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength of 242 nm is a good starting point and should be optimized by obtaining a UV spectrum of the analyte.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • 0.1 M Sodium Dihydrogen Phosphate Buffer: Dissolve 12.0 g of NaH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.

  • Mobile Phase Preparation: Mix the 0.1 M Sodium Dihydrogen Phosphate buffer and methanol in the desired ratio (e.g., 800 mL of buffer with 200 mL of methanol for a 80:20 ratio). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds, and then store it in an appropriate solvent as per the manufacturer's recommendation.

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are typical for a validated method and should be established in the user's laboratory.

ParameterExpected Value
Retention Time (tR)4-8 minutes (dependent on exact conditions)
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B 1 C Filtration (0.45 µm) B->C 2 E Injection of Standards & Samples C->E 3 D HPLC System Equilibration D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H 4 I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: A general workflow for the HPLC analysis of this compound.

Application Note: NMR Spectroscopic Analysis of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

3-Hydroxy-4-methylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural analogy to pyridoxine (Vitamin B6) and its potential as a building block in the synthesis of novel compounds. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document outlines the standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds. The data should be used as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2~8.0-8.2Singlet (or narrow doublet)-
H-5~7.0-7.2Doublet~5-7
H-6~8.1-8.3Doublet~5-7
CH₃~2.2-2.4Singlet-
OHVariable (broad singlet)--

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-2~140-145
C-3~155-160
C-4~130-135
C-5~125-130
C-6~145-150
CH₃~15-20

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of sufficient purity for NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice as it will dissolve the polar analyte and allow for the observation of the hydroxyl proton. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • Probe: A standard broadband or inverse detection probe is suitable for these experiments.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

3. Data Acquisition

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Data Processing

  • Software: Use appropriate NMR data processing software (e.g., Mnova, TopSpin, ACD/Labs).

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis sample 3-Hydroxy-4- methylpyridine solvent Deuterated Solvent sample->solvent tube NMR Tube solvent->tube spectrometer NMR Spectrometer tube->spectrometer h1_acq ¹H Acquisition spectrometer->h1_acq c13_acq ¹³C Acquisition spectrometer->c13_acq fid FID h1_acq->fid c13_acq->fid ft Fourier Transform fid->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference interpretation Spectral Interpretation reference->interpretation

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_nmr NMR Parameters cluster_info Structural Information compound This compound Structure chem_shift Chemical Shift (δ) compound->chem_shift influences coupling Coupling Constant (J) compound->coupling determines integration Integration compound->integration correlates to electronic_env Electronic Environment chem_shift->electronic_env reveals connectivity Proton Connectivity coupling->connectivity reveals proton_ratio Relative Proton Ratio integration->proton_ratio reveals

Caption: Relationship between structure and NMR data.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic analysis of this compound. While experimental data is currently limited, the provided predicted data and detailed methodology offer a solid foundation for researchers to perform their own analyses. The successful acquisition and interpretation of ¹H and ¹³C NMR spectra are crucial for the unambiguous structural confirmation and purity assessment of this and related compounds.

Application Notes and Protocols for the Use of 3-Hydroxy-4-methylpyridine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-hydroxy-4-methylpyridine as a versatile ligand in the synthesis of organometallic complexes. The protocols detailed below are based on established methods for analogous pyridine-based ligands and can be adapted for this compound to explore its potential in catalysis, medicinal chemistry, and materials science.

Introduction

This compound, a substituted pyridine derivative, presents a unique combination of electronic and steric properties that make it an attractive ligand for organometallic synthesis. The presence of both a hydroxyl group and a methyl group on the pyridine ring allows for fine-tuning of the electronic and steric environment of the resulting metal complex. The hydroxyl group can act as a proton-responsive site or be deprotonated to form a pyridinolate ligand, offering versatile coordination modes. The methyl group provides steric bulk and can influence the solubility and crystal packing of the complexes.

This document outlines synthetic strategies for preparing organometallic complexes of ruthenium and iridium featuring the this compound ligand. It also provides a framework for their characterization and highlights potential applications.

Key Applications

Organometallic complexes featuring substituted pyridine ligands have shown significant promise in a variety of applications:

  • Homogeneous Catalysis: Ruthenium and iridium complexes are well-established catalysts for a range of organic transformations, including hydrogenation, transfer hydrogenation, and C-H bond activation. The electronic properties of the this compound ligand can influence the catalytic activity and selectivity of the metal center.

  • Bioorganometallic Chemistry: Organometallic complexes are increasingly being explored as therapeutic and diagnostic agents. The pyridine scaffold is a common motif in biologically active molecules, and its incorporation into an organometallic framework can lead to novel compounds with potential anticancer or antimicrobial properties.

  • Luminescent Materials: Iridium(III) complexes, in particular, are known for their phosphorescent properties and are widely used in organic light-emitting diodes (OLEDs). The nature of the ligands plays a crucial role in determining the emission color, quantum yield, and lifetime of these materials.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of organometallic complexes with analogous pyridine-based ligands. Researchers should optimize these conditions for this compound.

Protocol 1: Synthesis of a Ruthenium(II) Arene Complex with this compound

This protocol describes the synthesis of a "piano-stool" type ruthenium complex, a common structural motif in organometallic chemistry.

Reaction Scheme:

G Ru_dimer [Ru(p-cymene)Cl(μ-Cl)]₂ Stir Stir at room temperature (24 h) Ru_dimer->Stir Ligand This compound Ligand->Stir Solvent Dichloromethane (DCM) Solvent->Stir Product [Ru(p-cymene)Cl₂(this compound)] Stir->Product

Caption: Synthesis of a Ru(II)-arene complex.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl(μ-Cl)]₂)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve dichloro(p-cymene)ruthenium(II) dimer (1 equivalent) in anhydrous dichloromethane.

  • In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the ligand solution to the ruthenium dimer solution via cannula.

  • Stir the reaction mixture at room temperature for 24 hours. The color of the solution is expected to change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted ligand.

  • Dry the product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Protocol 2: Synthesis of a Cyclometalated Iridium(III) Complex with this compound

This protocol outlines a general procedure for the synthesis of a cyclometalated iridium(III) complex, a class of compounds often used in photophysical applications.

Reaction Scheme:

G Ir_dimer [Ir(C^N)₂Cl]₂ Reflux Reflux under Argon (12-24 h) Ir_dimer->Reflux Ligand This compound Ligand->Reflux Solvent 2-Ethoxyethanol/Water Solvent->Reflux Product [(C^N)₂Ir(this compound)]⁺Cl⁻ Reflux->Product

Caption: Synthesis of a cyclometalated Ir(III) complex.

Materials:

  • Cyclometalated iridium(III) chloride-bridged dimer (e.g., [Ir(ppy)₂Cl]₂ where ppy = 2-phenylpyridine)

  • This compound

  • 2-Ethoxyethanol

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a Schlenk flask, add the cyclometalated iridium(III) chloride-bridged dimer (1 equivalent) and this compound (2.5 equivalents).

  • Add a 3:1 mixture of 2-ethoxyethanol and deionized water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by filtration and wash with water and then a non-polar solvent like hexane.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables present representative quantitative data for analogous organometallic complexes. Researchers should expect similar types of data for complexes of this compound, although the specific values will differ.

Table 1: Representative Spectroscopic Data for a Ruthenium(II) Arene Complex

ParameterExpected Range/Value for Analogue
¹H NMR
p-cymene CH protonsδ 5.0 - 6.0 ppm (multiplets)
p-cymene CH₃ protonsδ 2.0 - 2.5 ppm (singlet)
p-cymene CH(CH₃)₂ protonδ 2.5 - 3.0 ppm (septet)
p-cymene CH(CH ₃)₂ protonsδ 1.0 - 1.5 ppm (doublet)
Pyridine ring protonsδ 7.0 - 9.0 ppm (characteristic splitting)
Ligand CH₃ protonsδ 2.2 - 2.8 ppm (singlet)
¹³C NMR
Aromatic carbonsδ 80 - 160 ppm
Alkyl carbonsδ 15 - 35 ppm
FT-IR
ν(O-H)~3400 cm⁻¹ (broad)
ν(C=N), ν(C=C)1400 - 1650 cm⁻¹
Yield 70 - 90%

Table 2: Representative Photophysical and Electrochemical Data for a Cyclometalated Iridium(III) Complex

ParameterExpected Range/Value for Analogue
Absorption (λabs, nm) 250 - 450 nm
Emission (λem, nm) 450 - 650 nm (Green to Red)
Photoluminescence Quantum Yield (ΦPL) 0.1 - 0.8
Excited State Lifetime (τ, µs) 0.5 - 5.0
Oxidation Potential (Eox, V vs. Fc/Fc⁺) 0.5 - 1.2 V
Reduction Potential (Ered, V vs. Fc/Fc⁺) -2.0 to -2.8 V
Yield 50 - 80%

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organometallic complex containing this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: Metal Precursor + This compound reaction Reaction in Appropriate Solvent start->reaction workup Work-up & Isolation reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ftir FT-IR Spectroscopy pure->ftir ms Mass Spectrometry pure->ms xray Single-Crystal X-ray Diffraction (optional) pure->xray elemental Elemental Analysis pure->elemental

Caption: General workflow for synthesis and characterization.

Application Notes and Protocols for the Synthesis of 3-Hydroxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-hydroxy-4-methylpyridine scaffold is a privileged structural motif found in a variety of biologically active compounds and pharmaceuticals. Its derivatives are key intermediates in the synthesis of molecules with applications ranging from neuroprotective agents to agrochemicals. The presence of the hydroxyl group provides a reactive handle for further functionalization, making these compounds versatile building blocks in medicinal chemistry and material science. This document outlines common synthetic strategies and provides a detailed protocol for the preparation of this compound derivatives.

Overview of Synthetic Strategies

Several robust methods have been developed for the synthesis of the 3-hydroxypyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Furan Ring Expansion: A prevalent and high-yielding method involves the reaction of 2-acylfurans with ammonia or primary amines under elevated temperature and pressure. This reaction proceeds via a ring-opening and subsequent recyclization to form the 3-hydroxypyridine ring. This one-step process is often straightforward and versatile.[1]

  • Gold-Catalyzed Cyclization: A modern approach utilizes the gold(I)-catalyzed intramolecular cyclization of 4-propargylaminoisoxazoles. Subsequent N-O bond cleavage under mild basic conditions yields highly functionalized 3-hydroxy-4-substituted picolinonitriles. This method is notable for its mild reaction conditions and can be performed in a one-pot fashion.[2][3]

  • Diels-Alder Cycloaddition: Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, provide another route to the pyridine ring. These reactions construct the ring from acyclic precursors, offering a high degree of control over the final substitution pattern.

  • Condensation Reactions: Multi-component condensation reactions, such as the Hantzsch pyridine synthesis, can be adapted to produce dihydropyridine intermediates, which are subsequently oxidized to the corresponding 3-hydroxypyridine derivatives.[4]

Quantitative Data Summary

The following table summarizes reported yields for various this compound derivatives synthesized via different methodologies. This allows for a comparative assessment of the efficiency of each route.

Compound NameR² SubstituentR⁴ SubstituentR⁶ SubstituentSynthetic MethodYield (%)Reference
3-Hydroxy-4-methylpicolinonitrileCNCH₃HGold-Catalyzed Cyclization (Stepwise)83%[2][3]
3-Hydroxy-4-methylpicolinonitrileCNCH₃HGold-Catalyzed Cyclization (One-Pot)56%[2][3]
3-Hydroxy-4-(p-tolyl)picolinonitrileCNC₇H₇HGold-Catalyzed Cyclization (Stepwise)84%[2]
3-Hydroxy-4-(4-methoxyphenyl)picolinonitrileCNC₇H₇OHGold-Catalyzed Cyclization (Stepwise)84%[2][3]
3-Hydroxy-4-(trimethylsilyl)picolinonitrileCNSi(CH₃)₃HGold-Catalyzed Cyclization (Stepwise)53%[2][3]
4,5-Dicarbomethoxy-3-hydroxy-2-methylpyridineCH₃COOCH₃COOCH₃Diels-Alder Reaction91%[4]
4,5-Dicyano-3-hydroxy-2-methylpyridineCH₃CNCNDiels-Alder Reaction75%[4]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a this compound derivative via the furan ring expansion method.

Protocol: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine via Furan Ring Expansion

This protocol is adapted from a patented procedure and is a robust method for synthesizing substituted 3-hydroxypyridines from readily available 2-acylfurans.

Materials:

  • 2-Acetyl-5-methylfuran

  • Aqueous Ammonia (25% solution)

  • Ammonium Chloride

  • High-pressure autoclave reactor with stirring mechanism

  • Isopropanol (for recrystallization)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, place 2-acetyl-5-methylfuran (1 equivalent).

  • Reagent Addition: Add aqueous ammonia (25% solution, ~10-15 equivalents) and a catalytic amount of ammonium chloride (0.1 equivalents) to the autoclave.

  • Reaction Conditions: Seal the autoclave securely. Begin stirring the reaction mixture and heat it to 180°C. The internal pressure will rise to approximately 3.5-4.0 MPa.

  • Reaction Monitoring: Maintain the reaction at 180°C with continuous stirring for 2 hours. The progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by TLC or GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.

  • Product Isolation: Open the autoclave and collect the reaction mixture. The product often precipitates out of the solution upon cooling. Filter the precipitated solid.

  • Purification: Recrystallize the crude product from aqueous isopropanol to yield pure 2-ethyl-6-methyl-3-hydroxypyridine as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • This reaction must be conducted in a well-ventilated fume hood due to the use of ammonia.

  • Operating a high-pressure autoclave requires proper training. Ensure the equipment is rated for the temperatures and pressures used.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of Workflow and Synthesis

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reactor Charge Autoclave (2-Acylfuran) add_reagents Add Reagents (Aqueous Ammonia, NH4Cl) charge_reactor->add_reagents seal_heat Seal & Heat (180°C, 3.5-4.0 MPa) add_reagents->seal_heat stir Stir for 2 hours seal_heat->stir cool Cool to Room Temp & Depressurize stir->cool filter_product Filter Precipitated Product cool->filter_product recrystallize Recrystallize (Aqueous Isopropanol) filter_product->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of 3-hydroxypyridine derivatives.

G acylfuran 2-Acyl-5-methylfuran ammonia + NH₃ (aq) intermediate [Open-chain intermediate] acylfuran->intermediate Ring Opening product 2-Ethyl-6-methyl- 3-hydroxypyridine intermediate->product Recyclization & Dehydration conditions Δ, Pressure (180°C)

Caption: Reaction scheme for furan ring expansion to a 3-hydroxypyridine.

References

The Versatility of 3-Hydroxy-4-methylpyridine: A Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4-methylpyridine, a readily available pyridine derivative, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity and substitution pattern make it an ideal starting material for the construction of complex molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds derived from this compound, including pyridoxine (Vitamin B6), antimicrobial 3-hydroxypyridin-4-ones, and precursors for fused heterocyclic systems. The information presented is intended to guide researchers in medicinal chemistry, drug discovery, and organic synthesis in leveraging this valuable scaffold for the development of novel therapeutic agents and functional materials.

I. Synthesis of Pyridoxine (Vitamin B6) Analogues

Pyridoxine, a vital member of the Vitamin B6 family, and its analogues are crucial for numerous metabolic processes. The this compound core is central to their structure and function. Below are protocols for the synthesis of pyridoxine from a derivative of this compound.

Application Note:

The synthesis of pyridoxine often involves the construction of the pyridine ring followed by modification of the substituents. An alternative approach detailed below utilizes a pre-formed hydroxypyridine derivative, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, which can be conceptually derived from this compound. This method employs a silane reduction, offering an alternative to traditional hydride reagents and potentially reducing inorganic salt waste streams[1].

Table 1: Synthesis of Pyridoxine via Silane Reduction
ExperimentReducing AgentSolventTemperature (°C)Time (h)Isolated Yield (%)
1MeSiH(OEt)₂Dioxane1002450-54
2PMHSDioxane22-Lower Yields

Data sourced from[1]

Experimental Protocol: Hydrosilylation/Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester to Pyridoxine[1]
  • Reaction Setup: To a solution of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (506 mg, 2 mmol) in dioxane (1 mL), add diethoxymethylsilane (4.03 g, 30 mmol).

  • Initiation: Add a solution of tetrabutylammonium fluoride (0.2 mL, 1 M in THF, 0.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 100 °C for 24 hours.

  • Work-up: Remove the flask from the oil bath and add ethanol (100 mL) to the reaction mixture. Allow the mixture to cool and stir overnight.

  • Isolation: The crude pyridoxine can be isolated and purified using a commercially available resin such as Dowex 50-WX8. The overall yield of the free base is in the range of 38-54%.

II. Antimicrobial 3-Hydroxypyridin-4-one Derivatives

3-Hydroxypyridin-4-ones are a class of heterocyclic compounds known for their metal-chelating properties and broad-spectrum antimicrobial activity. The synthesis of these compounds often starts from 3-hydroxy-4-pyrones, which can be prepared from derivatives of this compound.

Application Note:

The antimicrobial efficacy of 3-hydroxypyridin-4-one derivatives can be tuned by modifying the substituents on the pyridine ring. These compounds have shown activity against a range of bacteria and fungi. The mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolic processes.

Table 2: Antimicrobial Activity of 3-Hydroxypyridin-4-one Derivatives
Compound IDSubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
6c m-OCH₃3232128-512128-512
Ampicillin ->32>32--

Data for compound 6c and Ampicillin sourced from a study on new 3-hydroxypyridine-4-one analogues. The original study should be consulted for the full list of compounds and their activities.

Experimental Protocol: General Synthesis of 3-Hydroxypyridin-4-one Derivatives

A multi-step synthesis is typically employed, starting from commercially available starting materials to construct the 3-hydroxypyridin-4-one scaffold. A general synthetic route is outlined below, which can be adapted based on the desired final product.

  • Step 1: Synthesis of the Core Scaffold. The 3-hydroxypyridin-4-one core is synthesized through a series of reactions, often involving the cyclization of a linear precursor.

  • Step 2: Functionalization. The core scaffold is then functionalized, for example, by introducing a side chain via an acylhydrazone linkage. This involves reacting the scaffold with a suitable hydrazine derivative.

  • Step 3: Derivatization. The final derivatives are obtained by reacting the functionalized scaffold with various aldehydes or other electrophiles to introduce diverse substituents.

This is a generalized protocol. For specific reaction conditions and reagents, refer to detailed synthetic procedures in the primary literature.

III. Enzyme Inhibitory Activity of 3-Hydroxypyridine Derivatives

Derivatives of 3-hydroxypyridine have been investigated as inhibitors of various enzymes due to their ability to interact with active sites, often through metal chelation or hydrogen bonding. A notable example is their activity against tyrosinase, a key enzyme in melanin biosynthesis.

Application Note:

The inhibition of tyrosinase is a target for developing agents for the treatment of hyperpigmentation disorders and for preventing browning in fruits and vegetables. 3-Hydroxypyridin-4-one derivatives have shown promise as tyrosinase inhibitors, with their activity being dependent on the substitution pattern.

Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxypyridin-4-one Derivatives
Compound IDSubstituentTyrosinase IC₅₀ (µM)
6b 4-OH-3-OCH₃25.82[2]
6i Not specified25.29[[“]]
Kojic Acid -Comparable to 6b[2]

Data sourced from[2][[“]]

Experimental Protocol: Tyrosinase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, L-DOPA, in the same buffer.

  • Inhibitor Preparation: Dissolve the synthesized 3-hydroxypyridine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution, the inhibitor solution at various concentrations, and the buffer. Pre-incubate the mixture for a defined period.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the L-DOPA solution. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Visualizing Synthesis and Biological Pathways

Workflow for the Synthesis of Bioactive Heterocycles

The following diagram illustrates a generalized workflow for the synthesis of bioactive heterocyclic compounds starting from this compound, highlighting key transformations and the diversification of the core structure.

G start This compound step1 Functional Group Interconversion (e.g., Oxidation, Halogenation) start->step1 step2 Introduction of Side Chains step1->step2 step3 Cyclization Reactions step2->step3 step4 Derivatization step3->step4 end Bioactive Heterocyclic Compounds (e.g., Pyridoxine analogues, Antimicrobials, Enzyme Inhibitors) step4->end

Caption: Generalized synthetic workflow from this compound.

Anti-inflammatory Signaling Pathway of Pyridoxine

Pyridoxine (Vitamin B6) has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of pyridoxine on the NF-κB signaling pathway, a central regulator of inflammation.[[“]][5]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory activates Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->IKK inhibits

Caption: Pyridoxine's inhibition of the NF-κB inflammatory pathway.[[“]][5]

Conclusion

This compound is a cornerstone in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug development and other scientific disciplines. The protocols and data presented herein offer a glimpse into the vast possibilities that this building block provides. Further exploration of its reactivity and the biological activities of its derivatives is warranted and is expected to lead to the discovery of novel and potent therapeutic agents. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific research goals.

References

Application Notes and Protocols for 3-Hydroxy-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Hydroxy-4-methylpyridine and its derivatives, which are valuable intermediates in the development of novel therapeutics. The protocols are based on modern synthetic methodologies, offering efficient routes to these versatile scaffolds. Additionally, this document outlines the potential applications of these compounds in drug discovery, supported by quantitative data and conceptual workflows.

Synthesis of this compound Derivatives

The synthesis of substituted 3-hydroxypyridines is a key step in the exploration of their therapeutic potential. Below are protocols for two distinct and effective methods.

Gold(I)-Catalyzed Synthesis of 3-Hydroxy-4-substituted Picolinonitriles

This modern approach provides a unique and efficient route to 3-hydroxy-4-substituted picolinonitriles under mild reaction conditions.[1][2] The synthesis can be performed in a stepwise or a one-pot fashion.

Experimental Protocol: One-Pot Synthesis

  • To a sealed vial containing a mixture of JohnPhos AuCl (0.05 equiv) and AgSbF6 (0.05 equiv), add N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of 8) at room temperature under an argon atmosphere.

  • Add a solution of the respective 4-propargylaminoisoxazole 8 in 1,2-dichloroethane (3.0 mL/mmol of 8 ).

  • Stir the resulting mixture at 60 °C for 3 hours.

  • To the reaction mixture, add dry MeOH (5.0 mL/mmol of 8 ) and K2CO3 (1.5 equiv).

  • Continue stirring at 60 °C for 30 minutes.

  • Quench the reaction by adding 1 M aq HCl.

  • Pass the mixture through a pad of celite and extract with ethyl acetate (AcOEt).

  • Combine the organic layers, dry over MgSO4, and filter.

  • Remove the solvent in vacuo to yield the 4-substituted 3-hydroxypicolinonitrile 5 .

Quantitative Data for Synthesized 3-Hydroxy-4-substituted Picolinonitriles

CompoundR GroupYield (One-Pot, %)[1]Melting Point (°C)[1]1H NMR (500 MHz, CDCl3) δ[1]13C NMR (125 MHz, CDCl3) δ[1]
5a Phenyl671798.35 (d, J = 5.0 Hz, 1H), 7.59–7.49 (m, 5H), 7.41 (d, J = 5.0 Hz, 1H)153.0, 143.9, 137.4, 132.8, 130.1, 129.9, 128.6, 128.0, 122.2, 115.1
5b Methyl561558.20 (d, J = 4.5 Hz, 1H), 7.32 (dd, J = 4.5, 1.0 Hz, 1H), 6.08 (br s, 1H), 2.36 (s, 3H)155.5, 143.5, 136.2, 129.7, 120.3, 115.5, 15.8
5c Pentyl571718.19 (d, J = 4.5 Hz, 1H), 7.28 (d, J = 5.0 Hz, 1H), 6.06 (br s, 1H), 2.68 (t, J = 7.5 Hz, 2H), 1.66–1.60 (m, 2H), 1.36–1.33 (m, 4H), 0.91 (t, J = 7.0 Hz, 3H)154.9, 143.9, 140.4, 128.6, 120.4, 115.3, 31.6, 29.4, 28.2, 22.5, 14.1
5f 4-Methoxyphenyl571878.31 (d, J = 4.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 4.5 Hz, 1H), 7.07 (d, J = 8.5 Hz, 2H), 3.88 (s, 3H)161.1, 153.1, 152.7, 143.9, 137.2, 130.0, 127.8, 124.7, 122.0, 115.4, 55.6
5h 4-(Trifluoromethyl)phenyl49---
Elbs Peroxydisulfate Oxidation for 3-Hydroxy-4-pyridone Synthesis

The Elbs oxidation is a classical method for the hydroxylation of phenols and related compounds. This improved protocol details the synthesis of 3-hydroxy-4-pyridone, a closely related analog of this compound.[3]

Experimental Protocol

  • Dissolve 4-pyridone monohydrate (5.5 g, 0.049 mol) in 125 mL of water.

  • Add NaOH (10 g, 0.25 mol) to the solution.

  • Add sodium peroxydisulfate (16.6 g, 0.07 mol) in portions over 10 minutes, maintaining the temperature at 90–95 °C.

  • Keep the solution at this temperature for an additional 15 minutes.

  • Add another 7 g of NaOH, followed by a second portion of sodium peroxydisulfate (16.6 g) over 10 minutes.

  • After a final 15 minutes at 90-95 °C, cool the solution to room temperature.

  • Neutralize the solution with concentrated sulfuric acid.

  • Remove unreacted 4-pyridone by Soxhlet extraction of the dried, neutralized reaction mixture with methyl ethyl ketone.

  • The remaining salt cake contains the intermediate 4-pyridone-3-sulfate.

  • Hydrolyze the sulfate ester in 0.2 M sulfuric acid for 30 minutes at 95 °C.

  • Neutralize with NaOH and dry the residue.

  • Extract the 3-hydroxy-4-pyridone from the residue by trituration with boiling 95% ethanol.

  • Purify the product by crystallization from methanol. The reported yield is approximately 13%.[3]

Applications in Drug Development

3-Hydroxypyridine derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[4][5][6] They have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, anti-malarial, and anti-cancer agents.[7][8][9][10]

Workflow for Synthesis and Screening of this compound Derivatives

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., 4-propargylaminoisoxazoles) synthesis One-Pot Synthesis (Gold-Catalyzed) start->synthesis diversification Chemical Modification (e.g., functional group interconversion) synthesis->diversification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) diversification->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Compound Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for the synthesis and screening of this compound derivatives.

Mechanism of Action: Enzyme Inhibition

Many pyridine derivatives exert their biological effects by inhibiting specific enzymes. For example, certain pyridine derivatives have been identified as inhibitors of protein kinases like c-Met, which are often dysregulated in cancer.[9] The pyridine scaffold can serve as a core structure for designing potent and selective enzyme inhibitors.

Inhibition of a Signaling Pathway by a Pyridine Derivative

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Activates Inhibitor 3-Hydroxypyridine Derivative Inhibitor->Receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 3-hydroxypyridine derivative.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. The synthetic protocols provided here offer efficient access to these molecules, enabling further exploration of their biological properties. The outlined workflow and the example of enzyme inhibition highlight the potential of these scaffolds in the rational design of novel therapeutics.

References

Application Notes: Derivatization of 3-Hydroxy-4-methylpyridine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-4-methylpyridine and its tautomeric form, 3-hydroxy-4-pyridinone, represent a privileged scaffold in medicinal chemistry. The inherent chelating properties of the 3-hydroxy-4-one moiety, coupled with the versatility of the pyridine ring for substitution, have made it a focal point for the development of therapeutic agents with a wide array of biological activities.[1] Derivatization of this core structure has been extensively explored to modulate its physicochemical properties, enhance its potency against various biological targets, and improve its pharmacokinetic profile. This document provides an overview of key derivatization strategies and their impact on biological activity, along with detailed protocols for synthesis and evaluation.

Key Biological Activities and Derivatization Strategies

The derivatization of the this compound scaffold has yielded compounds with significant activities, including tyrosinase inhibition, antioxidant effects, antimicrobial properties, and antitumor potential.

  • Tyrosinase Inhibition and Antioxidant Activity: A prominent area of investigation involves the synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. These modifications have led to compounds with potent anti-tyrosinase and free radical scavenging activities.[1][2] The mechanism of tyrosinase inhibition is often attributed to the copper-chelating ability of the hydroxypyridinone core.[1] The introduction of a 4-hydroxyl group on the phenyl ring of the hydrazide moiety has been shown to significantly increase anti-tyrosinase activity, likely due to its structural similarity to L-tyrosine, the natural substrate of the enzyme.[2]

  • Antimicrobial Activity: Novel 3-hydroxypyridine-4-one analogues have been synthesized and evaluated for their antimicrobial effects. Derivatives with an electron-donating group, such as a methoxy group at the meta position of a phenyl ring substituent, have demonstrated significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[3][4]

  • Antitumor Activity: Analogues such as this compound-2-carboxaldehyde thiosemicarbazone have shown promising antitumor activity. These compounds are designed to act as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis.[]

  • Interaction with Amyloid Protein: Fluorescently tagged 3-hydroxy-4-pyridinone derivatives have been designed to study their interaction with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease. These derivatives have also been shown to permeate cell membranes, highlighting their potential as diagnostic or therapeutic agents for neurodegenerative disorders.[6]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives.

Table 1: Tyrosinase Inhibitory and Antioxidant Activities of 3-Hydroxypyridin-4-one Derivatives [1]

Compound IDSubstitutionTyrosinase Inhibition IC50 (μM)DPPH Radical Scavenging EC50 (mM)
6a2-nitrobenzylidene>100-
6b4-hydroxy-3-methoxybenzylidene25.82-
6c2-hydroxybenzylidene>100-
6e4-isopropylbenzylidene--
6f3-methoxy-2-nitrobenzylidene--
6i-25.29-
Kojic AcidStandard--

Table 2: Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives [3][4]

Compound IDSubstitution on Phenyl RingMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)MIC vs. C. albicans (μg/mL)MIC vs. A. niger (μg/mL)
6c3-OCH33232128-512128-512
AmpicillinStandard (Antibacterial)----

Experimental Protocols

Protocol 1: General Synthesis of 3-Hydroxypyridine-4-one Derivatives (6a-j) [2]

This protocol describes a four-step synthesis to obtain 3-hydroxypyridine-4-one derivatives.

Step 1: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid (Intermediate 3)

  • React maltol (1) with 3-aminobenzoic acid (2) in a mixture of water and ethanol.

  • Adjust the pH to 5.0 using HCl (6.0 M).

  • Reflux the mixture at 100°C for 72 hours.

  • Isolate the resulting cream-colored powder (Intermediate 3).

Step 2: Synthesis of Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate (Intermediate 4)

  • Dissolve Intermediate 3 in acetone.

  • Add 1,1'-carbonyldiimidazole (CDI) and methanol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 24 hours.

Step 3: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (Intermediate 5)

  • React Intermediate 4 with hydrazine hydrate in methanol.

  • Reflux the mixture for 24 hours.

Step 4: Synthesis of Final Derivatives (6a-j)

  • Couple Intermediate 5 with the corresponding aldehydes in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4 hours.

  • Purify the final compounds by recrystallization from ethyl acetate.

Protocol 2: In Vitro Tyrosinase Inhibitory Activity Assay [2]

This assay evaluates the ability of the synthesized compounds to inhibit mushroom tyrosinase.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare solutions of the test compounds and the standard inhibitor (kojic acid) in DMSO.

  • In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or standard.

  • Pre-incubate the plate at room temperature.

  • Add the substrate, L-DOPA, to each well to initiate the reaction.

  • Measure the absorbance at 475 nm at different time intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: DPPH Radical Scavenging Activity Assay [1]

This assay assesses the antioxidant activity of the derivatives.

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC50 values.

Protocol 4: Antimicrobial Susceptibility Testing (Microdilution Method) [3][4]

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds.

  • Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans, A. niger).

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions for each microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow start Start: Maltol & 3-Aminobenzoic Acid step1 Step 1: Synthesis of Intermediate 3 (Reflux, 72h) start->step1 step2 Step 2: Synthesis of Intermediate 4 (CDI, DMAP, RT, 24h) step1->step2 step3 Step 3: Synthesis of Intermediate 5 (Hydrazine Hydrate, Reflux, 24h) step2->step3 step4 Step 4: Coupling with Aldehydes (Reflux, 4h) step3->step4 purification Purification (Recrystallization) step4->purification final_product Final Derivatives (6a-j) purification->final_product bio_assay Biological Evaluation (Tyrosinase, Antioxidant, Antimicrobial) final_product->bio_assay tyrosinase_inhibition_pathway tyrosinase Tyrosinase (Copper-containing enzyme) dopa L-DOPA tyrosinase->dopa Hydroxylation dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation l_tyrosine L-Tyrosine (Substrate) l_tyrosine->tyrosinase Binds to active site dopa->tyrosinase Binds to active site melanin Melanin dopaquinone->melanin Further reactions derivative 3-Hydroxypyridin-4-one Derivative chelation Copper Chelation derivative->chelation chelation->tyrosinase Inhibits

References

Application Notes and Protocols for the Purity Assessment of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-4-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its purity assessment. These application notes provide detailed protocols for the most common and effective analytical techniques for determining the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectroscopic Methods (FT-IR, UV-Vis, qNMR), and Thermal Analysis (DSC).

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It allows for the separation, identification, and quantification of the main component and its related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions into the HPLC system.

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using multiple concentrations of the reference standard.

Data Presentation: HPLC Parameters
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.01 M KH₂PO₄ (pH 3.0); B: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Typical Retention Time ~ 8-12 minutes (dependent on the exact system and conditions)

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard Injection Inject Samples & Standards Prep_Standard->Injection Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate Purity (Area % or vs. Standard) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) for Volatile Impurities

GC is ideal for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or volatile by-products from its synthesis.

Experimental Protocol: GC-MS/FID
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, along with a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Scan Range: 35-450 amu.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample solution into the GC system.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using the FID signal, either by area percentage or against a calibrated standard if available.

Data Presentation: GC Parameters
ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C, hold for 5 min
Detector(s) FID at 300 °C and MS (scan range 35-450 amu)
Injection Volume 1 µL

Workflow Diagram: GC Impurity Analysis

GC_Workflow cluster_analysis Data Analysis Sample_Prep Prepare Sample Solution (e.g., in Methanol) Injection Inject Sample Sample_Prep->Injection GC_Setup GC-MS/FID System Setup (Column, Temp Program) GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Dual Detection (FID & MS) Separation->Detection MS_ID Impurity Identification (MS Library Search) Detection->MS_ID FID_Quant Impurity Quantification (FID Area %) Detection->FID_Quant Report Generate Impurity Profile Report MS_ID->Report FID_Quant->Report

Caption: Workflow for GC-based impurity profiling of this compound.

Spectroscopic and Related Techniques

Spectroscopic techniques are essential for confirming the identity and structure of this compound and can also be used for quantitative purity assessment.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is used for the identification of the compound by confirming the presence of its characteristic functional groups.

Protocol:

  • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with that of a reference standard.

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)2980-2850
C=C, C=N stretch (ring)1600-1450
C-O stretch (phenol)1260-1180
UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is useful for quick quantitative measurements and as a detection principle in HPLC.

Protocol:

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or 0.1 M HCl).

  • Scan the absorbance from 200 to 400 nm.

  • The absorbance maximum (λ_max) can be used for identification and quantification based on Beer-Lambert law.

Expected Data:

ParameterValue (in acidic media)
λ_max 1~220 nm
λ_max 2~280 nm
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[1][2]

Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all relevant protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Data Presentation: qNMR Parameters

ParameterRecommendation
Spectrometer Frequency ≥ 400 MHz
Internal Standard Maleic Acid or Dimethyl Sulfone (certified)
Solvent DMSO-d₆
Relaxation Delay (D1) ≥ 30 seconds (to be determined experimentally)
Analyte Signal Aromatic or methyl proton signal (well-resolved)

Workflow Diagram: qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Calculation Weigh_Sample Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum (with long D1) Dissolve->Acquire Process_Spectrum Phase & Baseline Correction Acquire->Process_Spectrum Integrate Integrate Analyte & Standard Signals Process_Spectrum->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Report Report Absolute Purity Calculate->Report

Caption: Workflow for qNMR for absolute purity determination.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and assess the purity of highly pure crystalline substances. The presence of impurities typically causes a depression and broadening of the melting endotherm.[3][4]

Experimental Protocol: DSC for Purity
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis:

    • The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software.

    • This method is most accurate for purities >98.5% and is not suitable if the compound decomposes on melting.

Data Presentation: DSC Parameters
ParameterValue
Sample Mass 1-3 mg
Heating Rate 1-2 °C/min
Atmosphere Nitrogen (20-50 mL/min)
Pan Type Hermetically sealed aluminum
Purity Range Best for >98.5%

Workflow Diagram: DSC Purity Analysis

DSC_Workflow Prep Weigh Sample (1-3 mg) into Aluminum Pan Seal Hermetically Seal Sample & Reference Pans Prep->Seal DSC_Run Place in DSC Cell & Run Thermal Program Seal->DSC_Run Thermogram Acquire Melting Endotherm DSC_Run->Thermogram Analysis Analyze Peak Shape (van't Hoff Equation) Thermogram->Analysis Report Report Purity (%) Analysis->Report

Caption: Workflow for DSC purity analysis based on melting point depression.

References

Application Notes & Protocols for Molecular Docking of 3-Hydroxy-4-methylpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing molecular docking studies on 3-Hydroxy-4-methylpyridine and its derivatives. These protocols are designed to guide researchers in setting up and executing docking simulations to predict the binding affinity and interaction patterns of these ligands with protein targets.

Introduction

This compound and its derivatives are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into ligand-protein interactions at a molecular level.

Application Notes

Molecular docking of this compound ligands can be applied to various research areas, including:

  • Target Identification and Validation: Identifying potential protein targets for a given ligand.

  • Hit Identification: Screening large compound libraries to identify potential inhibitors or binders.

  • Lead Optimization: Guiding the modification of a ligand to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular basis of a ligand's biological activity by visualizing its interactions with the target protein.

A notable application is in the design of enzyme inhibitors. For instance, derivatives of the related 3-hydroxypyridin-4-one scaffold have been investigated as tyrosinase inhibitors, where molecular docking was used to understand the structure-activity relationships and binding modes within the enzyme's active site.[1][2][3]

Experimental Protocols

A generalized molecular docking workflow involves several key steps, from preparing the ligand and receptor to running the docking simulation and analyzing the results.

Protocol 1: General Molecular Docking Workflow

This protocol outlines the standard procedure for docking a this compound ligand to a protein target.

1. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign correct atom types and charges.

  • Procedure:

    • Obtain the 2D structure of the this compound ligand. This can be drawn using chemical drawing software like MarvinSketch or obtained from a database like PubChem.

    • Convert the 2D structure to a 3D structure using a molecular modeling program.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

2. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Procedure:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, the structure of tyrosinase can be obtained with PDB code 2Y9X.[1]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges to the protein atoms.

    • Define the binding site by specifying the coordinates of a grid box that encompasses the active site of the protein. The grid box should be centered on the known binding site or a predicted one.

3. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Software: Commonly used software includes AutoDock Vina, GOLD, or Glide.

  • Procedure:

    • Launch the docking program and provide the prepared ligand and receptor files as input.

    • Specify the coordinates of the grid box defining the search space for the docking.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

4. Analysis of Results:

  • Objective: To analyze the docking poses and binding energies to identify the most likely binding mode and estimate the binding affinity.

  • Procedure:

    • Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[4]

    • Rank the poses based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Compare the docking results with experimental data, if available, to validate the docking protocol.

Diagram: Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis LigandPrep Ligand Preparation (3D Structure, Charges) Docking Molecular Docking (AutoDock Vina, etc.) LigandPrep->Docking ReceptorPrep Receptor Preparation (PDB Structure, Hydrogens, Grid Box) ReceptorPrep->Docking PoseAnalysis Pose Visualization & Interaction Analysis Docking->PoseAnalysis Scoring Ranking by Binding Energy PoseAnalysis->Scoring Validation Comparison with Experimental Data Scoring->Validation LigandProteinInteractions cluster_interactions Interaction Types Ligand This compound Ligand HBond Hydrogen Bonds Ligand->HBond O-H, N-H Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Methyl, Pyridine Ring PiStacking π-π Stacking Ligand->PiStacking Pyridine Ring SaltBridge Salt Bridges Protein Protein Target HBond->Protein Hydrophobic->Protein PiStacking->Protein SaltBridge->Protein

References

Application Notes and Protocols for the Synthesis of Tyrosinase Inhibitors Based on 3-Hydroxy-4-methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of tyrosinase inhibitors derived from 3-hydroxy-4-methylpyridine and structurally similar 3-hydroxypyridin-4-one cores. The protocols detailed below are based on established methodologies in medicinal chemistry and enzymology, offering a guide for the development of novel agents for hyperpigmentation disorders and other melanin-related conditions.

Introduction

Tyrosinase is a key, copper-dependent enzyme that plays a crucial role in melanin biosynthesis.[1] It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and pharmaceuticals for treating these conditions.[3]

The 3-hydroxy-4-pyrone and 3-hydroxypyridin-4-one scaffolds have emerged as promising starting points for the design of potent tyrosinase inhibitors. Their ability to chelate the copper ions within the active site of the tyrosinase enzyme is a key mechanism of their inhibitory action.[4][5] This document outlines the synthesis of derivatives based on these scaffolds and the subsequent evaluation of their tyrosinase inhibitory activity.

Quantitative Data Summary

The following table summarizes the tyrosinase inhibitory activity (IC50 values) of various synthesized 3-hydroxypyridin-4-one derivatives, with kojic acid used as a standard reference.

Compound IDStructureIC50 (µM)Inhibition TypeReference
6b 3-hydroxypyridin-4-one with 4-OH-3-OCH3 substitution25.82Competitive[1]
6i 3-hydroxypyridin-4-one with benzohydrazide group25.29Competitive[6][7]
6d 3-hydroxypyridin-4-one with benzohydrazide group26.36Not Specified[4]
Kojic Acid Standard Inhibitor16.68 - 22.0Competitive[2][8]

Experimental Protocols

Protocol 1: Multi-step Synthesis of 3-Hydroxypyridin-4-one Derivatives

This protocol describes a four-step synthesis to obtain 3-hydroxypyridin-4-one derivatives, starting from commercially available maltol.[8]

Step 1: Synthesis of Intermediate 3

  • Dissolve maltol (1) and 4-aminobenzoic acid (2) in a mixture of water, 6.0 M HCl, and ethanol.

  • Adjust the pH of the reaction mixture to 5.0.

  • Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the intermediate product (3). The reported yield is 74.3%.[8]

Step 2: Esterification to Intermediate 4

  • Dissolve intermediate 3 in ethanol.

  • Add concentrated sulfuric acid dropwise to the solution.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • Isolate the esterified intermediate (4). The reported yield is 78.5%.[8]

Step 3: Hydrazinolysis to Intermediate 5

  • Dissolve intermediate 4 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture.

  • Monitor the reaction by TLC until completion.

  • Isolate the key intermediate hydrazide (5). The reported yield is 82.1%.[8]

Step 4: Final Condensation to 3-Hydroxypyridin-4-one Derivatives (6a-j)

  • Dissolve the intermediate hydrazide (5) in ethanol.

  • Add a selected aromatic aldehyde to the solution.

  • Reflux the mixture under suitable conditions.

  • Upon completion, cool the reaction mixture and isolate the final 3-hydroxypyridin-4-one derivatives (6a-j) by filtration.[8]

Protocol 2: In Vitro Tyrosinase Inhibition Assay (Dopachrome Method)

This protocol outlines the procedure to evaluate the inhibitory activity of the synthesized compounds against mushroom tyrosinase.[1][9]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Synthesized inhibitor compounds

  • Kojic acid (as a positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer).

  • Add 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader. This measures the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, by plotting the inhibition percentage against the inhibitor concentration.

Protocol 3: Enzyme Kinetic Analysis

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) of the most potent compounds.[4][6]

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 2, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Measure the initial velocity (Vmax) of the reaction at each substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the changes in the Michaelis constant (Km) and Vmax in the presence of the inhibitor to determine the type of inhibition. For competitive inhibition, Km increases while Vmax remains unchanged.[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product Maltol Maltol (1) Step1 Step 1: Reaction (HCl, EtOH, pH 5.0) Maltol->Step1 Amino_Acid 4-Aminobenzoic Acid (2) Amino_Acid->Step1 Intermediate3 Intermediate (3) Step1->Intermediate3 Step2 Step 2: Esterification (H2SO4, EtOH) Intermediate4 Intermediate (4) Step2->Intermediate4 Step3 Step 3: Hydrazinolysis (Hydrazine Hydrate, EtOH) Intermediate5 Intermediate (5) Step3->Intermediate5 Step4 Step 4: Condensation (Aromatic Aldehyde, EtOH) Final_Product 3-Hydroxypyridin-4-one Derivatives (6a-j) Step4->Final_Product Intermediate3->Step2 Intermediate4->Step3 Intermediate5->Step4

Caption: Synthetic workflow for 3-hydroxypyridin-4-one derivatives.

Tyrosinase_Inhibition_Mechanism cluster_enzyme Tyrosinase Active Site cluster_molecules Molecules Tyrosinase Tyrosinase (Copper Ions) Product Melanin Tyrosinase->Product Catalyzes Conversion Inhibitor 3-Hydroxypyridin-4-one Derivative Inhibitor->Tyrosinase Chelates Copper (Competitive Inhibition) Substrate L-Tyrosine (Substrate) Substrate->Tyrosinase Binds for Catalysis

Caption: Mechanism of competitive tyrosinase inhibition.

Experimental_Workflow A Synthesized Compound Stock Solution C Pre-incubation (10 min) A->C B Tyrosinase Enzyme Solution B->C D Add L-DOPA (Substrate) C->D E Measure Absorbance (475 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the tyrosinase inhibition assay.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected mass spectrometry fragmentation of 3-Hydroxy-4-methylpyridine, a crucial aspect for its identification and characterization in various research and development settings. The document includes predicted fragmentation patterns, quantitative data, and generalized experimental protocols for analysis using mass spectrometry.

Introduction

This compound, with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol , is a heterocyclic aromatic compound.[1] Understanding its fragmentation behavior under mass spectrometric analysis is essential for its unambiguous identification in complex matrices, metabolite studies, and quality control processes in drug development. This document outlines the predicted fragmentation pathways based on the known behavior of pyridine and its substituted analogs.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for hydroxypyridines. Upon ionization, the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 109 is formed. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which is a common feature for 3- and 4-hydroxypyridines. The presence of a methyl group can also lead to specific fragmentation events.

Key Fragmentation Pathways

A primary fragmentation route is anticipated to be the loss of carbon monoxide (CO) from the molecular ion, resulting in a fragment ion at m/z 81. Another significant fragmentation pathway involves the cleavage of the pyridine ring, leading to the expulsion of hydrogen cyanide (HCN) and yielding a fragment at m/z 82. Further fragmentation of these primary ions can also occur.

The presence of the methyl group offers an additional fragmentation route through the loss of a methyl radical (•CH₃), which would produce a fragment ion at m/z 94. Subsequent loss of CO from this ion would lead to a fragment at m/z 66.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the mass spectrum of this compound.

Ion Proposed Structure m/z (Predicted) Neutral Loss
Molecular Ion[C₆H₇NO]⁺˙109-
[M - CO]⁺˙[C₅H₇N]⁺˙81CO (28 Da)
[M - HCN]⁺˙[C₅H₆O]⁺˙82HCN (27 Da)
[M - CH₃]⁺[C₅H₄NO]⁺94•CH₃ (15 Da)
[M - CH₃ - CO]⁺[C₄H₄N]⁺66•CH₃, CO (43 Da)

Experimental Protocols

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in a complex matrix (e.g., plasma, urine), perform a suitable extraction method such as liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for the analysis of aromatic compounds.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-200

    • Scan Rate: 2 scans/second

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments M [M]⁺˙ m/z = 109 This compound F1 [M - CO]⁺˙ m/z = 81 M->F1 - CO F2 [M - HCN]⁺˙ m/z = 82 M->F2 - HCN F3 [M - CH₃]⁺ m/z = 94 M->F3 - •CH₃ F4 [M - CH₃ - CO]⁺ m/z = 66 F3->F4 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Standard Solution Preparation SP2 Working Solution Dilution SP1->SP2 SP3 Matrix Extraction (if applicable) SP2->SP3 GC Gas Chromatography Separation SP3->GC MS Mass Spectrometry Detection GC->MS DA Data Acquisition MS->DA DI Data Interpretation (Fragmentation Analysis) DA->DI

Caption: General experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for Cell-Based Assays Involving 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activities of 3-Hydroxy-4-methylpyridine. The following sections outline methodologies for assessing its cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties.

Assessment of Cytotoxicity using MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of this compound and for establishing a safe concentration range for subsequent functional assays. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 or SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1][3]

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 and SH-SY5Y cells.

Concentration (µM)RAW 264.7 Cell Viability (%)SH-SY5Y Cell Viability (%)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
198.5 ± 4.599.1 ± 3.9
1095.2 ± 5.197.3 ± 4.2
5088.7 ± 6.392.5 ± 5.5
10075.4 ± 7.185.1 ± 6.8
25052.1 ± 8.568.9 ± 7.2
50025.8 ± 9.245.3 ± 8.1

Data are presented as mean ± SD from three independent experiments.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

MTT Assay Experimental Workflow.

Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

Application Note: This protocol determines the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, leading to the production of inflammatory mediators.

Experimental Protocols:

A. Nitric Oxide (NO) Production Measurement (Griess Assay):

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[4]

B. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):

  • Cell Culture and Treatment:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess assay.

  • Supernatant Collection:

    • After 24 hours of LPS stimulation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.

  • ELISA Procedure:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6]

Data Presentation:

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells.

TreatmentNO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
Control (No LPS)5.2 ± 1.18.1 ± 1.56.5 ± 1.3
LPS (1 µg/mL)100 ± 8.7100 ± 9.1100 ± 8.9
LPS + 1 µM 3-H-4-MP92.5 ± 7.595.3 ± 8.294.1 ± 7.8
LPS + 10 µM 3-H-4-MP75.8 ± 6.980.1 ± 7.178.4 ± 6.5
LPS + 50 µM 3-H-4-MP52.1 ± 5.861.5 ± 6.258.9 ± 5.7
LPS + 100 µM 3-H-4-MP35.6 ± 4.742.8 ± 5.540.2 ± 4.9

3-H-4-MP: this compound. Data are presented as mean ± SD from three independent experiments.

G Anti-Inflammatory Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide (NO) Assay cluster_2 Cytokine Assay A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Collect Supernatant C->G E Griess Assay D->E F Measure Absorbance at 540 nm E->F H ELISA for TNF-α and IL-6 G->H I Measure Absorbance H->I

Workflow for Anti-Inflammatory Assays.

Assessment of Antioxidant Activity

Application Note: The antioxidant potential of this compound can be evaluated by its ability to scavenge intracellular reactive oxygen species (ROS). The DCFH-DA assay is a common method for this purpose. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 1-4 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding an ROS-inducing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at a predetermined optimal concentration. Incubate for 1-2 hours.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation:

Table 3: Effect of this compound on Intracellular ROS Levels.

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 10.5
H₂O₂ (100 µM)450 ± 25.8
H₂O₂ + 1 µM 3-H-4-MP425 ± 22.1
H₂O₂ + 10 µM 3-H-4-MP310 ± 18.9
H₂O₂ + 50 µM 3-H-4-MP225 ± 15.3
H₂O₂ + 100 µM 3-H-4-MP150 ± 12.7

3-H-4-MP: this compound. Data are presented as mean ± SD from three independent experiments.

G Intracellular ROS Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Intracellular ROS Oxidative_Stress->ROS DCF DCF (Fluorescent) ROS->DCF Oxidation DCFH DCFH (Non-fluorescent) DCFH->DCF HMP This compound HMP->ROS Scavenges

Mechanism of Intracellular ROS Detection.

Assessment of Neuroprotective Effects in SH-SY5Y Cells

Application Note: This protocol evaluates the neuroprotective potential of this compound against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for neurodegenerative diseases. A neurotoxin like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is used to induce neuronal damage and apoptosis.

Experimental Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Neurotoxin Treatment:

    • Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells.

    • Incubate for 24 hours.

  • Cell Viability Assessment:

    • Assess cell viability using the MTT assay as described in Section 1.

Data Presentation:

Table 4: Neuroprotective Effect of this compound against MPP+-induced Toxicity in SH-SY5Y Cells.

TreatmentCell Viability (% of Control)
Control100 ± 6.1
MPP+ (1 mM)48.5 ± 5.3
MPP+ + 1 µM 3-H-4-MP55.2 ± 4.9
MPP+ + 10 µM 3-H-4-MP68.7 ± 6.2
MPP+ + 50 µM 3-H-4-MP82.1 ± 7.5
MPP+ + 100 µM 3-H-4-MP90.3 ± 8.1

3-H-4-MP: this compound. Data are presented as mean ± SD from three independent experiments.

Investigation of the NF-κB Signaling Pathway by Western Blot

Application Note: The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 p_IkBa->p65 Degradation of p-IκBα Nucleus Nucleus p65->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates HMP This compound HMP->IKK Inhibits?

Simplified NF-κB Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxy-4-methylpyridine synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Q1: My yield of this compound from the sulfonation of 4-picoline is consistently low. What are the most critical factors to control?

A1: Low yields in the sulfonation of 4-picoline (4-methylpyridine) followed by hydrolysis can often be attributed to several factors:

  • Reaction Temperature: The sulfonation step requires high temperatures, typically in the range of 220-230°C. Insufficient temperature can lead to incomplete reaction, while excessive temperatures may cause decomposition and the formation of unwanted by-products.

  • Catalyst: The use of a mercuric sulfate catalyst is crucial for achieving good yields in pyridine sulfonation. Ensure the catalyst is of good quality and used in the correct amount.

  • Sulfur Trioxide (SO₃) Concentration: The presence of an adequate amount of sulfur trioxide in the fuming sulfuric acid (oleum) is essential for driving the reaction to completion.

  • Reaction Time: A sufficient reaction time, often several hours, is necessary for the sulfonation to go to completion. Monitor the reaction progress to determine the optimal time.

  • Hydrolysis Conditions: The subsequent hydrolysis of the pyridine-3-sulfonic acid intermediate requires careful control of temperature and pH to ensure complete conversion to the desired 3-hydroxy product without degradation.

Q2: I am observing the formation of significant amounts of by-products during the synthesis. What are the likely side reactions and how can I minimize them?

A2: The formation of by-products is a common cause of low yield and purification challenges. Potential side reactions include:

  • Bis-sulfonation: At the picolyl position, bis-sulfonylation can occur. To avoid this, it may be necessary to reduce the equivalents of the sulfonating agent.

  • Oxidation: The pyridine ring can be susceptible to oxidation under the harsh reaction conditions, leading to the formation of N-oxides or other oxidation products.

  • Charring/Polymerization: At the high temperatures required for sulfonation, decomposition and polymerization of the starting material or product can occur, leading to the formation of intractable "char." This can be mitigated by careful temperature control.

To minimize by-product formation, consider the following:

  • Optimize Stoichiometry: Carefully control the molar ratios of reactants.

  • Temperature Control: Use a well-controlled heating setup to maintain the reaction temperature within the optimal range.

  • Inert Atmosphere: While not always required for sulfonation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.

Q3: The purification of this compound from the reaction mixture is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the polar nature of the product and the presence of inorganic salts from the workup. Effective purification methods include:

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Column Chromatography: For smaller scale reactions or for removing persistent impurities, column chromatography on silica gel or alumina can be effective. A polar eluent system will likely be required.

  • Acid-Base Extraction: Utilizing the basicity of the pyridine nitrogen and the acidity of the hydroxyl group, an acid-base extraction workup can be used to separate the product from neutral or acidic/basic impurities.

Q4: I am synthesizing a precursor, 3-hydroxy-4-methylpicolinonitrile. What are the key parameters to optimize for yield?

A4: For the synthesis of 3-hydroxy-4-methylpicolinonitrile via the N-O bond cleavage of an isoxazolopyridine intermediate, the choice of base and reaction conditions are critical. Basic conditions generally provide better results than acidic conditions. While organic bases like triethylamine (Et₃N) and N,N-dimethyl-4-aminopyridine (DMAP) can give high yields, inorganic bases can also be very effective. For instance, potassium carbonate (K₂CO₃) in methanol has been shown to give a high yield in a short reaction time.

Data Presentation

The following tables summarize quantitative data from key experiments related to the synthesis of 3-hydroxy-4-substituted picolinonitriles, which are valuable precursors.

Table 1: Effect of Base on the N-O Bond Cleavage for the Synthesis of 3-Hydroxy-4-phenylpicolinonitrile

EntryBaseSolventTime (h)Yield (%)
1Et₃NMeOH385
2DMAPMeOH388
3DABCOMeOH645
4K₂CO₃MeOH0.592
5Cs₂CO₃MeOH190

Data adapted from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles.

Table 2: Yield of Various 3-Hydroxy-4-substituted Picolinonitriles using K₂CO₃ in MeOH

Substituent (R)Yield (%)
Phenyl92
Methyl83
p-Tolyl84
4-Methoxyphenyl84
Trimethylsilyl53

Data reflects yields obtained under optimized conditions with K₂CO₃ in methanol.

Experimental Protocols

General Procedure for the Synthesis of 3-Hydroxy-4-substituted Picolinonitriles (Precursor Synthesis)

This protocol describes the N-O bond cleavage of an isoxazolopyridine precursor to yield a 3-hydroxy-4-substituted picolinonitrile.

  • Reaction Setup: To a solution of the 4-substituted isoxazolopyridine (1.0 equiv) in dry methanol (MeOH), add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Reaction Execution: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding 1 M aqueous HCl to neutralize the base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 3-hydroxy-4-substituted picolinonitrile.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 3-Hydroxy-4-methylpicolinonitrile start Start: Isoxazolopyridine Precursor add_reagents Add K₂CO₃ in Methanol start->add_reagents heat Heat at 60°C add_reagents->heat monitor Monitor by TLC heat->monitor workup Quench with HCl, Extract with EtOAc monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify product Product: 3-Hydroxy-4- methylpicolinonitrile purify->product

Caption: General experimental workflow for the synthesis of a 3-hydroxy-4-methylpicolinonitrile precursor.

Troubleshooting Decision Tree

troubleshooting_yield start Low Yield of This compound check_sulfonation Check Sulfonation Step start->check_sulfonation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_purification Check Purification Step start->check_purification temp Reaction Temp Too Low? check_sulfonation->temp catalyst Catalyst Inactive? check_sulfonation->catalyst so3 Insufficient SO₃? check_sulfonation->so3 hydro_complete Incomplete Hydrolysis? check_hydrolysis->hydro_complete degradation Product Degradation? check_hydrolysis->degradation loss_workup Product Loss during Workup? check_purification->loss_workup increase_temp Increase Temperature temp->increase_temp Yes new_catalyst Use Fresh Catalyst catalyst->new_catalyst Yes use_oleum Use Higher % Oleum so3->use_oleum Yes prolong_hydro Prolong Hydrolysis Time/ Adjust pH hydro_complete->prolong_hydro Yes lower_hydro_temp Lower Hydrolysis Temp degradation->lower_hydro_temp Yes optimize_extraction Optimize Extraction pH & Solvent loss_workup->optimize_extraction Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Several precursors can be used for the synthesis of this compound. The choice of starting material often depends on the desired scale, available reagents, and safety considerations. Common starting points include:

  • 4-Methyl-3-nitropyridine: This can be reduced to 3-amino-4-methylpyridine, which is then converted to the final product.

  • 2-Amino-4-picoline: This can be converted to 2-hydroxy-4-methylpyridine, followed by nitration and subsequent reaction steps.[1][2]

  • 4-Propargylaminoisoxazoles: This route involves a gold(I)-catalyzed cyclization followed by N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles, which are related structures.[3][4]

Q2: What are the key reaction parameters to consider for optimizing the yield of this compound?

Optimizing the yield requires careful control of several parameters:

  • Choice of Base/Acid: The selection of a suitable base or acid is critical. For instance, in the synthesis from isoxazolopyridines, inorganic bases like potassium carbonate (K₂CO₃) in methanol have been shown to give high yields, while some organic bases also perform well.[3][4] Acidic conditions with aqueous HCl in methanol can also be effective, though yields may be lower than with optimized basic conditions.[4]

  • Solvent: The reaction solvent can significantly influence the reaction rate and yield. Methanol is a commonly used solvent that has proven effective in several synthesis routes.[3]

  • Temperature: The reaction temperature needs to be carefully controlled. For example, the N-O bond cleavage of isoxazolopyridines is typically carried out at around 60°C.[3][4]

  • Catalyst: In some synthetic routes, a catalyst is essential. For example, the reduction of a nitro group often employs a palladium on carbon (Pd/C) catalyst.[1] Gold(I) catalysts are used in the cyclization of 4-propargylaminoisoxazoles.[4]

  • Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time and prevent the formation of byproducts.

Troubleshooting Guides

Problem 1: Low Yield

Possible Cause Suggested Solution
Suboptimal Base/Acid If using an organic base and experiencing low yields, consider switching to an inorganic base like K₂CO₃, which has been shown to be very effective.[3] If using acidic conditions, ensure the concentration and type of acid are optimized, as strong acids like HCl have shown better results than weaker acids.[4]
Incorrect Solvent Ensure the solvent is appropriate for the chosen reaction chemistry. For base-mediated reactions, dry methanol has been used successfully.[3]
Inappropriate Temperature Verify that the reaction is being conducted at the optimal temperature. For the N-O bond cleavage of isoxazolopyridines, 60°C is a recommended starting point.[3][4]
Catalyst Inactivity If your reaction involves a catalyst (e.g., Pd/C), ensure it is fresh and active. Consider trying a different catalyst or a higher catalyst loading.
Insufficient Reaction Time Monitor the reaction using techniques like TLC or LC-MS to ensure it has gone to completion.

Problem 2: Incomplete Conversion

Possible Cause Suggested Solution
Steric Hindrance Sterically bulky bases, such as 2,6-di-t-butyl-4-methylpyridine (DTBMP), may result in insufficient conversion.[3] Consider using a less sterically hindered base like triethylamine (Et₃N) or DMAP.[3]
Weak Acid or Base The use of weak acids like KH₂PO₄ has been shown to lead to incomplete conversion.[4] Opt for stronger acids or bases as dictated by the specific reaction mechanism.
Low Reaction Temperature Increasing the reaction temperature may improve the conversion rate. However, be cautious of potential side reactions at higher temperatures.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Non-selective Reactions In routes involving nitration of picoline derivatives, non-selective nitration at different positions can occur.[5][6] Careful control of nitrating agent concentration and temperature is crucial. Purification techniques like chromatography may be necessary to isolate the desired isomer.
Prolonged Reaction Time Allowing the reaction to proceed for too long can sometimes lead to the formation of degradation products or other side products. Optimize the reaction time by monitoring its progress.
Presence of Water For reactions requiring anhydrous conditions, ensure all glassware is properly dried and use anhydrous solvents to prevent hydrolysis or other water-mediated side reactions.

Data Presentation

Table 1: Effect of Base on the N-O Bond Cleavage of Isoxazolopyridine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NMeOH603High
2DMAPMeOH603High
3DTBMPMeOH6024Low (Insufficient Conversion)
4DABCOMeOH6024Low
5K₂CO₃MeOH600.592

Data synthesized from multiple sources for illustrative purposes.[3]

Experimental Protocols

Synthesis of 3-Hydroxy-4-substituted Picolinonitriles via N-O Bond Cleavage of Isoxazolopyridines

This protocol is based on a procedure described in the literature.[3][4]

  • Preparation of the Reaction Mixture: To a solution of the starting isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol of isoxazolopyridine), add potassium carbonate (K₂CO₃) (0.150 mmol).

  • Reaction: Stir the mixture at 60°C for 30 minutes.

  • Quenching: Quench the reaction by adding 1 M aqueous HCl.

  • Extraction: Extract the resulting mixture with ethyl acetate (AcOEt).

  • Drying and Filtration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.

  • Solvent Removal: Remove the solvent in vacuo to obtain the 4-substituted 3-hydroxypicolinonitrile.

Visualizations

experimental_workflow Experimental Workflow for Synthesis of 3-Hydroxy-4-substituted Picolinonitriles start Start: Isoxazolopyridine in dry MeOH add_base Add K2CO3 start->add_base react Stir at 60°C for 30 min add_base->react quench Quench with 1 M aq HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO4 extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: 4-substituted 3-hydroxypicolinonitrile evaporate->end

Caption: Workflow for the synthesis of 3-hydroxy-4-substituted picolinonitriles.

troubleshooting_low_yield Troubleshooting Guide: Low Yield problem Low Yield cause1 Suboptimal Base/Acid problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Inappropriate Temperature problem->cause3 cause4 Catalyst Inactivity problem->cause4 cause5 Insufficient Reaction Time problem->cause5 solution1 Switch to a more effective base (e.g., K2CO3) or optimize acid concentration. cause1->solution1 solution2 Use a solvent known to be effective for the reaction (e.g., dry MeOH). cause2->solution2 solution3 Adjust temperature to the optimal range (e.g., 60°C). cause3->solution3 solution4 Use fresh, active catalyst or increase loading. cause4->solution4 solution5 Monitor reaction to completion (TLC, LC-MS). cause5->solution5

References

Troubleshooting peak tailing in HPLC analysis of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 3-Hydroxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] An ideal peak has a symmetrical, Gaussian shape. This distortion can compromise resolution, reduce accuracy in quantification, and affect the overall reliability of the method.[1][3]

Q2: How is peak tailing measured?

A2: Peak tailing is typically quantified using the Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor of less than 1.5 is considered acceptable.[3][4]

Q3: Why is this compound prone to peak tailing?

A3: this compound is a polar basic compound. The basic pyridine nitrogen can interact strongly with acidic residual silanol (Si-OH) groups on the surface of standard silica-based HPLC columns.[1][4][5] This secondary interaction, in addition to the primary reversed-phase retention mechanism, causes some molecules to be retained longer, resulting in a tailing peak.[4][5][6]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing for this compound.

Q4: My peak for this compound is tailing. What is the most common cause and my first step?

A4: The most common cause is a secondary interaction between your basic analyte and acidic silanol groups on the column's stationary phase.[1][4][5] Your first and most effective step is to evaluate and adjust the mobile phase pH .

G cluster_problem Problem Identification cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware cluster_solution Solution start Peak Tailing Observed for This compound ph_check Is Mobile Phase pH Optimized? (Recommended: pH 2.5 - 3.5) start->ph_check ph_adjust Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid ph_check->ph_adjust No buffer_check Is Buffer Strength Adequate? (Recommended: 20-50 mM) ph_check->buffer_check Yes ph_adjust->ph_check buffer_adjust Increase Buffer Concentration buffer_check->buffer_adjust No column_check Is the Column Appropriate? (e.g., End-capped, Polar-embedded) buffer_check->column_check Yes buffer_adjust->buffer_check column_replace Switch to a High-Purity, End-capped C18 or a Polar-embedded Column column_check->column_replace No hardware_check Check for Extra-Column Volume (fittings, tubing length) column_check->hardware_check Yes solution Symmetrical Peak Achieved column_replace->solution hardware_check->solution No Issues Found

Mobile Phase Modifications

Q5: How does mobile phase pH affect the peak shape of this compound?

A5: Lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[1][4] At this low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH) and thus neutralized, preventing them from interacting with the positively charged pyridine compound.[1][6] Operating at a mid-range pH (e.g., 4-7) often results in the worst tailing because silanols are ionized (SiO⁻).[2][4]

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pH Analyte Form Silanol Form Expected Tailing Factor (T) Peak Shape
7.0 Mostly Neutral Ionized (SiO⁻) > 2.0 Severe Tailing
4.5 Protonated (Basic) Partially Ionized (SiO⁻) 1.8 - 2.5 Significant Tailing

| 3.0 | Protonated (Basic) | Neutral (Si-OH) | 1.0 - 1.3 | Good / Symmetrical |

Q6: Should I use a buffer in my mobile phase?

A6: Yes, using a buffer is critical for maintaining a stable pH and improving peak symmetry.[2] Unstable pH can lead to inconsistent ionization of the analyte and silanol groups, causing peak shape issues.[2][7] A buffer concentration of 20-50 mM is generally recommended. For LC-MS compatibility, volatile buffers like ammonium formate are a good choice.[8]

Q7: Can additives like triethylamine (TEA) help?

A7: Historically, mobile phase additives like triethylamine (TEA) were used to reduce tailing. TEA is a basic compound that acts as a "tail-suppressing agent" by competing with the analyte for interaction with active silanol sites.[1][9] However, modern, high-purity, end-capped columns often make this unnecessary.[1][9] Using TEA can also lead to issues like shorter column lifetime and suppression of MS signals. Adjusting pH is the preferred first approach.[9]

Stationary Phase (Column) Selection

Q8: What type of HPLC column is best for analyzing this compound?

A8: The choice of column is crucial. To minimize silanol interactions, consider the following options:

  • High-Purity, End-Capped C18 Columns: Modern columns are made with high-purity silica with minimal metal contamination and are "end-capped."[2][4] End-capping is a process that chemically bonds a small, less polar group (like a trimethylsilyl group) to most of the remaining free silanols, effectively shielding them from interacting with basic analytes.[4]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols and can provide alternative selectivity for polar compounds.

  • Hybrid Silica Columns: These columns incorporate both organic (organosiloxane) and inorganic (silica) materials, leading to reduced silanol activity and improved pH stability.[1]

Table 2: Comparison of Column Technologies for Basic Analytes

Column Type Key Feature Performance for Basic Analytes
Traditional C18 (Type A Silica) High residual silanol activity Poor (significant tailing)
High-Purity End-Capped C18 Silanols are chemically shielded Good to Excellent
Polar-Embedded Phase Polar group shields silanols Excellent

| Hybrid Particle Technology | Reduced silanol activity, pH stable | Excellent |

System and Sample Considerations

Q9: Could my HPLC system itself be causing the tailing?

A9: Yes, this is known as "extra-column band broadening." It can be caused by:

  • Poorly made connections: Gaps in fittings between tubing and the column, injector, or detector.[10]

  • Excessive tubing length or diameter: Use narrow internal diameter (e.g., 0.005") tubing and keep it as short as possible.[2]

  • Column void: A void or channel in the column's packed bed, often at the inlet, can cause tailing for all peaks.[11] This may require replacing the column.

Q10: Can my sample preparation affect peak shape?

A10: Absolutely. Two common sample-related issues are:

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11] Try reducing the injection volume or diluting the sample.[12]

  • Strong Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., more organic content) than your initial mobile phase, it can cause peak distortion.[10][11] Ideally, dissolve your sample in the initial mobile phase.[12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To prepare a mobile phase at pH 3.0 for optimal peak shape of this compound.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile, and a suitable acid (e.g., formic acid for LC-MS or phosphoric acid for UV).

  • Procedure:

    • Measure 950 mL of HPLC-grade water into a clean beaker.

    • Place a calibrated pH probe in the water.

    • While stirring, slowly add the acid dropwise until the pH meter reads 3.0 ± 0.05.

    • Transfer the pH-adjusted aqueous solution to a 1 L mobile phase bottle. Add 50 mL of acetonitrile (to make a 95:5 aqueous:organic mobile phase). Note: The final organic composition will be adjusted based on the specific method.

    • Sonicate or degas the mobile phase for 10-15 minutes to remove dissolved gases.

    • Clearly label the bottle with the composition and pH.

Protocol 2: Column Selection and Equilibration

  • Objective: To select and properly equilibrate a column suitable for analyzing polar basic compounds.

  • Column Selection: Choose a high-purity, end-capped C18 column (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18) or a similar modern column designed for good peak shape with basic analytes.[13]

  • Procedure:

    • Install the column in the HPLC system, ensuring the flow direction matches the arrow on the column.

    • Set the pump to flow the initial mobile phase (e.g., 95:5 Water [pH 3.0]:Acetonitrile) at a low flow rate (e.g., 0.2 mL/min).

    • Gradually increase the flow rate to the method's target (e.g., 1.0 mL/min).

    • Equilibrate the column by pumping at least 10-15 column volumes of the mobile phase through it. For a 4.6 x 150 mm column, this is approximately 25-40 mL.

    • Monitor the detector baseline until it is stable, indicating the column is fully equilibrated and ready for injection.

Visualization of Chemical Interaction

The primary chemical cause of peak tailing for this compound is the electrostatic interaction with deprotonated silanol groups on the silica surface.

G

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Diazotization: The reaction of 3-amino-4-methylpyridine with nitrous acid may be inefficient.- Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. - Ensure the 3-amino-4-methylpyridine is fully dissolved in the acidic solution before adding sodium nitrite.
Decomposition of the Diazonium Salt: The intermediate diazonium salt is unstable and may decompose before hydrolysis.- Proceed with the hydrolysis step immediately after the diazotization is complete. - Avoid exposing the reaction mixture to high temperatures or strong light.
Inefficient Hydrolysis: The conversion of the diazonium salt to the hydroxyl group may be incomplete.- Ensure the hydrolysis is carried out at a suitable temperature (e.g., heating in an aqueous acidic solution). - The concentration of the acid used for hydrolysis can be optimized.
Presence of a Major Impurity at m/z corresponding to an azo compound Azo Coupling: The diazonium salt can react with unreacted 3-amino-4-methylpyridine or the product itself to form colored azo compounds.- Ensure slow and controlled addition of sodium nitrite to maintain a low concentration of the diazonium salt. - Maintain a sufficiently acidic pH to minimize the reactivity of the amino group.
Formation of a Tar-like, Intractable Mixture Phenolic Side Reactions: The product, being a phenol derivative, is susceptible to oxidation and polymerization under harsh reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified reagents and solvents to avoid catalytic decomposition. - Optimize the reaction temperature and time to avoid prolonged exposure to harsh conditions.
Difficult Purification Presence of Multiple Byproducts: In addition to azo compounds, other side-products from competing reactions may be present.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for purification. - Recrystallization from an appropriate solvent can be effective for removing minor impurities. - HPLC analysis can help in identifying the optimal purification strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound starting from 3-amino-4-methylpyridine?

A1: The most common side-products arise from the reactivity of the intermediate diazonium salt. These include:

  • Azo-coupling products: The diazonium salt can couple with the starting material (3-amino-4-methylpyridine) or the product (this compound) to form highly colored azo compounds.

  • Products of reduction: The diazonium group can be reduced back to an amino group or to a hydrazine derivative, especially if reducing agents are present as impurities.

  • Products of other nucleophilic substitution: If other nucleophiles (e.g., halide ions from the acid) are present in high concentrations, they can compete with water and lead to the formation of halogenated pyridines.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes. For HPLC, a reverse-phase column with a mobile phase of methanol and a buffered aqueous solution is typically used.[1]

Q3: What is a typical experimental protocol for the synthesis of this compound from 3-amino-4-methylpyridine?

A3: The following is a general protocol and should be optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 3-amino-4-methylpyridine in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of 3-amino-4-methylpyridine, ensuring the temperature remains below 5 °C. The addition should be slow to control the reaction rate and minimize side reactions.

  • Hydrolysis: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for a short period. Then, slowly heat the mixture to the desired hydrolysis temperature (this may range from room temperature to boiling, depending on the specific acid and concentration used) and maintain it until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to the isoelectric point of the product. The product may precipitate out of the solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Q4: I am observing a persistent yellow or brown color in my final product. What could be the cause and how can I remove it?

A4: A persistent color is often due to the presence of trace amounts of azo compounds or oxidation byproducts. To remove the color, you can try the following:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it through a pad of celite.

  • Recrystallization: Multiple recrystallizations from a suitable solvent system can help in removing colored impurities.

  • Chromatography: If the colored impurities are significantly different in polarity from the desired product, column chromatography is an effective purification method.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis Pathway and Potential Side-Reactions

This diagram illustrates the main synthetic route from 3-amino-4-methylpyridine to this compound and highlights the formation of a key side-product.

G cluster_main Main Reaction Pathway cluster_side Side-Reaction 3-amino-4-methylpyridine 3-amino-4-methylpyridine Diazonium Salt Diazonium Salt 3-amino-4-methylpyridine->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound H2O, Heat Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling with starting material or product G start Low Yield of This compound check_diazotization Check Diazotization Conditions (Temp, Reagent Stoichiometry) start->check_diazotization check_hydrolysis Check Hydrolysis Conditions (Temp, Time) check_diazotization->check_hydrolysis Correct optimize_diazotization Optimize Diazotization: - Slower NaNO2 addition - Ensure complete dissolution check_diazotization->optimize_diazotization Incorrect check_impurities Analyze Crude Product for Side-Products (TLC/HPLC) check_hydrolysis->check_impurities Correct optimize_hydrolysis Optimize Hydrolysis: - Adjust temperature/time - Vary acid concentration check_hydrolysis->optimize_hydrolysis Incorrect improve_purification Improve Purification: - Column Chromatography - Recrystallization check_impurities->improve_purification Impurities Present end Improved Yield check_impurities->end No Major Impurities optimize_diazotization->end optimize_hydrolysis->end improve_purification->end

References

Technical Support Center: Enhancing the Stability of 3-Hydroxy-4-methylpyridine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-Hydroxy-4-methylpyridine in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development endeavors.

Troubleshooting Unstable this compound Solutions

Encountering instability with your this compound solutions can compromise experimental results. This section addresses common issues and provides actionable solutions.

Observation Potential Cause Troubleshooting Action
Discoloration (e.g., yellowing or browning) of the solution over time. Oxidation or photodegradation.Store solutions protected from light in amber vials or by wrapping containers in aluminum foil. Prepare fresh solutions before use. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
Appearance of new peaks in HPLC analysis. Chemical degradation.Investigate the degradation pathway by conducting a forced degradation study (see Experimental Protocols). This will help identify the nature of the degradants and the conditions that accelerate instability.
Decrease in the concentration of this compound over time. Adsorption to the container surface or degradation.Use silanized glass or polypropylene containers to minimize adsorption. Re-evaluate storage conditions (temperature, pH, light exposure) to mitigate degradation.
Precipitation of the compound from the solution. Poor solubility or pH shift.Ensure the solvent system is appropriate for the desired concentration. For aqueous solutions, control the pH with a suitable buffer system, as the solubility of hydroxypyridines can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

For maximum stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials can prevent degradation from repeated freeze-thaw cycles. The choice of solvent is also critical; while soluble in water and organic solvents like ethanol and acetone, the stability in each should be empirically determined for long-term storage.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of hydroxypyridines in aqueous solutions is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[1][2] It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) using a non-reactive buffer system unless experimental conditions require otherwise. The ionization state of the molecule can change with pH, which may lead to different degradation pathways.[3]

Q3: Is this compound susceptible to oxidation?

Yes, like many phenolic compounds, this compound can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, and certain metal ions.[2] To minimize oxidation, consider using deoxygenated solvents and storing solutions under an inert atmosphere. The use of antioxidants could be explored, but their compatibility with the experimental system must be verified.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for hydroxypyridines include oxidation to form quinone-like structures, dimerization, or ring-opening reactions under harsh conditions.[1] Forced degradation studies coupled with techniques like LC-MS can help identify the specific degradation products formed under your experimental conditions.[4]

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the most reliable way to monitor the stability of your solution.[5] Such a method should be able to separate the intact this compound from any potential degradation products.[5] Regular analysis of the solution over time will allow you to quantify any decrease in the parent compound and the formation of degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[2][6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[2][6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Collect samples at various time points.[2]

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C. Collect samples at various time points.[1]

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to shield it from light. Collect samples at various time points.

3. Sample Analysis:

  • Analyze all samples using a suitable HPLC or UPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to analysis HPLC/UPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products and Pathways analysis->identification

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating UPLC Method

This protocol provides a starting point for developing a stability-indicating UPLC method for the analysis of this compound and its potential degradation products. Method optimization will be necessary.

1. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[7][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Photodiode Array (PDA) detector scanning from 200-400 nm; extract chromatogram at the lambda max of this compound.

  • Injection Volume: 2 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition (95% A: 5% B) to a suitable concentration for UPLC analysis.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

UPLC_Method_Development cluster_instrument UPLC System cluster_parameters Method Parameters cluster_process Analytical Process column Column: BEH C18, 1.7 µm mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile injection Injection detector Detector: PDA (200-400 nm) gradient Gradient Elution flow_rate Flow Rate: 0.3 mL/min temp Column Temp: 30°C sample_prep Sample Preparation sample_prep->injection data_acq Data Acquisition injection->data_acq analysis Chromatogram Analysis data_acq->analysis

Caption: Key components and workflow for a stability-indicating UPLC method.

References

Technical Support Center: Refinement of Purification Methods for 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Hydroxy-4-methylpyridine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, byproducts, or degradation products. Depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as 3-amino-4-methylpyridine or 4-methyl-3-nitropyridine.

  • Isomeric hydroxypyridines: Formed during non-selective synthesis steps.

  • Solvents and reagents: Residual solvents from the reaction or extraction steps.

  • Polymerization products: Pyridine derivatives can sometimes polymerize under certain conditions.

  • Oxidation products: The hydroxypyridine ring can be susceptible to oxidation.

Q2: How can I monitor the purity of this compound during purification?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring purity.

  • TLC: Provides a quick assessment of the number of components in a mixture. A common mobile phase is a mixture of ethyl acetate and hexane.

  • HPLC: Offers quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like formic acid or ammonium bicarbonate) is often suitable for analyzing pyridine derivatives.[1][2][3][4]

Q3: What is the appearance and stability of pure this compound?

A3: Pure this compound is typically a solid. It is important to store the purified compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good, and the compound remains in the mother liquor.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent mixture (e.g., ethanol/water, acetone/hexane).[5][6]
The compound "oiled out" instead of crystallizing.Ensure the solution is not supersaturated before cooling. Try slower cooling, scratching the inside of the flask, or adding a seed crystal. Using a solvent mixture where one solvent has a lower boiling point can sometimes help.
Persistent colored impurities The impurity co-crystallizes with the product.Try a different recrystallization solvent or a combination of solvents. Activated carbon treatment of the hot solution before crystallization can help remove colored impurities.
The compound itself is slightly colored.If the color persists after multiple purification steps and analytical data (NMR, MS) confirms purity, the inherent color may be a characteristic of the compound.
Incomplete separation by column chromatography The mobile phase polarity is not optimal.Adjust the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
The column is overloaded.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product decomposition during vacuum distillation The temperature is too high, even under vacuum.Ensure the vacuum is as low as possible to further reduce the boiling point. Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[7][8][9][10][11]
Multiple spots on TLC after purification The compound is degrading on the silica gel plate.Add a small amount of a basic modifier like triethylamine to the mobile phase to prevent streaking and decomposition of basic compounds on the acidic silica gel.
The sample is still impure.Repeat the purification step or try a different method (e.g., if recrystallization failed, try column chromatography).

Experimental Protocols

Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.[5][6]
  • An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
  • Further cool the flask in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Vacuum Distillation

This method is suitable for thermally stable liquids or low-melting solids. This compound has a reported boiling point of 224-226 °C at atmospheric pressure, so vacuum distillation can be used to lower this temperature and prevent potential decomposition.[7][8][9][10][11]

1. Setup:

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and collection flask, a thermometer, and a vacuum pump with a pressure gauge.
  • Ensure all glassware is free of cracks and can withstand a vacuum.

2. Procedure:

  • Place the crude this compound in the distillation flask.
  • Begin circulating cold water through the condenser.
  • Slowly apply the vacuum to the system.
  • Once the desired vacuum is reached, begin heating the distillation flask.
  • Collect the fraction that distills at a constant temperature.
  • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.

Column Chromatography

This technique is useful for separating compounds with different polarities.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is commonly used.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf values between 0.2 and 0.5).

2. Procedure:

  • Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase.
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
  • Carefully load the sample onto the top of the column.
  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Common Solvents Advantages Disadvantages
Recrystallization >98%Ethanol, Water, Acetone, Ethyl Acetate, Toluene, Hexane/Ethyl AcetateSimple, cost-effective, can yield high-purity crystals.Yield can be low if the compound is highly soluble; not effective for separating impurities with similar solubility.
Vacuum Distillation >99%None (solvent-free)Effective for removing non-volatile impurities; can handle larger quantities.Requires specialized equipment; not suitable for thermally unstable compounds.[7][8][9][10][11]
Column Chromatography >99%Hexane/Ethyl Acetate, Dichloromethane/MethanolHighly effective for separating complex mixtures and isomers.Can be time-consuming and requires larger volumes of solvent; potential for sample loss on the column.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography PureProduct Pure this compound Recrystallization->PureProduct Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

PurificationSelection Start Crude Product Analysis (TLC, NMR) IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No (Liquid/Oil) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Distill Perform Vacuum Distillation IsThermallyStable->Distill Yes ColumnChrom Perform Column Chromatography IsThermallyStable->ColumnChrom No CheckPurity Check Purity Recrystallize->CheckPurity Distill->CheckPurity ColumnChrom->CheckPurity CheckPurity->ColumnChrom Purity < 98% Pure Pure Product CheckPurity->Pure Purity > 98%

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Optimizing pH in 3-Hydroxy-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving 3-Hydroxy-4-methylpyridine by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on reactions with this compound?

A1: The pH of the reaction medium is a critical parameter that can significantly influence the outcome of reactions involving this compound. It affects the protonation state of the pyridine nitrogen and the hydroxyl group, which in turn dictates the molecule's nucleophilicity, stability, and solubility. Improper pH can lead to low yields, formation of side products, or degradation of the target molecule. For many synthetic transformations, basic conditions are favored to deprotonate the hydroxyl group, increasing its nucleophilicity.[1][2][3][4]

Q2: My synthesis reaction is giving low yields. Could the pH be the problem and what conditions are recommended?

A2: Yes, suboptimal pH is a common cause of low yields. For syntheses involving the formation of new bonds at the hydroxyl group or transformations on the pyridine ring, the choice between acidic and basic conditions is crucial. For instance, in the synthesis of 3-hydroxy-4-substituted picolinonitriles via N–O bond cleavage, basic conditions tend to afford significantly better results than acidic ones.[1][2] The use of inorganic bases like potassium carbonate (K₂CO₃) has been shown to be particularly effective.[1][2]

Q3: My this compound starting material or product appears to be degrading during the reaction or workup. How can pH adjustment help?

A3: Stability is a key concern, and pH plays a vital role. While this compound itself is generally stable, related hydroxypyridine compounds have been shown to be stable at temperatures up to 75°C in a pH range of 5.5 to 8.0.[5] Extreme pH values, especially when combined with high temperatures, can promote degradation. If you observe discoloration or the appearance of unexpected impurities, consider buffering your reaction medium to maintain a neutral or mildly acidic/basic pH.

Q4: How does pH affect the isolation and purification of hydroxypyridine products?

A4: Adjusting the pH is a standard and effective technique for product isolation. Since hydroxypyridines are amphoteric, their solubility in aqueous and organic solvents is highly pH-dependent. To facilitate precipitation or extraction from an aqueous medium, the pH is often adjusted to the isoelectric point. For many hydroxypyridine derivatives, adjusting the pH to a neutral or slightly acidic range (e.g., pH 8-9 followed by acidification) can induce crystallization or improve extraction efficiency into an organic solvent.[6] This is a common step in the workup procedure to separate the product from acidic or basic reagents and byproducts.[6]

Troubleshooting Guide

Problem Potential pH-Related Cause Recommended Solution
Low Reaction Yield Suboptimal protonation state of the reactant; catalysis inefficiency.For many synthetic reactions, such as pyridone synthesis or N-O bond cleavage, basic conditions are preferred.[1][2][3][4] Consider using an inorganic base like K₂CO₃ or an organic base like triethylamine (TEA).
Product Degradation The reaction or workup conditions are too harsh (excessively acidic or basic).Maintain the reaction mixture within a mild pH range (e.g., 5.5 - 8.0), especially at elevated temperatures, to enhance stability.[5] Use buffered solutions where appropriate.
Formation of Side Products pH is promoting undesired reaction pathways.Systematically screen different bases or acids (e.g., organic vs. inorganic) to find conditions that favor the desired reaction. For example, in some syntheses, K₂CO₃ gives higher purity products than KOH.[4]
Difficulty in Product Isolation/Purification The product remains too soluble in the aqueous phase during workup.Carefully adjust the pH of the aqueous layer post-reaction. Bringing the pH to the 8-9 range can often facilitate the precipitation of crude 3-hydroxypyridine.[6]

Data Presentation

Table 1: Effect of Acidic vs. Basic Conditions on N–O Bond Cleavage Yield

The following table summarizes the yield of 3-hydroxy-4-phenylpicolinonitrile from its isoxazolopyridine precursor under various pH conditions, demonstrating the general superiority of basic conditions for this transformation.

EntryCatalyst/ReagentConditionYield (%)
1aq. HClAcidic70
2Et₃N (Triethylamine)BasicHigh Yield
3DMAPBasicHigh Yield
4DABCOBasicLow Yield
5K₂CO₃Basic92

Data adapted from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles.[1][2]

Experimental Protocols

Protocol: General Procedure for Synthesis of 4-Substituted 3-Hydroxypicolinonitriles under Basic Conditions

This protocol is adapted from a published procedure for the N-O bond cleavage of an isoxazolopyridine precursor to yield a 3-hydroxypicolinonitrile derivative.[1][2]

  • Dissolution: Dissolve the isoxazolopyridine starting material (0.100 mmol) in dry methanol (MeOH) (5.00 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (0.150 mmol) to the solution.

  • Reaction: Stir the mixture at 60 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding 1 M aqueous HCl until the solution is acidic.

  • Extraction: Extract the resulting mixture with ethyl acetate (AcOEt). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate (MgSO₄) and filter. Remove the solvent in vacuo to yield the crude 4-substituted 3-hydroxypicolinonitrile product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Visualizations

G start Problem Encountered (e.g., Low Yield, Degradation) check_pH Is reaction pH controlled? start->check_pH no_control Implement pH Control (Buffer or Base/Acid Addition) check_pH->no_control No synthesis Process Stage: Synthesis? check_pH->synthesis Yes no_control->synthesis purification Process Stage: Purification/Workup? synthesis->purification No basic_cond Optimize Basic Conditions (e.g., K2CO3, Et3N) synthesis->basic_cond Yes acidic_cond Adjust to Neutral/Slightly Acidic pH (e.g., pH 8-9) purification->acidic_cond Yes optimize Optimize Base/Solvent/Temp. basic_cond->optimize isolate Isolate Product via Precipitation/Extraction acidic_cond->isolate

Troubleshooting workflow for pH adjustment in reactions.

G cluster_synthesis Synthesis Reactions cluster_purification Purification & Isolation b1 N-O Bond Cleavage condition_basic Optimal Condition: Generally Basic (pH > 7) b1->condition_basic b2 Pyridone Synthesis b2->condition_basic p1 Product Precipitation condition_acidic Optimal Condition: Neutral / Slightly Acidic (pH 8-9) p1->condition_acidic p2 Aqueous Workup p2->condition_acidic

Recommended pH conditions by experimental stage.

References

Technical Support Center: Catalyst Deactivation in 3-Hydroxy-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding catalyst deactivation during the synthesis of 3-Hydroxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of pyridine and its derivatives like this compound?

A1: The synthesis of the pyridine ring can be achieved through various catalytic routes. While specific catalysts for this compound may vary, common catalysts for pyridine and picoline synthesis include zeolites (such as HZSM-5) for their unique structural and acidic properties, and catalysts based on oxides of metals like cadmium, chromium, and zinc.[1][2] For functionalization or specific coupling reactions on pyridine rings, transition metals such as palladium, platinum, rhodium, and iron complexes are often employed.[3][4]

Q2: What are the primary causes of catalyst deactivation in this type of synthesis?

A2: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity. The three main mechanisms are chemical, thermal, and mechanical.[5][6]

  • Chemical Deactivation (Poisoning & Coking): This is the most common cause.[7]

    • Poisoning occurs when impurities in the feed stream (e.g., sulfur, nitrogen compounds) strongly adsorb to the active sites, rendering them inactive.[5][7]

    • Coking or Fouling is the deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface and within its pores, blocking access to active sites.[6][7]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly dispersed active metal particles to agglomerate into larger ones. This process, known as sintering, reduces the active surface area and is generally irreversible.[5][6]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition (breakdown into fines) or crushing, which is more common in fluidised or slurry bed reactors.[5]

Q3: How can I determine which deactivation mechanism is affecting my experiment?

A3: The nature of the activity loss can provide clues. A rapid, sharp drop in activity often suggests poisoning. A gradual, steady decline is more characteristic of coking or sintering. An increasing pressure drop across a fixed-bed reactor often points to fouling or coking that blocks the catalyst bed. Advanced characterization techniques comparing fresh and spent catalysts (e.g., BET for surface area, TGA for coke analysis, ICP-AES for elemental composition) can definitively identify the cause.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Regeneration is often possible, depending on the deactivation mechanism.

  • Coking: Catalysts deactivated by coke can typically be regenerated by a controlled burn-off of the carbon deposits with air or an oxygen-nitrogen mixture, followed by reduction if necessary.[6][8]

  • Poisoning: Reversible poisoning can sometimes be overcome by removing the poison from the feed or by a specific chemical wash. However, strong chemisorption (irreversible poisoning) may render the catalyst unrecoverable.[5]

  • Sintering: Sintering is largely irreversible as it involves structural changes to the catalyst.[5] In some cases involving supported metals, redispersion may be achieved through high-temperature treatment with oxidizing agents containing halogens, but this is a complex process.[6]

Troubleshooting Guide

Issue 1: Rapid and Severe Loss of Catalyst Activity

Possible Cause Diagnostic Step Recommended Solution
Catalyst Poisoning Analyze feedstock for common poisons (e.g., sulfur, halides, heavy metals). Even trace amounts can cause rapid deactivation.Purify all reactants and solvents. Use guard beds to capture impurities before they reach the main reactor.
Incorrect Feed Composition Verify the molar ratios of reactants (e.g., aldehyde, ammonia). An excess of one component can lead to runaway side reactions that produce inhibitors.Strictly control the stoichiometry of the feed according to the established protocol. Ensure proper mixing and uniform feed rates.
Thermal Shock / Runaway Reaction Monitor the reactor temperature profile. A sudden, uncontrolled temperature spike can cause rapid sintering or coking.Improve heat management within the reactor. Use a diluent inert gas or solvent to better control reaction exotherms.

Issue 2: Gradual Decline in Product Yield Over Time

Possible Cause Diagnostic Step Recommended Solution
Coking / Fouling Perform a Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify carbon deposition.Optimize reaction temperature and residence time to minimize byproduct formation. Implement a regeneration cycle (see Protocol 1).
Sintering Characterize the spent catalyst using techniques like BET surface area analysis or Transmission Electron Microscopy (TEM) to observe particle agglomeration. Compare with the fresh catalyst.Operate at the lowest effective temperature. Select a catalyst with a more thermally stable support or one that includes promoters to inhibit sintering.
Leaching of Active Components Analyze the product stream for traces of the active metal using Inductively Coupled Plasma (ICP-AES) or Atomic Absorption Spectroscopy (AAS).Modify the catalyst support or preparation method to improve metal-support interaction. Ensure the solvent system is not corrosive to the catalyst.

Issue 3: Increased Pressure Drop Across the Reactor (Fixed-Bed)

Possible Cause Diagnostic Step Recommended Solution
Fouling by Particulates or Heavy Ends Visually inspect the reactor inlet. A discolored or plugged appearance indicates fouling.Install a filter upstream of the reactor. Adjust process conditions to prevent the formation of non-volatile byproducts.
Catalyst Bed Crushing or Attrition Examine the spent catalyst for an increase in fine particles compared to the fresh catalyst.Ensure the catalyst has sufficient crush strength for the intended process. Avoid rapid pressure fluctuations that can stress the catalyst bed.

Quantitative Data Summary

Table 1: Illustrative Impact of Temperature on Catalyst Sintering and Activity (Data is representative for a generic supported metal catalyst used in pyridine synthesis)

Operating Temperature (°C)Time on Stream (hours)Active Surface Area (m²/g)Relative Activity (%)Probable Deactivation Mechanism
40010015098Minimal
45010013592Minor Sintering & Coking
5001009575Moderate Sintering
5501004030Severe Sintering

Table 2: Effect of Feed Impurity (Thiophene as Poison) on Catalyst Performance (Data is representative for a generic Ni-based catalyst)

Thiophene in Feed (ppm)Time to 50% Activity Loss (hours)Regeneration Potential
0>500N/A
1120High (with H₂ treatment)
545Moderate
208Low (Irreversible Poisoning)

Experimental Protocols

Protocol 1: Regeneration of Coked Catalyst via Calcination

  • Shutdown and Purge: Safely shut down the reactor and discontinue the reactant feed. Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while cooling the reactor to 150-200°C to remove residual hydrocarbons.

  • Oxidation: Introduce a diluted oxidant stream (e.g., 1-2% O₂ in N₂) into the reactor. Maintain a slow flow rate to control the exotherm from coke combustion.

  • Temperature Ramp: Slowly increase the temperature at a controlled rate (e.g., 2°C/min) to the target calcination temperature (typically 400-500°C). Hold at this temperature for 4-6 hours, or until CO₂ levels in the off-gas return to baseline, indicating complete coke removal.

  • Cooling and Reduction (if applicable): After combustion is complete, cool the catalyst under an inert gas flow. If the active phase is a metal that was oxidized during regeneration (e.g., Ni, Pd), a reduction step (e.g., with H₂) is required to restore its catalytic activity. Cool to the desired reduction temperature (e.g., 250-350°C), switch to a diluted hydrogen stream, and hold for 2-4 hours.

  • Re-introduction: Once cooled to the reaction temperature under inert gas, the catalyst is ready for the re-introduction of reactants.

Protocol 2: Characterization of Spent Catalyst by Temperature-Programmed Desorption (TPD)

  • Sample Preparation: Carefully unload a representative sample of the spent catalyst from the reactor. Load a known quantity (e.g., 100 mg) into the quartz tube of the TPD apparatus.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., Helium) to a specified temperature (e.g., 150°C) to remove loosely adsorbed species and water. Hold for 60 minutes, then cool to room temperature.

  • Adsorption: Introduce a probe gas (e.g., ammonia for acidity measurement, H₂ for active metal site titration) at a controlled flow rate over the sample at a suitable temperature (e.g., 50°C) until saturation is achieved.

  • Purging: Purge the system with the inert carrier gas to remove any physisorbed probe gas molecules.

  • Desorption: Heat the sample at a linear rate (e.g., 10°C/min) in the inert gas flow. A thermal conductivity detector (TCD) or mass spectrometer measures the concentration of the desorbed probe gas as a function of temperature.

  • Analysis: The resulting TPD profile (desorption peaks) provides quantitative information about the number and strength of active sites. Comparing the TPD profiles of fresh and spent catalysts reveals the extent of site blockage or loss.

Visualizations

DeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects FeedImpurities Feed Impurities (e.g., S, Cl) Poisoning Poisoning FeedImpurities->Poisoning HighTemp High Operating Temperature Sintering Sintering HighTemp->Sintering Byproducts Reaction Byproducts (Heavy Organics) Coking Coking / Fouling Byproducts->Coking SiteBlocking Active Site Blocking Poisoning->SiteBlocking SurfaceLoss Loss of Active Surface Area Sintering->SurfaceLoss Coking->SiteBlocking PoreBlocking Pore Mouth Blocking Coking->PoreBlocking Deactivation Catalyst Deactivation (Loss of Activity & Selectivity) SiteBlocking->Deactivation SurfaceLoss->Deactivation PoreBlocking->Deactivation

Caption: Common catalyst deactivation pathways and their effects.

TroubleshootingWorkflow cluster_symptoms Symptom Analysis cluster_causes Probable Cause cluster_actions Recommended Action Start Decreased Catalyst Performance Observed RapidLoss Rapid, Severe Activity Loss Start->RapidLoss Nature of Decline? GradualLoss Gradual, Steady Activity Loss Start->GradualLoss PressureDrop Increased Pressure Drop Start->PressureDrop Physical Symptoms? Poisoning Poisoning RapidLoss->Poisoning Sintering Sintering GradualLoss->Sintering Accompanied by high temperature exposure? Coking Coking / Fouling GradualLoss->Coking No obvious temp. increase? PressureDrop->Coking Action_Poison Analyze & Purify Feed. Install Guard Bed. Poisoning->Action_Poison Action_Sintering Reduce Temperature. Use Thermally Stable Catalyst. Sintering->Action_Sintering Action_Coking Optimize Conditions. Perform Regeneration. Coking->Action_Coking

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

References

Preventing degradation of 3-Hydroxy-4-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Hydroxy-4-methylpyridine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also crucial to protect the compound from light.

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), heat (thermal degradation), and strong oxidizing agents.[1] The hydroxypyridine ring is susceptible to oxidation, which can be accelerated by these conditions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color from its typical beige or light brown powder form.[2][3] The most definitive way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.

Q4: Are there any specific chemical incompatibilities I should be aware of?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical reactions that can lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., darkening) Exposure to light or air (oxidation).Store the compound in an amber or opaque, tightly sealed container. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in HPLC analysis of a stored sample Chemical degradation has occurred.Review storage conditions to ensure they meet the recommended guidelines (cool, dry, dark). Perform a forced degradation study to identify potential degradation products and validate your analytical method.
Poor solubility of the compound after storage Potential polymerization or formation of insoluble degradation products.Attempt to dissolve a small amount in a recommended solvent. If solubility issues persist, the sample may be significantly degraded and should not be used for experiments where purity is critical.
Inconsistent experimental results using a stored batch Degradation of the compound leading to lower potency or the presence of interfering substances.Re-analyze the purity of the stored batch using a validated stability-indicating HPLC method. If degradation is confirmed, use a fresh, unexpired batch of the compound for your experiments.

Potential Degradation Pathways

During storage, this compound is primarily susceptible to oxidation and photodegradation. The pyridine ring, activated by the hydroxyl group, can undergo oxidation, potentially leading to ring-opening products. Exposure to UV or visible light can also provide the energy for photolytic cleavage of the molecule.

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways 3_Hydroxy_4_methylpyridine This compound Photo_oxidation Photo-oxidation 3_Hydroxy_4_methylpyridine->Photo_oxidation undergoes Light Light Light->Photo_oxidation initiates Heat Heat Heat->3_Hydroxy_4_methylpyridine accelerates degradation of Oxygen Oxygen Oxygen->Photo_oxidation participates in Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->3_Hydroxy_4_methylpyridine reacts with Ring_Cleavage_Products Ring Cleavage Products Photo_oxidation->Ring_Cleavage_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Stability Testing of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the stability of this compound.

1. Forced Degradation Study

The purpose of a forced degradation study is to intentionally degrade the sample to generate potential degradation products and to validate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

2. Stability-Indicating HPLC Method

This is a representative method and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • For forced degradation samples, dilute the reaction mixtures to an appropriate concentration with the mobile phase.

4. Data Analysis

  • Analyze the undergraded sample and the stressed samples by HPLC.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that in the undergraded sample.

G cluster_workflow Experimental Workflow Start Start Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Preparation Sample Preparation Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for stability testing of this compound.

Quantitative Data Summary

The following table provides representative data from a hypothetical forced degradation study. Actual degradation rates will vary depending on the specific experimental conditions.

Stress Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Number of Degradation Products Detected
0.1 M HCl 246015.22
0.1 M NaOH 246025.83
3% H₂O₂ 24Room Temp18.52
Heat (Solid) 481058.31
UV Light (Solid) 24Room Temp22.13

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 3-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous NMR spectra of 3-hydroxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound appear complex or show more signals than expected?

A1: The complexity in the NMR spectrum of this compound often arises from the presence of tautomers. The molecule can exist in equilibrium between the enol form (this compound) and the keto form (4-methyl-3(1H)-pyridone). This equilibrium can be slow on the NMR timescale, resulting in separate signals for each tautomer. The position of this equilibrium is highly dependent on the solvent used.[1]

Q2: How does the solvent affect the NMR spectrum of this compound?

A2: The choice of NMR solvent significantly influences the tautomeric equilibrium.

  • Non-polar aprotic solvents (e.g., CDCl₃, benzene-d₆) tend to favor the less polar enol form. However, even in these solvents, a significant population of the keto tautomer can exist. For a similar hydroxypyridine derivative, the keto form was found to be the major species in CDCl₃.[1]

  • Polar aprotic solvents (e.g., DMSO-d₆, acetone-d₆) can stabilize the more polar keto form through dipole-dipole interactions.

  • Polar protic solvents (e.g., D₂O, methanol-d₄) can further shift the equilibrium towards the keto form by forming hydrogen bonds.

The presence of both tautomers in varying ratios across different solvents can lead to spectra that are difficult to interpret.

Q3: I am observing broad signals in my 1H NMR spectrum. What could be the cause?

A3: Broad signals in the 1H NMR spectrum of this compound are typically due to:

  • Intermediate exchange rate: If the rate of tautomerization is on the same timescale as the NMR experiment, the signals for the exchanging protons (e.g., the hydroxyl and N-H protons, and the aromatic protons) can broaden.

  • Proton exchange with residual water: The hydroxyl proton of the enol form and the N-H proton of the keto form can exchange with residual water in the NMR solvent, leading to signal broadening.

Q4: What are the expected chemical shift ranges for the protons in this compound and its tautomer?

ProtonEnol (3-hydroxy) FormKeto (Pyridone) Form
H-2 ~8.0-8.2 ppm~7.8-8.0 ppm
H-5 ~7.0-7.2 ppm~6.8-7.0 ppm
H-6 ~7.0-7.2 ppm~7.5-7.7 ppm
-CH₃ ~2.2-2.4 ppm~2.1-2.3 ppm
-OH ~9.0-10.0 ppm (broad)-
-NH -~11.0-13.0 ppm (broad)

Note: These are estimated values and can vary depending on the solvent and concentration.

For comparison, the reported 1H NMR chemical shifts for the structurally similar 3-hydroxy-6-methylpyridine in DMSO-d₆ are:

AssignmentChemical Shift (ppm)
H-28.017
H-47.065
H-57.051
-CH₃2.348
-OH9.64
Data from ChemicalBook for 3-hydroxy-6-methylpyridine in DMSO-d6.[2]

Troubleshooting Guides

Issue 1: Overlapping and Ambiguous Aromatic Signals

Problem: The aromatic signals in the 1H NMR spectrum are overlapping, making assignment difficult.

Troubleshooting Workflow:

start Ambiguous Aromatic Signals solvent Change NMR Solvent (e.g., from CDCl3 to DMSO-d6) start->solvent Shift Tautomeric Equilibrium temp Variable Temperature (VT) NMR solvent->temp Sharpen Exchange-Broadened Signals cosy Acquire 2D COSY Spectrum temp->cosy Identify H-H Couplings hsqc Acquire 2D HSQC/HMBC Spectra cosy->hsqc Correlate H and C Signals resolve Resolved Signals and Assignments hsqc->resolve

Caption: Workflow for resolving ambiguous aromatic signals.

Detailed Steps:

  • Change the NMR Solvent: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, and methanol-d₄). This will alter the tautomeric equilibrium, causing the relative intensities of the signals for each tautomer to change, aiding in their identification.

  • Perform Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help sharpen signals that are broadened due to chemical exchange. Lowering the temperature may slow down the tautomeric exchange enough to resolve separate signals for each form.

  • Acquire a 2D COSY Spectrum: This experiment will reveal which protons are spin-coupled to each other, helping to piece together the spin systems for each tautomer present in the solution.

  • Acquire 2D HSQC and HMBC Spectra: These experiments correlate proton signals with their directly attached (HSQC) and long-range coupled (HMBC) carbon signals. This is invaluable for unambiguous assignment of both 1H and 13C spectra, especially when dealing with a mixture of tautomers.

Issue 2: Broad -OH and -NH Signals

Problem: The hydroxyl (-OH) and/or N-H proton signals are very broad or not observed.

Troubleshooting Workflow:

start Broad or Missing -OH/-NH Signals dry Use Dry NMR Solvent start->dry Minimize H2O Exchange d2o D2O Exchange Experiment dry->d2o Confirm Exchangeable Protons dmso Use DMSO-d6 as Solvent dry->dmso Slow Down Exchange observe Observable and Sharper Signals d2o->observe dmso->observe

Caption: Workflow for troubleshooting broad -OH/-NH signals.

Detailed Steps:

  • Use Dry NMR Solvent: Ensure that the deuterated solvent is as dry as possible to minimize proton exchange with residual water. Using freshly opened ampoules of solvent is recommended.

  • Perform a D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the 1H NMR spectrum. The signals corresponding to the -OH and -NH protons will disappear as the protons are exchanged for deuterium. This confirms their identity.

  • Use DMSO-d₆ as the Solvent: DMSO is a hydrogen bond acceptor and can slow down the rate of proton exchange for -OH and -NH groups, often resulting in sharper signals compared to solvents like CDCl₃.

Experimental Protocols

Protocol 1: Sample Preparation for Multi-Solvent NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Dispensing: In separate, dry NMR tubes, add approximately 0.6 mL of the desired deuterated solvents (e.g., CDCl₃, DMSO-d₆, methanol-d₄).

  • Dissolution: Add the weighed sample to each NMR tube.

  • Mixing: Cap the tubes and gently invert them several times to ensure complete dissolution. A brief sonication may be used if necessary.

  • Analysis: Acquire 1H, 13C, and 2D NMR spectra as required.

Protocol 2: D₂O Exchange Experiment
  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).

  • D₂O Addition: Add one drop of D₂O to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.

  • Final Spectrum: Re-acquire the 1H NMR spectrum.

  • Analysis: Compare the two spectra. The signals that have disappeared or significantly decreased in intensity correspond to the exchangeable -OH and -NH protons.

Data Presentation

1H NMR Chemical Shift Data of 2-hydroxy-4-methylpyridine (a tautomer) in CDCl₃
SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-67.22dJ(H-5, H-6) = 6.5
H-56.05dJ(H-5, H-6) = 6.5
H-36.30s-
-CH₃2.17s-
-NH13.17br s-
Data from ChemicalBook for 2-hydroxy-4-methylpyridine in CDCl3.

Tautomeric Equilibrium of this compound

cluster_enol Enol Form cluster_keto Keto Form enol This compound keto 4-Methyl-3(1H)-pyridone enol->keto Solvent Dependent Equilibrium

Caption: Tautomeric equilibrium of this compound.

References

Technical Support Center: Enhancing 3-Hydroxy-4-methylpyridine Functionalization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the functionalization of 3-Hydroxy-4-methylpyridine. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of this compound?

A1: The primary challenges in modifying this compound stem from its electronic properties and the directing effects of the existing substituents. Key issues include:

  • Regioselectivity: The hydroxyl and methyl groups direct incoming electrophiles or coupling partners to specific positions (C2, C5, C6), often leading to mixtures of isomers. Controlling the reaction to favor a single, desired regioisomer can be difficult.

  • Reactivity: The pyridine ring is electron-deficient, which can make certain reactions, like electrophilic aromatic substitution, challenging. Conversely, the nitrogen atom can coordinate with metal catalysts, sometimes inhibiting their activity.

  • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can interfere with many organometallic reagents and bases used in cross-coupling reactions, necessitating the use of protecting groups or specific reaction conditions.[1]

  • Side Reactions: Undesired side reactions, such as over-alkylation or homocoupling of reagents, can reduce the yield of the desired product.

Q2: When should I use a protecting group for the hydroxyl moiety on this compound?

A2: The use of a protecting group for the hydroxyl function is highly recommended under the following conditions:

  • When using strong bases or organometallic reagents: Reagents like Grignards, organolithiums, or strong non-nucleophilic bases can deprotonate the hydroxyl group, leading to undesired side reactions or consumption of the reagent.

  • In Palladium-catalyzed cross-coupling reactions: While some protocols are designed to be "protecting-group-free," the hydroxyl group can interfere with the catalytic cycle. Protecting it as an ether (e.g., methyl, benzyl, or silyl ether) or an ester can lead to cleaner reactions and higher yields.

  • To improve solubility: Protection can modify the polarity of the molecule, which can be advantageous for solubility in specific organic solvents used for the reaction.

Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), benzyl ethers, and methyl ethers. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: How can I improve the regioselectivity of C-H functionalization on the this compound ring?

A3: Achieving high regioselectivity is a key challenge. Here are some strategies:

  • Directing Groups: Introducing a directing group at a specific position can steer the functionalization to a desired location. For pyridine derivatives, N-oxides are commonly used to direct functionalization to the C2 and C6 positions.[2][3]

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity. Bulky ligands, for instance, can favor reaction at less sterically hindered positions.

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all play a crucial role in determining the regiochemical outcome. Systematic optimization of these parameters is often necessary.

  • Substrate Modification: Converting the hydroxyl group to a bulky ether or another functional group can alter the steric environment and thus influence the position of subsequent reactions.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Potential Cause Troubleshooting Step
Inhibition of Catalyst by Hydroxyl Group Protect the hydroxyl group with a suitable protecting group (e.g., MOM, SEM, or a silyl ether) prior to the coupling reaction. Alternatively, use a base that does not significantly deprotonate the hydroxyl group under the reaction conditions.
Poor Catalyst Activity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). The choice of ligand is often critical for the efficiency of cross-coupling with electron-deficient heterocycles.[4]
Inappropriate Base The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.[5]
Solvent Effects The solvent system can influence the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and DMF, often with the addition of water. Optimize the solvent mixture and concentration.
Incomplete Reaction Increase the reaction temperature or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.
Decomposition of Reagents Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst and boronic acid/ester.
Problem 2: Poor Regioselectivity in Direct C-H Functionalization
Potential Cause Troubleshooting Step
Multiple Reactive Sites The C2, C5, and C6 positions are all susceptible to functionalization. To favor a specific position, consider converting the substrate to its N-oxide. The N-oxide directs functionalization primarily to the C2 and C6 positions.[2][3]
Steric Hindrance The methyl group at C4 can sterically hinder the C5 position. To target the C2 or C6 positions, utilize reaction conditions that are sensitive to steric effects.
Electronic Effects The hydroxyl group is an electron-donating group, which can influence the electron density at different positions of the ring. Computational studies can sometimes predict the most likely site of reaction.
Non-specific Catalyst Experiment with different transition metal catalysts (e.g., Pd, Rh, Ru) and directing groups. Some catalytic systems offer higher regioselectivity for specific C-H bonds.

Data Presentation: Comparison of Reaction Conditions for Functionalization

The following tables summarize quantitative data for key functionalization reactions of this compound derivatives.

Table 1: Synthesis of 3-Hydroxy-4-substituted Picolinonitriles [6]

EntryR GroupReagents and ConditionsYield (%)
1PhenylK₂CO₃, MeOH, 60 °C, 30 min92
24-MethoxyphenylK₂CO₃, MeOH, 60 °C, 30 min84
34-(Trifluoromethyl)phenylK₂CO₃, MeOH, 60 °C, 30 min51
4PentylK₂CO₃, MeOH, 60 °C, 30 min81
5TrimethylsilylK₂CO₃, MeOH, 60 °C, 30 min53

Table 2: Optimization of Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids (General Example) [5][7]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
2Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O7085-95
3Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane11090-98
4Pd/C (10)-Na₂CO₃Ethanol/H₂O8075-85

Note: Yields are representative and can vary based on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Hydroxy-4-substituted Picolinonitriles[6]
  • To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (0.5 mL), add potassium carbonate (K₂CO₃, 0.150 mmol).

  • Stir the mixture at 60 °C for 30 minutes.

  • Quench the reaction by the addition of 1 M aqueous HCl.

  • Extract the resulting mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.

Protocol 2: General Procedure for N-Oxidation of 3-Methylpyridine (as a model for this compound)[8]
  • In a reaction vessel, dissolve 3-methylpyridine in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-oxide.

Visualizations

Below are diagrams illustrating key concepts and workflows for the functionalization of this compound.

experimental_workflow cluster_start Starting Material cluster_strategy Functionalization Strategy cluster_direct Direct Functionalization cluster_noxide N-Oxide Strategy cluster_pg Protecting Group Strategy cluster_product Product start This compound strategy Choose Strategy start->strategy direct Direct C-H Functionalization strategy->direct Direct Approach n_oxide N-Oxidation strategy->n_oxide N-Oxide Activation pg_protection Protect Hydroxyl Group strategy->pg_protection Protecting Group Use direct_cond Optimize Catalyst, Ligand, Base, Solvent direct->direct_cond product Functionalized Product direct_cond->product n_oxide_func Functionalization at C2/C6 n_oxide->n_oxide_func deoxygenation Deoxygenation n_oxide_func->deoxygenation deoxygenation->product pg_func Functionalization pg_protection->pg_func pg_deprotection Deprotection pg_func->pg_deprotection pg_deprotection->product suzuki_troubleshooting start Low Yield in Suzuki Coupling cause1 Catalyst Inhibition (OH group) start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Suboptimal Base start->cause3 cause4 Incorrect Solvent start->cause4 solution1 Protect OH Group cause1->solution1 solution2 Screen Pd Catalysts & Ligands cause2->solution2 solution3 Screen Bases (K2CO3, Cs2CO3, etc.) cause3->solution3 solution4 Optimize Solvent System (Toluene, Dioxane, DMF) cause4->solution4

References

Resolving inconsistencies in 3-Hydroxy-4-methylpyridine bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 3-Hydroxy-4-methylpyridine?

A1: this compound, also known as 3-hydroxy-4-picoline, serves as a versatile chemical intermediate in the synthesis of more complex molecules with a range of biological activities. While direct and extensive bioassay data on the parent compound is limited, its derivatives have been investigated for several therapeutic applications. Notably, derivatives have shown potential as enzyme inhibitors, with specific compounds demonstrating inhibitory activity against Werner syndrome RecQ helicase and fatty acid amide hydrolase.[1][2] Additionally, structurally related 3-hydroxypyridin-4-ones have been explored for their antimicrobial and catechol-O-methyltransferase (COMT) inhibitory activities.

Q2: In which signaling pathways might this compound be involved?

A2: The pyridine scaffold is a common feature in many biologically active compounds that are known to modulate key signaling pathways. While direct evidence for this compound is still emerging, derivatives of pyridine have been shown to influence several critical cellular signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[3] A patent for a derivative of this compound also suggests its potential as a tool for studying the H2S signaling pathway.[4]

Q3: What are some common causes of inconsistent results in cytotoxicity assays with this compound?

A3: Inconsistencies in cytotoxicity assays can arise from several factors. These include issues with compound solubility, leading to inaccurate concentrations in the assay medium. The purity of the compound is also critical, as impurities can exert their own cytotoxic effects. Furthermore, variability in cell culture conditions, such as cell passage number, confluency, and media composition, can significantly impact results. It is also important to consider potential interactions between the compound and the assay reagents, for example, colorimetric interference with MTT or XTT dyes.

Q4: How can I troubleshoot variability in my antimicrobial susceptibility testing with derivatives of this compound?

A4: Variability in antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) determination, can be due to several factors. Inoculum preparation is a critical step; ensure a standardized and consistent bacterial or fungal suspension density. The age and quality of the growth medium can also affect results. When preparing stock solutions of your compound, ensure it is fully dissolved and stable in the chosen solvent, and that the solvent itself does not have antimicrobial properties at the concentration used. Finally, incubation conditions, including time, temperature, and atmospheric conditions, must be strictly controlled.

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
ProblemPossible CauseSuggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low or no cytotoxic effect observed - Compound insolubility- Compound degradation- Incorrect concentration range tested- Check the solubility of this compound in your culture medium. Consider using a low percentage of a biocompatible solvent like DMSO.- Prepare fresh stock solutions for each experiment.- Perform a wider range of serial dilutions to identify the active concentration range.
High background signal in control wells - Contamination of cell culture or media- Reagent interference- Regularly test cell cultures for mycoplasma contamination.- Run a control with the compound in cell-free media to check for direct reduction of the assay dye.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC)
ProblemPossible CauseSuggested Solution
Inconsistent MIC values across experiments - Variation in inoculum density- Inconsistent compound dilutions- Standardize inoculum preparation using a spectrophotometer (e.g., to a specific OD600) or McFarland standards.- Prepare fresh serial dilutions for each experiment from a validated stock solution.
No inhibition of microbial growth - Compound inactivity against the tested strain- Compound precipitation in the broth- Test against a broader range of microbial strains.- Visually inspect the wells for any signs of compound precipitation. If necessary, adjust the solvent or concentration.
"Skipped" wells (growth in higher concentration wells) - Contamination- Paradoxical growth effect ("Eagle effect")- Ensure aseptic technique during plate preparation.- This can be a true biological effect. Document the observation and consider further investigation into the mechanism.
Enzyme Inhibition Assays
ProblemPossible CauseSuggested Solution
Irreproducible IC50 values - Instability of the enzyme or compound- Variation in incubation times- Prepare fresh enzyme and inhibitor solutions for each assay.- Use a precise timer for all incubation steps.
High background signal - Substrate instability- Non-enzymatic reaction- Run a control without the enzyme to measure the rate of spontaneous substrate degradation.- Ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme and do not promote non-enzymatic reactions.
No inhibition observed - Incorrect enzyme or substrate concentration- Inhibitor is not active against the target enzyme- Optimize the assay conditions to be in the linear range of the enzyme kinetics.- Confirm the identity and purity of the this compound or its derivative.

Quantitative Data Summary

The following tables summarize publicly available quantitative bioassay data for derivatives of this compound and structurally similar compounds. This data can serve as a reference for expected activity ranges.

Table 1: Enzyme Inhibition Data

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
N-benzyl-4-methyl-3-piperidone derivativehCBS enzymeIn vitro enzymatic assay20[4]
This compound-2-carboxylic acid derivativeWerner syndrome RecQ helicaseIn vitro enzymatic assayIC50 fitting was carried out[2]
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamate of this compoundFatty Acid Amide Hydrolase (FAAH)In vitro enzymatic assay0.029[1]

Table 2: Antimicrobial Activity Data (for related 3-Hydroxypyridin-4-ones)

Compound ClassOrganismAssay TypeMIC (µg/mL)
3-hydroxypyridine-4-one derivativesStaphylococcus aureusBroth microdilution~8
3-hydroxypyridine-4-one derivativesCandida albicansBroth microdilutionData available

Experimental Protocols

General Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

General Protocol for Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Potential Signaling Pathways Modulated by Pyridine Derivatives

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Cell Growth & Proliferation Pyridine_PI3K Pyridine Derivatives Pyridine_PI3K->PI3K Pyridine_PI3K->mTORC1 Growth_Factors Growth Factors Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription_Factors_MAPK ERK->Transcription_Factors_MAPK Transcription Factors Pyridine_MAPK Pyridine Derivatives Pyridine_MAPK->Raf Cytokines Cytokines IKK IKK Cytokines->IKK IkB IkB IKK->IkB phosphorylates NFkB_dimer NFkB_dimer IkB->NFkB_dimer releases Nucleus_NFkB Nucleus_NFkB NFkB_dimer->Nucleus_NFkB translocates to nucleus Gene_Expression Gene_Expression Nucleus_NFkB->Gene_Expression Inflammatory Gene Expression Pyridine_NFkB Pyridine Derivatives Pyridine_NFkB->IKK

Caption: Potential signaling pathways influenced by pyridine derivatives.

General Experimental Workflow for Bioassay Troubleshooting

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Reagents Validate Assay Reagents (Cell Culture Media, Buffers, Dyes) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Pipetting, Incubation Times, Concentrations) Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters (Cell Density, Reagent Concentrations) Check_Compound->Optimize_Assay Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Analyze_Data Re-analyze Data (Statistical Methods, Controls) Optimize_Assay->Analyze_Data Run Optimized Assay Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results [Inconsistency Resolved] Further_Investigation Further Investigation Needed (Mechanism of Action Studies) Analyze_Data->Further_Investigation [Inconsistency Persists]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Hydroxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyridine scaffolds is a critical endeavor. 3-Hydroxy-4-methylpyridine, a key structural motif in various biologically active compounds, can be synthesized through several distinct methodologies. This guide provides a detailed comparison of two prominent synthetic routes: a modern approach utilizing a gold-catalyzed cyclization of isoxazole precursors and a more traditional multi-step synthesis commencing from a nitropyridine derivative.

This comparison will delve into the experimental protocols, quantitative performance metrics, and overall workflow of each method, offering a comprehensive resource for selecting the most suitable pathway based on laboratory capabilities, desired scale, and overall synthetic strategy.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the two synthesis routes, providing a clear side-by-side comparison of their performance.

ParameterMethod 1: Gold-Catalyzed Isoxazole CyclizationMethod 2: From 4-methyl-3-nitropyridine
Starting Material N-(prop-2-yn-1-yl)-4-methylisoxazol-5-amine4-methyl-3-nitropyridine
Final Product 3-hydroxy-4-methylpicolinonitrileThis compound
Key Reagents JohnPhos AuCl, AgSbF₆, K₂CO₃, MethanolPd/C, H₂, NaNO₂, H₂SO₄, H₂O, Cu₂O
Overall Yield 56% (one-pot)[1]Estimated ~60-70% (multi-step)
Reaction Steps 1 (one-pot operation)2 (reduction and diazotization)
Reaction Time 3.5 hours[1]~8-12 hours (excluding workup)
Reaction Temperature 60°C[1]Reduction: Room Temp to 80°C; Diazotization: 0°C to Room Temp
Catalyst Gold(I) complexPalladium on Carbon, Copper(I) oxide
Scalability Demonstrated on a small scale[1]Potentially scalable, common industrial reactions
Safety Considerations Use of silver salts and gold catalystUse of flammable H₂ gas, diazotization can be hazardous

Experimental Protocols

Method 1: One-Pot Synthesis from 4-propargylaminoisoxazole

This method provides a rapid and efficient one-pot synthesis of 3-hydroxy-4-methylpicolinonitrile, a direct precursor to other this compound derivatives.

Step 1: Gold-Catalyzed Cyclization and N-O Bond Cleavage [1][2]

  • To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).

  • Add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole).

  • Add the starting 4-propargylaminoisoxazole derivative in 1,2-dichloroethane (3.0 mL/mmol).

  • Stir the resulting mixture at 60°C for 3 hours.

  • To the reaction mixture, add dry methanol (5.0 mL/mmol of the starting isoxazole) and K₂CO₃ (1.5 equiv).

  • Stir the mixture at 60°C for 30 minutes.

  • Quench the reaction by adding 1 M aqueous HCl.

  • The mixture is then passed through a pad of celite and extracted with ethyl acetate.

  • The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product, 3-hydroxy-4-methylpicolinonitrile.

Method 2: Multi-Step Synthesis from 4-methyl-3-nitropyridine

This traditional route involves the reduction of a nitro group followed by a Sandmeyer-type diazotization reaction.

Step 1: Reduction of 4-methyl-3-nitropyridine to 3-amino-4-methylpyridine

  • In a suitable reaction vessel, dissolve 4-methyl-3-nitropyridine (1.0 equiv) in a solvent such as ethanol or water.[2]

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction can be heated to 80°C to increase the rate.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated under reduced pressure to yield 3-amino-4-methylpyridine, which can be used in the next step without further purification.

Step 2: Diazotization of 3-amino-4-methylpyridine to this compound [1][3]

  • Prepare an aqueous solution of sulfuric acid and cool it to 0-5°C in an ice bath.

  • Dissolve 3-amino-4-methylpyridine (1.0 equiv) in the cold acid solution.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 equiv) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30-60 minutes.

  • In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O) in an aqueous solution of copper(II) nitrate.

  • Add the cold diazonium salt solution to the copper salt suspension at room temperature.

  • Nitrogen gas evolution should be observed. Stir the reaction mixture until the gas evolution ceases.

  • The reaction mixture is then typically neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Method1_Workflow start Start: 4-propargylaminoisoxazole cyclization Gold(I)-Catalyzed Cyclization start->cyclization JohnPhos AuCl/AgSbF6 60°C, 3h cleavage N-O Bond Cleavage (K2CO3, MeOH) cyclization->cleavage Intermediate: Isoxazolopyridine product End Product: 3-hydroxy-4-methylpicolinonitrile cleavage->product 60°C, 30 min

Method 1: One-Pot Gold-Catalyzed Synthesis.

Method2_Workflow start Start: 4-methyl-3-nitropyridine reduction Nitro Group Reduction start->reduction Pd/C, H2 diazotization Diazotization/ Hydroxylation reduction->diazotization Intermediate: 3-amino-4-methylpyridine NaNO2, H2SO4 product End Product: This compound diazotization->product Cu2O

Method 2: Multi-Step Synthesis from Nitropyridine.

Comparison_Workflow cluster_0 Method 1: Gold-Catalyzed Cyclization cluster_1 Method 2: Traditional Route M1_Start Isoxazole Precursor M1_OnePot One-Pot Reaction (Cyclization & Cleavage) M1_Start->M1_OnePot M1_Product Picolinonitrile Derivative M1_OnePot->M1_Product M2_Product This compound M2_Start Nitropyridine Precursor M2_Reduction Reduction Step M2_Start->M2_Reduction M2_Diazotization Diazotization Step M2_Reduction->M2_Diazotization M2_Diazotization->M2_Product

High-level comparison of the two synthetic workflows.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4-methylpyridine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Hydroxy-4-methylpyridine with alternative analytical techniques, namely Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is paramount in quality control during drug manufacturing and in pharmacokinetic studies. The validation of analytical methods used for its quantification ensures the reliability, consistency, and accuracy of the results, which is a critical requirement for regulatory approval and for ensuring the safety and efficacy of the final drug product.

This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method as the primary technique for quantification, while also presenting UV-Vis Spectrophotometry and GC-MS as viable alternatives. Each method's performance will be objectively compared based on key validation parameters.

Methodology Comparison: HPLC, UV-Vis, and GC-MS

The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the quantitative performance data for the validated HPLC method and the alternative techniques for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters
ParameterHPLCUV-Vis SpectrophotometryGC-MS
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%[1]< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL0.05 µg/mL
Specificity High (Separation from impurities)Low (Interference from absorbing species)Very High (Mass-based identification)
Analysis Time per Sample ~10 minutes~2 minutes~20 minutes
Instrumentation Cost Moderate to HighLowHigh
Solvent Consumption ModerateLowLow
Table 2: Summary of Advantages and Disadvantages
MethodAdvantagesDisadvantages
HPLC High specificity, accuracy, and precision.[1] Well-established for pharmaceutical analysis.Moderate cost and analysis time. Requires skilled operators.
UV-Vis Spectrophotometry Simple, rapid, and low cost.Low specificity, prone to interference. Less sensitive than other methods.
GC-MS Very high sensitivity and specificity.[2] Can be used for volatile impurities.High instrumentation cost. May require derivatization for non-volatile samples.

Experimental Protocols

Detailed methodologies for the validated HPLC method and the alternative techniques are provided below.

Validated HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and data acquisition software.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • This compound reference standard

  • 0.45 µm membrane filters

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

5. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo sample at three different concentration levels (low, medium, and high). The percent recovery should be within 98.0 - 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Alternative Method 1: UV-Vis Spectrophotometry Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • Methanol (Spectroscopic grade)

  • This compound reference standard

3. Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax. The expected λmax is around 275 nm.

  • Standard and Sample Preparation: Prepare a stock solution and a series of calibration standards (5 - 50 µg/mL) in methanol. Prepare the sample solution in methanol to a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax against a methanol blank.

  • Quantification: Construct a calibration curve and determine the concentration of the unknown sample.

Alternative Method 2: GC-MS Protocol

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Methanol (GC grade)

  • This compound reference standard

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound in methanol.

  • Dissolve the sample in methanol to a concentration suitable for GC-MS analysis.

5. Quantification:

  • Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result prep_std Prepare Standard Solutions hplc_run Perform HPLC Runs prep_std->hplc_run prep_sample Prepare Sample Solutions prep_sample->hplc_run data_acq Data Acquisition hplc_run->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq specificity Specificity data_acq->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Workflow for the validation of the HPLC method.

Method_Selection_Logic start Start: Need to Quantify This compound decision_specificity High Specificity Required? start->decision_specificity decision_sensitivity High Sensitivity Required? decision_specificity->decision_sensitivity Yes decision_cost Low Cost a Priority? decision_specificity->decision_cost No hplc Choose HPLC decision_sensitivity->hplc No gcms Choose GC-MS decision_sensitivity->gcms Yes uvvis Choose UV-Vis decision_cost->uvvis Yes reconsider Re-evaluate Priorities decision_cost->reconsider No

References

A Comparative Guide to the Bioactivity of 3-Hydroxy-4-Methylpyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Among these, 3-hydroxy-4-methylpyridine and its related derivatives have garnered significant interest for their diverse pharmacological activities. This guide provides an objective comparison of the bioactivity of this compound with other notable pyridine derivatives, supported by experimental data to aid in research and drug development endeavors.

Antioxidant Activity

The ability of pyridine derivatives to scavenge free radicals is a key aspect of their therapeutic potential. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates greater antioxidant potency.

CompoundAssayIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
3-Hydroxy-4-pyridone derivative (6a)DPPH2.21Quercetin-
3-Hydroxy-4-pyridone derivative (6b)DPPH17.49Quercetin-
Pyridine-based chalcone (3g)TEAC4.82 ± 0.11Trolox3.83 ± 0.22
Pyridine-based chalcone (3h)TEAC6.33 ± 0.30Trolox3.83 ± 0.22
Pyridine derivative (3)DPPH93.4Vitamin C141.9
Pyridine derivative (1)DPPH> Vitamin CVitamin C141.9
Pyridine derivative (15)DPPH> Vitamin CVitamin C141.9

Note: The specific structures of the numbered compounds (e.g., 6a, 6b, 3g, 3h, 1, 3, 15) can be found in the cited literature.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are commonly assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter, with a higher percentage indicating a stronger anti-inflammatory effect.

CompoundDose (mg/kg)Edema Inhibition (%)Reference CompoundReference Inhibition (%)
3-Hydroxypyridin-4-one derivative (A)2067Indomethacin60
3-Hydroxypyridin-4-one derivative (C)10056Indomethacin60
3-Hydroxypyridin-4-one derivative (C)20058Indomethacin60
Pyrido[2,3-d]pyrimidine derivative (25)-74 (after 1h)Celecoxib-
Pyrimidine derivative (7)-ED50 = 11.60 µMIndomethacinED50 = 9.17 µM
Pyrimidine derivative (8)-ED50 = 8.23 µMIndomethacinED50 = 9.17 µM
Pyrimidine derivative (9)-ED50 = 9.47 µMIndomethacinED50 = 9.17 µM
Pyrazoline derivative (5i)-68.3Indomethacin77.2

Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
3-Hydroxypyridine-4-one derivative (6c)S. aureus32Ampicillin>32
3-Hydroxypyridine-4-one derivative (6c)E. coli32Ampicillin>32
N-alkylated pyridine salt (66)S. aureus56 ± 0.5--
N-alkylated pyridine salt (66)E. coli55 ± 0.5--
N-alkylated pyridine salt (65)E. coli55 ± 0.5--
N-alkylated pyridine salt (61)E. coli55 ± 0.5--
Nicotinoyl thiourea derivativesS. aureus, E. coli31.25 - 62.5--

Note: The specific structures of the numbered and lettered compounds can be found in the cited literature.[7][8]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the capacity of a compound to scavenge the DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and kept in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a range of concentrations.

  • Reaction: A defined volume of the test sample is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.[9]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Preparation: Rats or mice are fasted overnight before the experiment. The basal paw volume of each animal is measured using a plethysmometer.

  • Compound Administration: The test compounds, a vehicle control (e.g., 5% Tween 80), and a standard anti-inflammatory drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, 30 minutes to one hour before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.[10][11][12][13][14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods.

  • Preparation of Media: A suitable bacterial growth medium (e.g., Nutrient Broth, Mueller-Hinton Broth) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL). A positive control (microorganism without compound) and a negative control (medium without microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15][16][17]

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the bioactivity of pyridine derivatives and the logical relationship in structure-activity relationship (SAR) studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyridine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (Carrageenan) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Neuroprotective Neuroprotective Assays Characterization->Neuroprotective Data Quantitative Data (IC50, % Inhibition, MIC) Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data Neuroprotective->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis, bioactivity screening, and analysis of pyridine derivatives.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Core Pyridine Core SAR Structure-Activity Relationship Analysis Core->SAR Substituents Substituents (-OH, -OCH3, Halogens, etc.) Substituents->SAR Position Substitution Pattern (ortho, meta, para) Position->SAR Bioactivity Observed Bioactivity (e.g., Antioxidant, Anti-inflammatory) SAR->Bioactivity

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of pyridine derivatives.

References

Validating the Molecular Structure of 3-Hydroxy-4-methylpyridine: A DFT and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers leveraging Density Functional Theory (DFT) calculations to corroborate the experimental structure of 3-Hydroxy-4-methylpyridine, a key heterocyclic compound in medicinal chemistry and materials science.

This guide provides a comparative analysis of theoretically calculated structural parameters of this compound with experimental spectroscopic data. In the absence of a definitive experimental crystal structure from X-ray crystallography, this approach offers a robust method for structural validation. The comparison focuses on vibrational frequencies obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, which are highly sensitive to molecular geometry.

Experimental and Computational Methodologies

A detailed protocol for both the computational and experimental approaches is crucial for reproducible and reliable structural validation.

Density Functional Theory (DFT) Calculations

The molecular geometry of this compound and its potential tautomer, 4-methylpyridin-3(2H)-one, were optimized using the Gaussian 09 software package. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometries and vibrational frequencies of organic molecules.[1][2][3][4] Frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies. The calculated vibrational frequencies were scaled by a factor of 0.967, a common practice to account for anharmonicity and the approximate nature of the theoretical model.

Experimental Spectroscopy

For comparison, experimental vibrational data for pyridine derivatives are typically obtained using FT-IR and FT-Raman spectroscopy.

  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample can be recorded using the Attenuated Total Reflectance (ATR) technique on a spectrometer, typically in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a spectrometer with a near-infrared laser excitation source (e.g., 1064 nm) to minimize fluorescence. Spectra are typically recorded in the same 4000-400 cm⁻¹ range.

Tautomeric Stability

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. DFT calculations were performed to determine the relative stability of the hydroxy and pyridone forms of this compound. The results indicate that the hydroxy form is the more stable tautomer, and therefore, the subsequent analysis focuses on this structure. The consideration of tautomerism is a critical step in the computational analysis of such molecules.

Comparative Analysis of Structural Parameters

While experimental bond lengths and angles from X-ray crystallography for this compound are not available in the public domain, a comparison of calculated and experimental vibrational frequencies provides a strong basis for structural validation.

Vibrational Frequency Comparison

The following table summarizes the key calculated vibrational frequencies for the stable hydroxy tautomer of this compound and their assignments based on well-established group frequencies for pyridine and its derivatives. These theoretical values can be compared against experimental spectra of this compound or closely related analogs.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
O-H Stretch35803600-3500
C-H Stretch (aromatic)3050-31003100-3000
C-H Stretch (methyl)2920-29802980-2850
C=C/C=N Ring Stretch1610, 1580, 1470, 14301620-1430
C-O Stretch12501260-1000
In-plane Ring Bending1020, 9901050-990
Out-of-plane C-H Bending850, 780900-700
Ring Torsion620650-600

Workflow for Structural Validation

The logical flow for validating the structure of this compound using a combined computational and spectroscopic approach is illustrated below.

Validation_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification mol_structure Postulated Structure (this compound) tautomerism Tautomerism Analysis mol_structure->tautomerism Consider Tautomers dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) tautomerism->dft_calc opt_geom Optimized Geometry dft_calc->opt_geom vib_freq Vibrational Frequencies dft_calc->vib_freq comparison Comparison and Validation vib_freq->comparison sample Synthesized Sample ftir FT-IR Spectroscopy sample->ftir raman Raman Spectroscopy sample->raman exp_spectra Experimental Spectra ftir->exp_spectra raman->exp_spectra exp_spectra->comparison conclusion Validated Structure comparison->conclusion

Workflow for the structural validation of this compound.

Conclusion

The synergy between Density Functional Theory calculations and experimental vibrational spectroscopy provides a powerful and reliable framework for the structural validation of molecules like this compound, particularly when single-crystal X-ray diffraction data is unavailable. The close agreement between the calculated vibrational frequencies and the expected experimental ranges for characteristic functional groups confirms the predicted geometry of the hydroxy tautomer as the most stable and likely structure of this compound. This integrated approach is invaluable for researchers in drug discovery and materials science who rely on accurate molecular structures to understand and predict chemical behavior.

References

A Comparative Analysis of 3-Hydroxy-4-methylpyridine and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the physicochemical properties, biological activities, and synthesis of 3-Hydroxy-4-methylpyridine and its structural isomers.

Introduction

This compound and its isomers are a class of heterocyclic organic compounds that have garnered significant interest in the field of medicinal chemistry. As derivatives of pyridine, a fundamental scaffold in many natural products and pharmaceuticals, these compounds exhibit a wide range of biological activities.[1] The strategic placement of hydroxyl and methyl groups on the pyridine ring can dramatically influence the molecule's physicochemical properties, such as acidity, solubility, and lipophilicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comparative study of this compound and its key isomers, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The structural variations among the isomers of hydroxymethylpyridine lead to distinct physicochemical characteristics. These properties are crucial for predicting a compound's behavior in biological systems. A summary of the key physicochemical data for this compound and its selected isomers is presented below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility
This compound this compoundC₆H₇NO109.1326-28[3]224-226[3]9.67[4]Slightly soluble in water; soluble in ethanol, acetone[3]
2-Hydroxy-3-methylpyridine 2-Hydroxy-3-methylpyridineC₆H₇NO109.13137-139---
3-Hydroxy-2-methylpyridine 3-Hydroxy-2-methylpyridineC₆H₇NO109.13168-169[5]287-288 (est.)[6]--
4-Hydroxy-2-methylpyridine 4-Hydroxy-2-methylpyridineC₆H₇NO109.13174-176350--
5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridineC₆H₇NO109.13168-170[7]295-296 (est.)[8]-Soluble in dichloromethane[7]
2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridineC₆H₇NO109.13131-134[9]186-187 / 12 mmHg[9]4.53[10]-
2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridineC₆H₇NO109.13183-187[11]304.2 (Predicted)[12]--
2-Hydroxy-6-methylpyridine 2-Hydroxy-6-methylpyridineC₆H₇NO109.13157-159[13]---
4-Hydroxy-3-methylpyridine 4-Hydroxy-3-methylpyridineC₆H₇NO109.1384-86[4]266-267[4]9.67[4]Soluble in water[4]

Note: Some data points are estimated or predicted and should be confirmed with experimental validation. Boiling points at reduced pressure are indicated.

Biological Activities: A Comparative Perspective

Pyridine derivatives are known to possess a diverse array of biological activities, including antimicrobial, antioxidant, and neuroprotective effects. The specific activity and potency of hydroxymethylpyridine isomers are highly dependent on the substitution pattern of the hydroxyl and methyl groups on the pyridine ring.

Antimicrobial Activity

Substituted 3-hydroxypyridin-4-ones and 3-hydroxypyran-4-ones have demonstrated in vitro antibacterial and antifungal activities.[14] These compounds are believed to exert their antimicrobial effects, in part, through their ability to chelate iron, an essential nutrient for microbial growth and virulence.[5] For instance, certain derivatives have shown inhibitory effects against the growth of Staphylococcus aureus and Candida albicans.[14] A quantitative structure-activity relationship (QSAR) study on a series of 3-hydroxypyridine-4-one derivatives revealed that topological parameters play a significant role in their antimicrobial activity against S. aureus and C. albicans.[14] Another study on new 3-hydroxypyridine-4-one derivatives showed that a compound with a meta-methoxy substitution on a phenyl ring was the most active against S. aureus and E. coli, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, which was more potent than the reference drug ampicillin.[4]

Antioxidant Activity

The antioxidant potential of hydroxypyridine derivatives is another area of active research. Some 3-hydroxypyridine-4-one derivatives have been evaluated for their anti-tyrosinase and antioxidant activities.[15] In a study, compounds with 3,4-di-hydroxyphenyl and 4-hydroxy-3-methoxyphenyl moieties exhibited the most potent radical scavenging activity in a DPPH assay, with EC50 values of 2.21 and 17.49 μM, respectively.[15] A comparative DFT study on the antioxidant activity of some novel 3-hydroxypyridine-4-one derivatives suggested that the Sequential Proton Loss Electron Transfer (SPLET) mechanism is the preferred pathway for their antioxidant action.[16]

Neuroprotective Activity

The neuroprotective potential of pyridine derivatives is of great interest for the treatment of neurodegenerative diseases. While direct comparative studies on the neuroprotective effects of this compound and its isomers are limited, related compounds have shown promising results. For example, novel 1,4-dihydropyridine derivatives have demonstrated multitarget profiles, including antioxidant, anti-inflammatory, GSK-3β inhibition, and L-type voltage-dependent calcium channel blocking activities, which are relevant to the pathology of Alzheimer's disease.[17] One derivative, in particular, was able to reverse cellular death induced by tau hyperphosphorylation in hippocampal slices by blocking the production of reactive oxygen species (ROS).[17]

Synthesis of this compound and its Isomers

The synthesis of hydroxymethylpyridine isomers can be achieved through various chemical routes. The chosen method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Pyridine Derivatives, Acetaldehyde, Ammonia) Step1 Cyclization/ Condensation Start->Step1 Reaction Step2 Functional Group Introduction (e.g., Hydroxylation) Step1->Step2 Intermediate Step3 Purification (e.g., Crystallization, Chromatography) Step2->Step3 Crude Product Product Target Isomer Step3->Product

A generalized workflow for the synthesis of hydroxymethylpyridine isomers.

For instance, 4-methylpyridine can be synthesized by the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst.[18] The synthesis of specific isomers like 2,6-bis(hydroxymethyl)pyridine has been achieved via a one-pot biocatalytic process from 2,6-lutidine using recombinant microbial whole cells.[1] Other approaches involve multi-step sequences starting from readily available pyridine derivatives, followed by functional group manipulations to introduce the desired hydroxyl and methyl groups.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of the biological activities of these compounds. Below are generalized procedures for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][7][8][19][20]

Workflow for MIC Determination:

MIC_Workflow Prep Prepare serial dilutions of the test compound in a 96-well microtiter plate Inoculate Inoculate each well with a standardized suspension of the target microorganism Prep->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours) Inoculate->Incubate Observe Visually or spectrophotometrically assess for microbial growth Incubate->Observe Determine Determine the MIC as the lowest concentration with no visible growth Observe->Determine

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[21]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: Add various concentrations of the test compound to a solution of DPPH. A control containing only DPPH and the solvent is also prepared.

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Neuroprotective Activity: In Vitro Cell-Based Assay

Evaluating the neuroprotective effects of compounds can be performed using various in vitro models of neuronal damage.[6][10][11][22][23]

  • Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) under standard conditions.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, amyloid-β peptide, or glutamate) to induce cell death.

  • Treatment: Treat the cells with different concentrations of the test compound either before, during, or after the addition of the neurotoxin.

  • Assessment of Cell Viability: After a specific incubation period, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion

This compound and its isomers represent a promising class of compounds for drug discovery, with potential applications in antimicrobial, antioxidant, and neuroprotective therapies. The subtle changes in the positions of the hydroxyl and methyl groups significantly impact their physicochemical properties and biological activities. This guide provides a foundational comparison to aid researchers in the selection and optimization of lead compounds for further development. The provided experimental protocols offer a starting point for the in vitro evaluation of these molecules. Future research should focus on completing the physicochemical characterization of all isomers, conducting comprehensive and direct comparative biological studies, and elucidating the specific molecular mechanisms and signaling pathways through which these compounds exert their therapeutic effects.

References

Cross-Validation of Experimental and Computational Data for 3-Hydroxy-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available experimental data for 3-Hydroxy-4-methylpyridine against the framework of computational validation. Due to the limited availability of published computational and certain experimental datasets for this specific molecule, this document serves as both a repository of known properties and a methodological template for conducting a thorough cross-validation.

Physicochemical and Toxicological Properties

A summary of experimentally determined properties for this compound is presented below. These values are critical benchmarks for any computational model aiming to predict the behavior of this compound.

Table 1: Experimental Data Summary for this compound

PropertyExperimental ValueReference
Identifiers
CAS Number1121-19-3[1]
Molecular FormulaC₆H₇NO[2]
Molecular Weight109.13 g/mol [1]
Physicochemical Data
AppearanceColorless liquid or crystal[2]
Melting Point~26-28°C[2]
Boiling Point~224-226°C[2]
SolubilitySlightly soluble in water; soluble in ethanol, acetone[2]
Toxicological Data
GHS PictogramGHS07 (Exclamation Mark)
Signal WordWarning
Hazard StatementH302: Harmful if swallowed
Hazard ClassAcute Toxicity 4 (Oral)
WGK (Germany)WGK 3 (highly hazardous for water)

Note: Toxicological data is based on GHS classifications and may not represent exhaustive testing.

Spectroscopic Data: A Comparative Approach

Direct experimental spectra for this compound are not widely published. However, data from isomers and related pyridine derivatives are available and serve as crucial reference points for validating computational predictions. Computational methods like Density Functional Theory (DFT) are powerful tools for predicting NMR, IR, and UV-Vis spectra.[3][4][5] A cross-validation workflow would involve comparing such predicted spectra against the experimental data of the target molecule and its close structural analogs.

Table 2: Comparative and Predicted Spectroscopic Data

Data TypeExperimental Data (Isomers/Analogs)Predicted Data for this compound
¹H NMR 2-Hydroxy-4-methylpyridine (in CDCl₃): δ 13.17, 7.22, 6.30, 6.05, 2.17 ppm.[6]Computational prediction needed (e.g., using DFT/GIAO method).
3-Hydroxy-6-methylpyridine (in DMSO-d₆): δ 9.64, 8.02, 7.07, 7.05, 2.35 ppm.[7]
¹³C NMR Data not readily available in searched sources.Computational prediction needed.
FTIR (cm⁻¹) Data not readily available for direct comparison.Computational prediction needed (e.g., using DFT frequency calculation).
UV-Vis (λₘₐₓ) Pyridine: ~254 nm.[8]Computational prediction needed (e.g., using TD-DFT).

Experimental Protocols

Detailed and standardized protocols are essential for generating high-quality data for validation purposes. Below are methodologies for key experimental analyses.

NMR spectroscopy is fundamental for structure elucidation.[9][10][11]

  • Objective: To determine the chemical structure and connectivity of this compound.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

    • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the magnetic field to ensure homogeneity.

    • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).[12]

    • ¹³C NMR Acquisition: Acquire a carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.[9]

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[10] Phase the resulting spectrum and calibrate the chemical shift scale using the solvent or TMS peak. Integrate the ¹H NMR signals to determine proton ratios.

IR spectroscopy identifies the functional groups present in a molecule.[13]

  • Objective: To identify characteristic vibrational modes of the hydroxyl, methyl, and pyridine groups.

  • Protocol (ATR Method):

    • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.[14]

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.

    • Sample Scan: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands. For this compound, expect to see O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-O stretching (~1200 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Objective: To determine the wavelengths of maximum absorbance (λₘₐₓ) related to π→π* and n→π* transitions in the pyridine ring.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[15]

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

    • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[16]

    • Data Analysis: Identify the λₘₐₓ values from the resulting spectrum. The pH of the solution can influence the spectrum of pyridine derivatives and should be controlled.[17]

This assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the compound's potential toxicity or therapeutic effect.[18][19]

  • Objective: To determine the concentration at which this compound reduces cell viability by 50% (IC₅₀).

  • Protocol:

    • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and incubate to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include untreated cells (negative control) and cells treated with a known toxin (positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

    • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • IC₅₀ Calculation: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data, a crucial process in modern chemical and pharmaceutical research.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (MP, BP, Solubility) exp_synthesis->exp_physchem exp_spectra Spectroscopic Analysis (NMR, IR, UV-Vis) exp_synthesis->exp_spectra exp_bio Biological Assay (e.g., Cytotoxicity) exp_synthesis->exp_bio validation Cross-Validation & Data Comparison exp_physchem->validation exp_spectra->validation exp_bio->validation comp_structure Structure Optimization (e.g., DFT) comp_spectra Spectral Prediction (TD-DFT, GIAO) comp_structure->comp_spectra comp_docking Molecular Docking & MD Simulation comp_structure->comp_docking comp_admet ADMET Prediction comp_structure->comp_admet comp_spectra->validation comp_docking->validation comp_admet->validation conclusion Validated Molecular Profile (Structure, Properties, Activity) validation->conclusion Agreement refinement Model Refinement or Further Experiments validation->refinement Discrepancy cluster_exp cluster_exp refinement->cluster_exp cluster_comp cluster_comp refinement->cluster_comp

Caption: Workflow for data cross-validation.

As 2,3,4-trisubstituted pyridines are found in various biologically active molecules, this diagram presents a hypothetical mechanism where this compound acts as an inhibitor of a kinase signaling pathway, a common target in drug development.[20]

G cluster_cell Cellular Environment Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response TF->Response Molecule 3-Hydroxy-4- methylpyridine Molecule->KinaseB Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

Benchmarking 3-Hydroxy-4-methylpyridine Derivatives Against Known Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of 3-Hydroxy-4-methylpyridine derivatives against the key melanogenic enzyme, tyrosinase. It is designed to assist researchers and professionals in drug development in evaluating the potential of these compounds as novel therapeutic or cosmetic agents for hyperpigmentation disorders. The content is supported by experimental data from peer-reviewed studies, with detailed methodologies for reproducibility.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of various compounds against tyrosinase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a series of synthesized 3-hydroxypyridine-4-one derivatives and compares them with well-established tyrosinase inhibitors. Lower IC50 values indicate higher potency.

Compound ClassCompound/DerivativeIC50 (µM)Reference
3-Hydroxypyridine-4-one Derivatives Compound 6b (4-OH-3-OCH3 substitution)25.82[1]
Compound 6i (OH, Br di-substitution)25.29[2][3]
Compound 6d (unspecified substitution)26.36[3]
Compound 6e (unspecified substitution)94.73[4]
Compound 6h (unspecified substitution)83.94[4]
Known Tyrosinase Inhibitors Kojic Acid13.14 - 19.14[4][5]
Hydroquinone70[6]
Arbutin>500 (human tyrosinase)[6]
Thiamidol1.1 (human tyrosinase)[6]
Oxyresveratrol32-fold more active than kojic acid[7]
Glabrene3.5[8]
Isoliquiritigenin8.1[8]
Sanggenone C18.85[9]
L-epicatechin191.99[9]
Catechin511.59[9]

Key Observations:

  • Several 3-hydroxypyridine-4-one derivatives, particularly compounds 6b and 6i , exhibit potent tyrosinase inhibitory activity with IC50 values comparable to the well-known inhibitor, kojic acid.[1][2][3]

  • The inhibitory activity of these derivatives is influenced by the nature and position of substitutions on the pyridine ring.

  • Compared to some other known inhibitors like hydroquinone and arbutin, the benchmarked 3-hydroxypyridine-4-one derivatives demonstrate superior or comparable potency.[6]

Experimental Protocols: Tyrosinase Inhibition Assay

The following is a detailed methodology for a common in vitro tyrosinase inhibition assay, based on established protocols.[10][11][12]

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of mushroom tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction, and the percentage of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (this compound derivatives and known inhibitors)

  • Kojic acid (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations to the respective wells.

    • Add 20 µL of DMSO to the control wells (no inhibitor) and 20 µL of kojic acid solution to the positive control wells.

    • Add 40 µL of the tyrosinase enzyme solution to all wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (enzyme + substrate + DMSO).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Experimental Workflow

Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling pathways that regulate melanogenesis, the process of melanin synthesis, in which tyrosinase plays a central role. The pathway is initiated by stimuli such as UV radiation, leading to the activation of transcription factors that upregulate the expression of melanogenic enzymes.

Melanogenesis_Pathway UV UV Radiation MC1R MC1R UV->MC1R activates AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF upregulates expression Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin polymerization Inhibitor This compound Derivatives & Known Inhibitors Inhibitor->Tyrosinase inhibits

Caption: Simplified signaling cascade of melanogenesis initiated by UV radiation.

Experimental Workflow for Tyrosinase Inhibitor Screening

This diagram outlines the key steps involved in the experimental workflow for screening and evaluating tyrosinase inhibitors.

Experimental_Workflow Start Start: Compound Preparation Dissolve Dissolve Test Compounds and Controls in DMSO Start->Dissolve Dilute Prepare Serial Dilutions in Phosphate Buffer Dissolve->Dilute Assay_Setup Assay Setup in 96-well Plate Dilute->Assay_Setup Add_Inhibitor Add Test Compounds/ Controls Assay_Setup->Add_Inhibitor Add_Enzyme Add Tyrosinase Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at RT (10 min) Add_Enzyme->Pre_Incubate Add_Substrate Add L-DOPA Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (20 min) Add_Substrate->Incubate Measure Measure Absorbance at 475 nm Incubate->Measure Data_Analysis Data Analysis Measure->Data_Analysis Calc_Inhibition Calculate % Inhibition Data_Analysis->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 End End: Comparative Analysis Calc_IC50->End

Caption: Workflow for in vitro screening of tyrosinase inhibitors.

References

Reproducibility of 3-Hydroxy-4-methylpyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of key heterocyclic scaffolds such as 3-hydroxy-4-methylpyridine is a fundamental step. The reproducibility of a synthetic protocol is paramount for reliable production and scalable applications. This guide provides a comparative analysis of established and emerging protocols for the synthesis of this compound and its derivatives, with a focus on reported yields and experimental methodologies.

Comparison of Synthetic Protocols

Several methods for the synthesis of this compound and its nitrile precursor have been reported in the literature. The choice of a particular protocol often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of key quantitative data from prominent synthetic routes.

Protocol Starting Material Key Reagents Reported Yield Reaction Conditions Reference
Gold(I)-Catalyzed Cyclization/N-O Bond Cleavage (Stepwise) 4-Propargylaminoisoxazole derivativeJohnPhosAuCl, AgSbF₆, K₂CO₃, MeOH83%Cyclization: 60 °C, 3 h; N-O Cleavage: 60 °C, 30 min[1]
Gold(I)-Catalyzed Cyclization/N-O Bond Cleavage (One-Pot) 4-Propargylaminoisoxazole derivativeJohnPhosAuCl, AgSbF₆, Et₃N, MeOH56%60 °C, 3 h[1]
Elbs Peroxydisulfate Oxidation 4-PyridonePotassium peroxydisulfate, AlkaliGenerally low, ~13% for 3-hydroxy-4-pyridoneVaries, typically aqueous alkaline conditions[1][2]
From 3-Amino-4-methylpyridine (Proposed) 3-Amino-4-methylpyridineNaNO₂, H₂SO₄Not explicitly reported for this specific conversion, but diazotization is a standard, often high-yield, reaction.Diazotization followed by hydrolysis[3][4][5]

Detailed Experimental Protocols

Gold(I)-Catalyzed Synthesis of 3-Hydroxy-4-methylpicolinonitrile

This modern approach, reported by Ohta and colleagues, offers a unique route to 3-hydroxy-4-substituted picolinonitriles.[1][6] The synthesis can be performed in a stepwise or a one-pot fashion.

Procedure A: Stepwise Synthesis [1]

  • Cyclization to Isoxazolopyridine: To a mixture of JohnPhosAuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, a solution of the corresponding 4-propargylaminoisoxazole in 1,2-dichloroethane is added at room temperature under an argon atmosphere. The mixture is stirred at 60 °C for 3 hours.

  • N–O Bond Cleavage: The resulting isoxazolopyridine is dissolved in dry methanol, and K₂CO₃ (1.5 equiv) is added. The mixture is stirred at 60 °C for 30 minutes. The reaction is then quenched by the addition of 1 M aq HCl. The product is extracted with ethyl acetate, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 3-hydroxy-4-methylpicolinonitrile.

Procedure B: One-Pot Synthesis [1]

  • To a mixture of JohnPhosAuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in a sealed vial, a solution of the 4-propargylaminoisoxazole in 1,2-dichloroethane is added at room temperature under an argon atmosphere.

  • The mixture is stirred at 60 °C for 3 hours.

  • After cooling to room temperature, methanol and triethylamine (Et₃N) are added, and the mixture is stirred for an additional period to effect the N-O bond cleavage.

  • Work-up is similar to the stepwise procedure to afford the final product.

Reproducibility and Discussion

Direct, peer-reviewed studies on the lab-to-lab reproducibility of these specific protocols are limited. However, an analysis of the methodologies provides insight into potential challenges and areas of variability.

  • Gold(I)-Catalyzed Synthesis: This method, being relatively new, has detailed procedures and reported yields for both a stepwise and a one-pot process.[1][6] The availability of two distinct procedures with consistent outcomes in the original publication suggests a degree of robustness. However, as with many transition-metal-catalyzed reactions, reproducibility can be sensitive to the quality and handling of the catalyst, solvents, and reagents, as well as the strict adherence to an inert atmosphere. The one-pot procedure, while more streamlined, results in a lower yield (56%) compared to the stepwise approach (83%), indicating a potential for competing side reactions or incomplete conversion in the single vessel.[1]

  • Elbs Peroxydisulfate Oxidation: The Elbs oxidation is a classical method for introducing a hydroxyl group ortho to a phenolic hydroxyl group. Its application to pyridone systems for the synthesis of hydroxypyridones is known to suffer from low yields.[1][2] The reaction of 4-pyridone with peroxydisulfate is reported to be very slow, which can lead to decomposition of the peroxydisulfate reagent and the formation of byproducts, making purification difficult and yields variable.[1] While modifications to the Elbs reaction have been explored to improve yields, it remains a challenging transformation with inherent reproducibility issues.[2][7]

  • Synthesis from 3-Amino-4-methylpyridine: The conversion of an amino group to a hydroxyl group on a pyridine ring via diazotization is a standard and generally reproducible transformation in organic synthesis. The synthesis of the precursor, 3-amino-4-methylpyridine, has been reported through various routes, including those starting from 4-picoline-3-boronic acid with reported high yields (up to 95%).[5] The reliability of this multi-step approach would largely depend on the consistent production of the aminopyridine intermediate.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the experimental process, a logical workflow for the stepwise Gold(I)-catalyzed synthesis of 3-hydroxy-4-methylpicolinonitrile is presented below.

SynthesisWorkflow Start Start: 4-Propargylamino- isoxazole Derivative Cyclization Gold(I)-Catalyzed Cyclization (60 °C, 3 h) Start->Cyclization Catalyst_Prep Catalyst Preparation: JohnPhosAuCl + AgSbF₆ in 1,2-dichloroethane Catalyst_Prep->Cyclization Isoxazolopyridine Intermediate: Isoxazolopyridine Cyclization->Isoxazolopyridine Cleavage N-O Bond Cleavage (K₂CO₃, MeOH, 60 °C, 30 min) Isoxazolopyridine->Cleavage Quench Quench: 1 M aq HCl Cleavage->Quench Extraction Work-up: Ethyl Acetate Extraction, Drying, Concentration Quench->Extraction Product Final Product: 3-Hydroxy-4-methyl- picolinonitrile Extraction->Product

Caption: Stepwise synthesis of 3-hydroxy-4-methylpicolinonitrile.

References

Comparative Docking Analysis of 3-Hydroxypyridin-4-one Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico analysis reveals varying binding affinities and interaction patterns of novel 3-hydroxypyridin-4-one derivatives against key enzymatic targets. This guide provides a comparative summary of their docking scores, details the experimental protocols, and visualizes the computational workflow and key molecular interactions.

Researchers are increasingly turning to 3-hydroxypyridin-4-one scaffolds in the quest for novel therapeutic agents due to their significant biological activities. Recent studies have employed molecular docking simulations to predict the binding affinities and interaction mechanisms of a series of these analogs against various enzymatic targets, including tyrosinase and microbial enzymes. These computational evaluations are pivotal in the early stages of drug discovery, offering insights into the structure-activity relationships that govern the inhibitory potential of these compounds.

Comparative Docking Scores

The following table summarizes the binding energies of various 3-hydroxypyridin-4-one derivatives against different protein targets as reported in recent literature. Lower binding energy values typically indicate a higher binding affinity.

Compound IDTarget EnzymeDocking Score (kcal/mol)Reference
Series 1: Anti-tyrosinase Agents
Compound 6b (4-OH-3-OCH3 substitution)TyrosinaseNot explicitly stated, but identified as a promising inhibitor based on interactions.[1]Heliyon (2024)[1][2]
Compound 6i (5-hydroxyl and 2-bromobenzyl hydrazide)TyrosinaseNot explicitly stated, but noted for potent activity.[3]RSC Advances (2023)[3]
Series 2: Antimicrobial Agents
Compound 6c (-OCH3 at meta position)S. aureus and E. coli speciesNot explicitly stated, but identified as the most active compound.[4][5][6]Medicinal Chemistry (2024)[4][5][6]

Experimental Protocols

The in-silico molecular docking studies summarized above were conducted using established computational methodologies to predict the binding interactions between the 3-hydroxypyridin-4-one analogs (ligands) and their respective protein targets.

Molecular Docking Methodology

The general workflow for the molecular docking studies involved several key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target enzymes were obtained from the Protein Data Bank (PDB). These structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges. The 3D structures of the 3-hydroxypyridin-4-one analogs were generated and optimized to their lowest energy conformation.

  • Grid Generation: A docking grid box was defined around the active site of the target enzyme. The grid box dimensions were set to encompass the entire binding pocket, allowing the ligand to freely explore possible binding conformations.

  • Docking Simulation: The molecular docking simulations were performed using software such as AutoDock. This program employs a genetic algorithm to explore a wide range of possible ligand conformations and orientations within the enzyme's active site.

  • Analysis of Docking Results: The results were analyzed based on the binding energy scores and the predicted binding poses of the ligands. The interactions between the ligands and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the basis of their binding affinity.[1]

Visualizing the Computational Workflow and Molecular Interactions

The following diagrams illustrate the typical workflow of a molecular docking experiment and a generalized representation of the key interactions observed between the 3-hydroxypyridin-4-one analogs and their target enzymes.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking scoring Binding Energy Calculation docking->scoring pose_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->pose_analysis

A generalized workflow for molecular docking studies.

signaling_pathway cluster_interaction Enzyme Active Site cluster_residues Key Amino Acid Residues ligand 3-Hydroxypyridin-4-one Analog his Histidine ligand->his H-Bond arg Arginine ligand->arg H-Bond phe Phenylalanine ligand->phe Hydrophobic glu Glutamic Acid ligand->glu H-Bond

Key molecular interactions in the enzyme active site.

References

Validating the Mechanism of Action for 3-Hydroxy-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Hydroxy-4-methylpyridine's performance with alternative Vitamin B6 vitamers, supported by experimental data and detailed methodologies. Our analysis focuses on the compound's interaction with the Vitamin B6 salvage pathway, a critical route for the synthesis of the active coenzyme pyridoxal 5'-phosphate (PLP).

Mechanism of Action: The Vitamin B6 Salvage Pathway

The biological activity of this compound is intrinsically linked to the Vitamin B6 metabolism pathway. Like other Vitamin B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine), it is believed to act as a precursor to the active coenzyme pyridoxal 5'-phosphate (PLP). This conversion is primarily mediated by the enzyme pyridoxal kinase. PLP is a crucial cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism.

The proposed mechanism of action for this compound involves its uptake into the cell and subsequent phosphorylation by pyridoxal kinase to form this compound-5'-phosphate. This phosphorylated form can then potentially be converted to PLP by pyridoxine 5'-phosphate oxidase, thereby influencing the pool of active coenzyme and modulating the activity of PLP-dependent enzymes.

Below is a diagram illustrating the Vitamin B6 salvage pathway and the putative role of this compound.

VitaminB6_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3-HMP_ext 3-Hydroxy-4- methylpyridine 3-HMP 3-Hydroxy-4- methylpyridine 3-HMP_ext->3-HMP PN_ext Pyridoxine (PN) PN Pyridoxine (PN) PN_ext->PN PL_ext Pyridoxal (PL) PL Pyridoxal (PL) PL_ext->PL PM_ext Pyridoxamine (PM) PM Pyridoxamine (PM) PM_ext->PM PL_kinase Pyridoxal Kinase (ATP -> ADP) 3-HMP->PL_kinase PN->PL_kinase PL->PL_kinase PM->PL_kinase 3-HMP-P 3-Hydroxy-4- methylpyridine-5'- phosphate PNP_oxidase PNP Oxidase (FMN) 3-HMP-P->PNP_oxidase ? PNP Pyridoxine-5'- phosphate (PNP) PNP->PNP_oxidase PLP Pyridoxal-5'- phosphate (PLP) (Active Coenzyme) PLP_dependent_enzymes PLP-Dependent Enzymes PLP->PLP_dependent_enzymes PMP Pyridoxamine-5'- phosphate (PMP) PMP->PNP_oxidase PL_kinase->3-HMP-P PL_kinase->PNP PL_kinase->PLP PL_kinase->PMP PNP_oxidase->PLP

Figure 1: Proposed mechanism of this compound in the Vitamin B6 salvage pathway.

Comparative Performance Data

To validate the proposed mechanism, the enzymatic conversion of this compound to its phosphorylated form by pyridoxal kinase needs to be quantified and compared with that of other Vitamin B6 vitamers. The following table summarizes hypothetical comparative data based on typical enzyme kinetics.

SubstratePyridoxal Kinase ActivityPLP-Dependent Enzyme Activation
Km (µM) Vmax (nmol/min/mg)
This compound Data not availableData not available
Pyridoxine (PN) 10 - 505 - 15
Pyridoxal (PL) 5 - 2010 - 30
Pyridoxamine (PM) 20 - 1002 - 8

Note: The data for Pyridoxine, Pyridoxal, and Pyridoxamine are representative values from the literature. Direct experimental data for this compound is required for a definitive comparison.

Experimental Protocols

To experimentally validate the mechanism of action of this compound, the following key experiments are proposed:

In Vitro Enzymatic Conversion Assay

Objective: To determine if this compound is a substrate for pyridoxal kinase and to quantify its phosphorylation rate in comparison to other Vitamin B6 vitamers.

Methodology:

  • Enzyme Preparation: Recombinant human pyridoxal kinase is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, ATP, MgCl₂, and the substrate (this compound or a Vitamin B6 vitamer) in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of the phosphorylated product (e.g., this compound-5'-phosphate or PLP) is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[1][2]

Enzymatic_Conversion_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Pyridoxal Kinase Incubation Incubate at 37°C Enzyme->Incubation Substrates 3-HMP / PN / PL / PM ATP, MgCl2 Substrates->Incubation Termination Stop Reaction (e.g., TCA) Incubation->Termination HPLC HPLC-Fluorescence Detection Termination->HPLC Quantification Quantify Phosphorylated Product HPLC->Quantification

Figure 2: Workflow for the in vitro enzymatic conversion assay.
PLP-Dependent Enzyme Activity Assay

Objective: To assess the ability of the phosphorylated product of this compound to function as a cofactor for a PLP-dependent enzyme.

Methodology:

  • Apoenzyme Preparation: A PLP-dependent enzyme (e.g., tyrosine aminotransferase) is prepared in its apo-form (without the PLP cofactor).

  • Cofactor Incubation: The apoenzyme is incubated with the phosphorylated product of this compound (obtained from the enzymatic conversion assay) or with known concentrations of PLP (as a positive control).

  • Enzyme Assay: The substrate for the PLP-dependent enzyme is added, and the enzyme activity is measured by monitoring the formation of the product over time using a spectrophotometric or fluorometric method.

  • Comparison: The activity of the enzyme reconstituted with the phosphorylated this compound is compared to the activity with PLP.

Comparison with Alternatives

The primary alternatives to this compound are the naturally occurring Vitamin B6 vitamers:

  • Pyridoxine (PN): The most common form of Vitamin B6 in supplements. It requires phosphorylation and subsequent oxidation to become the active PLP.

  • Pyridoxal (PL): Can be directly phosphorylated to PLP. Studies suggest that pyridoxal may be more effective than pyridoxine in certain conditions.[3]

  • Pyridoxamine (PM): Can be phosphorylated and then converted to PLP. It has also been shown to have antioxidant properties.

The choice of the most suitable vitamer may depend on the specific application and the metabolic state of the target cells or organism. For instance, in cases of impaired pyridoxine-5'-phosphate oxidase activity, direct supplementation with pyridoxal or its phosphorylated form might be more beneficial.

Conclusion

The validation of this compound's mechanism of action hinges on demonstrating its efficient conversion to a biologically active, phosphorylated form that can effectively serve as a cofactor for PLP-dependent enzymes. The proposed experimental protocols provide a clear path to obtaining the necessary quantitative data for a comprehensive comparison with established Vitamin B6 vitamers. This will enable researchers and drug development professionals to make informed decisions about its potential therapeutic applications.

References

A Comparative Analysis of 3-Hydroxy-4-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical step in the discovery pipeline. 3-Hydroxy-4-methylpyridine, a heterocyclic compound, and its derivatives have garnered interest for a range of biological activities. This guide provides a comparative analysis of this compound and related 3-hydroxy-4-pyridinones, supported by experimental data, to inform research and development decisions. The focus is on their antimicrobial and metal-chelating properties, with insights into potential neuroprotective applications.

Comparative Efficacy: A Data-Driven Overview

The biological activity of 3-hydroxy-4-pyridinone derivatives has been predominantly investigated in the contexts of antimicrobial efficacy and metal ion chelation. The following tables summarize key quantitative data from various studies to facilitate a direct comparison with alternative compounds.

Antimicrobial Activity

Derivatives of 3-hydroxy-4-pyridinone have demonstrated notable activity against various microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/AlternativeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
3-hydroxypyridine-4-one derivative 6c 3232128-512128-512[1]
Ampicillin (Reference)>32---[1]
Hydrazone derivative 3b 7.8–250---[2]
Isonicotinic acid hydrazide derivatives 23-27 2.18–3.08 µM/mL2.18–3.08 µM/mL2.18–3.08 µM/mL2.18–3.08 µM/mL
Amoxicillin (Reference)-6.25–12.5--[3]
Pyridine-triazoles 127i–127k ----[3]
Ciprofloxacin (Reference)----[3]
Miconazole (Reference)----[3]

Note: '-' indicates data not available in the cited source. A direct comparison of µg/mL and µM/mL is not possible without the molecular weights of all compounds.

Quantitative Structure-Activity Relationship (QSAR) studies on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives have revealed that topological parameters play a significant role in their antimicrobial activity against S. aureus and C. albicans.[4][5] For instance, a Genetic Algorithm-Partial Least Squares (GA-PLS) model showed high statistical quality (R² = 0.96 and Q² = 0.91 for S. aureus), indicating a strong correlation between the physicochemical properties of the compounds and their antimicrobial effect.[4]

Metal Chelating Properties

3-hydroxy-4-pyridinones are recognized for their strong and selective chelation of trivalent metal ions, particularly iron(III). This property is crucial for applications in iron overload diseases and has been explored for the development of radiopharmaceuticals. The sequestering ability is often quantified by the pM value, which represents the negative logarithm of the free metal ion concentration at physiological pH. Higher pM values indicate stronger chelation.

Table 2: Comparative Metal Chelation (pM values)

Ligand (3-hydroxy-4-pyridinone derivative)Fe³⁺Al³⁺Cu²⁺Zn²⁺Reference
Amino mono-3-hydroxy-4-pyridinone L5 High AffinityGood AffinityModerate AffinityLow Affinity[6]
Deferiprone (1,2-dimethyl-3,4-hydroxypyridinone)High Affinity-pCu = 10.7-[6][7]
Kojic Acid (structurally similar)--pCu = 7.3-[6]

Note: '-' indicates data not available in the cited source.

Studies have shown that 3-hydroxy-4-pyridinones are particularly selective for Fe³⁺, which is advantageous in designing therapeutic chelators that avoid the depletion of other essential metal ions like Cu²⁺ and Zn²⁺.[8][9] The high affinity for Ga³⁺ has also led to their investigation as chelators for the PET imaging radioisotope ⁶⁸Ga.[7]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric and fluorometric assay used to determine the MIC of antimicrobial agents. It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Protocol:

  • Preparation of Reagents and Media: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microplate Preparation: Dispense the growth medium into the wells of a 96-well microplate.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds directly in the microplate. Include positive (microbes with no drug) and negative (medium only) controls.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Addition of Alamar Blue: Add Alamar Blue solution (typically 10% of the well volume) to each well.[10]

  • Second Incubation: Incubate for a further period (e.g., 1-4 hours) to allow for color development.[11]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink. Results can be read visually or quantitatively using a microplate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm).[10][11]

Metal Chelation Potentiometric Titrations

This method is used to determine the stability constants of metal-ligand complexes.

Protocol:

  • Solution Preparation: Prepare solutions of the ligand, metal salt (e.g., FeCl₃), and a strong acid (e.g., HCl) and base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base.

  • pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH electrode.

  • Data Analysis: The collected data (volume of titrant vs. pH) is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[8][9]

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the observed biological activities of related compounds, several pathways can be hypothesized to be involved.

Potential Neuroprotective Mechanisms

Studies on other pyridine derivatives and compounds with similar activities suggest potential involvement in neuroprotection through the modulation of pathways related to oxidative stress and apoptosis. For instance, some neuroprotective compounds enhance the antioxidant system by upregulating transcription factors like Nrf2 and Foxo1.[12]

Neuroprotective_Pathway 3_Hydroxy_4_methylpyridine 3_Hydroxy_4_methylpyridine Antioxidant_System Antioxidant_System 3_Hydroxy_4_methylpyridine->Antioxidant_System enhances Nrf2_Foxo1 Nrf2_Foxo1 3_Hydroxy_4_methylpyridine->Nrf2_Foxo1 activates Neuronal_Apoptosis Neuronal_Apoptosis 3_Hydroxy_4_methylpyridine->Neuronal_Apoptosis inhibits Oxidative_Stress Oxidative_Stress Antioxidant_System->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_System->Neuroprotection leads to Nrf2_Foxo1->Antioxidant_System upregulates Oxidative_Stress->Neuronal_Apoptosis induces Neuronal_Apoptosis->Neuroprotection is prevented by

Caption: Hypothesized neuroprotective signaling cascade of this compound.

Experimental Workflow for Antimicrobial Drug Discovery

The process of identifying and validating a new antimicrobial agent involves a series of well-defined steps, from initial screening to more in-depth characterization.

Antimicrobial_Discovery_Workflow cluster_0 Screening cluster_1 Validation cluster_2 Characterization Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., MABA) Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification MIC_Determination MIC Determination Hit_Identification->MIC_Determination Spectrum_of_Activity Spectrum of Activity MIC_Determination->Spectrum_of_Activity Mechanism_of_Action Mechanism of Action Studies Spectrum_of_Activity->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy

Caption: A typical workflow for the discovery and development of new antimicrobial agents.

Conclusion

This compound and its structural analogs, particularly the 3-hydroxy-4-pyridinones, represent a versatile class of compounds with significant potential in antimicrobial and chelation therapy. The available data indicates that specific derivatives exhibit potent antimicrobial activity, in some cases exceeding that of established antibiotics like ampicillin. Their high and selective affinity for iron(III) makes them prime candidates for the development of treatments for iron overload disorders.

For researchers, the provided experimental protocols offer a foundation for the in-house evaluation and comparison of these compounds. The visualized workflows and potential signaling pathways can guide future research directions, particularly in elucidating the mechanisms of action and exploring new therapeutic applications, such as neuroprotection. Further head-to-head comparative studies of this compound with a broader range of existing drugs are warranted to fully establish its therapeutic potential.

References

Peer-Reviewed Validation of 3-Hydroxy-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Hydroxy-4-methylpyridine and its derivatives against other established alternatives, supported by experimental data from peer-reviewed research.

Antioxidant Activity: Comparison with Kojic Acid and Quercetin

Derivatives of 3-hydroxypyridine have demonstrated significant antioxidant potential, often compared to well-known antioxidants like kojic acid and quercetin. The primary method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Quantitative Data Summary
Compound/DerivativeTest SystemIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
3-Hydroxypyridin-4-one derivative with furan ringDPPH Assay8.94Kojic Acid16.68[1]
3-Hydroxypyridin-4-one derivative (Compound 6b)Tyrosinase Inhibition25.82Kojic AcidNot specified as equivalent[1]
3-Hydroxypyridin-4-one derivative (Compound 6a)DPPH Assay2.21QuercetinNot specified
3-Hydroxypyridin-4-one derivative (Compound 6b)DPPH Assay17.49QuercetinNot specified

Note: A lower IC50 value indicates greater antioxidant potency.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound derivatives)

  • Reference compounds (Kojic Acid, Quercetin)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light.

  • Preparation of Test and Reference Solutions: The 3-hydroxypyridine derivatives and reference compounds are dissolved in methanol to prepare a series of concentrations.

  • Reaction: A specific volume of each concentration of the test and reference compounds is mixed with a fixed volume of the DPPH solution. A control sample containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Signaling Pathway: Antioxidant Effect via Nrf2 Activation

The antioxidant effects of many phenolic compounds, including likely those of 3-hydroxypyridine derivatives, are mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Antioxidant compounds can modify Keap1, leading to the release of Nrf2, which then translocates to the nucleus and binds to the ARE, initiating the transcription of various antioxidant and cytoprotective genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HP 3-Hydroxypyridine Derivative HP->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Figure 1. Nrf2/ARE antioxidant signaling pathway.

Analgesic Activity: Comparison with Indomethacin

Certain derivatives of 3-hydroxy pyridine-4-one have been investigated for their analgesic properties, with their efficacy compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The acetic acid-induced writhing test in mice is a common model to evaluate peripheral analgesic activity.

Quantitative Data Summary
Compound/DerivativeDose (mg/kg)% Inhibition of WrithingReference CompoundDose (mg/kg)% Inhibition of WrithingSource
3-Hydroxy pyridine-4-one (Compound A)2.5-10Significant analgesiaIndomethacinNot specifiedNot specified
Indomethacin Derivative (2a)1061.7Indomethacin1051.23[2]
Indomethacin Derivative (2b)1060.8Indomethacin1051.23[2]
Indomethacin Derivative (2f)1058.6Indomethacin1051.23[2]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This widely used protocol assesses the efficacy of peripherally acting analgesics.

Materials:

  • Male ICR mice (or similar strain)

  • Acetic acid solution (e.g., 0.6% in saline)

  • Test compounds (3-hydroxy pyridine-4-one derivatives)

  • Reference compound (Indomethacin)

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization and Grouping: Mice are acclimatized to the laboratory conditions and then randomly divided into groups (control, reference, and test groups).

  • Compound Administration: The test compounds, reference drug, or vehicle are administered to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Writhing: After a specific period (e.g., 30 minutes post-administration), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).

  • Calculation: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

Signaling Pathway: Anti-inflammatory Effect via NF-κB Inhibition

The analgesic effects of many anti-inflammatory compounds are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Compounds with anti-inflammatory properties can interfere with this pathway at various points, such as by preventing the degradation of IκBα or inhibiting the nuclear translocation or DNA binding of NF-κB.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_cyto NF-κB (p65/p50) IkBa_NFkB->NFkB_cyto Proteasome Proteasomal Degradation p_IkBa->Proteasome degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation HP 3-Hydroxypyridine Derivative HP->IKK inhibits HP->NFkB_cyto inhibits translocation or DNA binding DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) DNA->Inflammatory_Genes activates

Figure 2. NF-κB pro-inflammatory signaling pathway.

Neuroprotective Activity: Comparison with Mexidol

Derivatives of 3-hydroxypyridine have shown promise as neuroprotective agents, with their performance evaluated against the established neuroprotective drug Mexidol (ethylmethylhydroxypyridine succinate). A common experimental model for this evaluation is the intracerebral hemorrhage (ICH) model in rats.

Quantitative Data Summary
Compound/DerivativeTest SystemOutcome MeasureResultReference CompoundResultSource
LKhT 3-15 (3-hydroxypyridine derivative)ICH in ratsNeurological deficit scoreComparable to Mexidol-[3][4]
LKhT 01-09 (3-hydroxypyridine derivative)ICH in ratsNeurological deficit scoreInferior to Mexidol-[3][4]
LKhT 4-97 (3-hydroxypyridine derivative)ICH in ratsSurvival rate, resolution of pathological signsPositive effect (p<0.05)Mexidol-[3][4]
LKhT 11-02 (3-hydroxypyridine derivative)ICH in ratsSurvival rate, resolution of pathological signsPositive effect (p<0.05)Mexidol-[3][4]
2-ethyl-6-methyl-3-hydroxypyridine L-aspartate (30 mg/kg)Brain ischemia in ratsNeurologic deficiencyMore effective than Mexidol (50 mg/kg)Mexidol-[5]
Experimental Protocol: Intracerebral Hemorrhage (ICH) Model in Rats

This protocol simulates a hemorrhagic stroke to assess the efficacy of neuroprotective compounds.

Materials:

  • Wistar rats (or similar strain)

  • Anesthesia

  • Stereotaxic apparatus

  • Collagenase or autologous blood

  • Test compounds (3-hydroxypyridine derivatives)

  • Reference compound (Mexidol)

  • Behavioral assessment tools (e.g., McGraw scale for neurological deficit)

Procedure:

  • Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., striatum).

  • Induction of ICH: A cannula is lowered into the brain, and a small volume of either bacterial collagenase (which digests the blood vessel walls, causing a bleed) or non-coagulated autologous blood is slowly infused to create a hematoma.

  • Compound Administration: The test compounds, reference drug, or vehicle are administered at specific time points before or after the induction of ICH, as per the study design.

  • Behavioral Assessment: The neurological status of the rats is evaluated at various time points (e.g., 1, 3, 7, and 14 days) using a standardized neurological deficit scale.

  • Histological Analysis: At the end of the experiment, the brains are collected for histological analysis to assess the extent of brain injury, including hematoma volume and neuronal damage.

Experimental Workflow: Neuroprotection Study

Neuroprotection_Workflow start Start animal_prep Animal Preparation (Wistar Rats) start->animal_prep grouping Random Grouping (Control, Reference, Test) animal_prep->grouping surgery Stereotaxic Surgery & ICH Induction grouping->surgery treatment Compound Administration (3-HP Derivative or Mexidol) surgery->treatment behavioral Behavioral Assessment (Neurological Scoring) treatment->behavioral histology Histological Analysis (Brain Tissue) behavioral->histology data_analysis Data Analysis & Comparison histology->data_analysis end End data_analysis->end

Figure 3. Workflow for a typical neuroprotection study.

References

Correlating Spectroscopic Data with Theoretical Models for 3-Hydroxy-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for correlating experimental spectroscopic data with theoretical computational models for the heterocyclic compound 3-Hydroxy-4-methylpyridine. Given the limited availability of published, consolidated spectroscopic data for this specific molecule, this guide will utilize data from close structural analogs and isomers to illustrate the comparative process. This approach serves as a practical blueprint for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel organic compounds.

Experimental Spectroscopic Data & Protocols

Experimental analysis provides empirical data on the molecular structure and electronic properties of a compound. The primary techniques include Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups and vibrational modes, and Ultraviolet-Visible (UV-Vis) spectroscopy for probing electronic transitions.

Data Presentation

Due to the scarcity of published data for this compound, the following table includes data from its close isomer, 3-Hydroxy-6-methylpyridine , and related compounds to provide an expected baseline.

Spectroscopic Technique Parameter Observed Value (Analog Compound) Assignment / Interpretation
¹H NMR Chemical Shift (δ)9.64 ppm (s, 1H, OH)Phenolic Hydroxyl Proton
(3-Hydroxy-6-methylpyridine)8.02 ppm (d, 1H)Aromatic Proton (H2)
7.07 ppm (d, 1H)Aromatic Proton (H5)
7.05 ppm (dd, 1H)Aromatic Proton (H4)
2.35 ppm (s, 3H, CH₃)Methyl Group Protons
¹³C NMR Chemical Shift (δ)155.0 ppmC-OH (C3)
(Data for 3-Hydroxy-6-methylpyridine)[1]145.0 ppmC-CH₃ (C6)
135.0 ppmC-H (C2)
125.0 ppmC-H (C4)
120.0 ppmC-H (C5)
20.0 ppm-CH₃
FT-IR Wavenumber (cm⁻¹)~3400-3200 (broad)O-H Stretch (Hydrogen-bonded)
(Expected)~3100-3000Aromatic C-H Stretch
~1600, ~1500C=C & C=N Ring Stretching
~1250C-O Stretch
UV-Vis λ_max (nm)~280-290 nmπ → π* transitions
(Based on 3-Hydroxypyridine)[2]
Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a benchtop FT-IR spectrometer (e.g., Bruker Tensor, Thermo Scientific Nicolet).

  • Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a wavelength range appropriate for aromatic compounds, typically from 200 to 400 nm. A baseline is first recorded using a cuvette filled with the pure solvent.

Theoretical Models & Computational Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. By modeling the molecule in silico, researchers can calculate vibrational frequencies, NMR chemical shieldings, and electronic transition energies, which can then be directly compared to experimental results.

Computational Data
Spectroscopic Technique Parameter Illustrative Calculated Value (Method) Interpretation
¹H & ¹³C NMR Isotropic Shielding (σ)Calculated for each nucleus (GIAO Method)Shielding values are converted to chemical shifts (δ) using a reference (TMS).
(DFT: GIAO/B3LYP/6-311G(d,p))Chemical Shift (δ)δ_calc = σ_ref - σ_isoProvides a direct comparison to experimental chemical shifts.[6]
FT-IR Vibrational FrequencyScaled Wavenumber (cm⁻¹)Calculated harmonic frequencies are typically scaled (e.g., by ~0.96) to correct for anharmonicity and method limitations.[5]
(DFT: B3LYP/6-31G(d))e.g., ~3500 cm⁻¹ (scaled)Corresponds to O-H stretching vibration.
e.g., ~1620 cm⁻¹ (scaled)Corresponds to C=C/C=N ring stretching.
UV-Vis Excitation Energyλ_max (nm)Calculated from the energy difference between the ground and excited states.
(TD-DFT/B3LYP/6-31G(d))e.g., ~285 nmCorresponds to the lowest energy π → π* electronic transition.[7]
Computational Methodology

A typical workflow for predicting spectroscopic properties is visualized below and involves the following steps:

  • Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation. The B3LYP functional with the 6-31G(d) basis set is a common starting point.[8]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation yields the theoretical IR spectrum.

  • NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically with the Gauge-Independent Atomic Orbital (GIAO) method.[6] These are then converted to chemical shifts.

  • Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state, providing the theoretical UV-Vis spectrum.[7][9]

Workflow Visualization and Data Correlation

The core of this comparative analysis lies in overlaying and comparing the experimental and theoretical data. The following diagram illustrates the logical workflow.

Correlative_Spectroscopy_Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Modeling exp_sample This compound (Sample) nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr ftir FT-IR Spectroscopy exp_sample->ftir uvvis UV-Vis Spectroscopy exp_sample->uvvis exp_data Experimental Spectra nmr->exp_data ftir->exp_data uvvis->exp_data correlation Data Correlation & Analysis exp_data->correlation Compare Peaks & Shifts theo_model In Silico Model (DFT: B3LYP/6-31G(d)) opt Geometry Optimization & Frequency Calculation theo_model->opt giao NMR Shielding (GIAO) opt->giao tddft Electronic Transitions (TD-DFT) opt->tddft theo_data Predicted Spectra opt->theo_data giao->theo_data tddft->theo_data theo_data->correlation Compare Frequencies & Transitions conclusion Structural Confirmation & Property Insights correlation->conclusion

Correlative Spectroscopy Workflow

Correlation Analysis:

  • NMR: Calculated chemical shifts (δ) are plotted against experimental values. A good correlation should yield a straight line with a slope close to 1 and a high R² value. Deviations can point to specific structural features not well-represented by the model, such as strong solvent effects or conformational averaging.

  • FT-IR: Theoretical vibrational frequencies are compared with experimental peaks. Due to systematic errors in DFT calculations, a scaling factor is often applied to the computed frequencies for better agreement.[5] The comparison helps in assigning complex vibrational modes that are difficult to interpret from the experimental spectrum alone.

  • UV-Vis: The calculated λ_max from TD-DFT is compared to the experimental absorption maximum. While TD-DFT can sometimes have larger errors in predicting the exact wavelength, it is excellent for assigning the nature of the electronic transitions (e.g., π → π* or n → π*).[7]

Comparison with Alternatives

This compound belongs to the family of hydroxypyridines, which includes several structural isomers and related compounds of interest in medicinal chemistry. One notable alternative is Deferiprone , which is a 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, used as an iron chelator. Comparing their properties highlights the impact of subtle structural changes.

Compound Key Structural Feature Relevant Spectroscopic Feature Application Area
This compound HydroxypyridineExpected UV λ_max ~280-290 nmResearch, Potential Ligand
Deferiprone HydroxypyridinoneForms stable metal complexes, shifting spectroscopic properties.Iron Chelation Therapy
Pyridoxine (Vitamin B6) 3-Hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridineMore complex NMR spectrum due to additional functional groups.Vitamin, Coenzyme

The presence of the keto group in Deferiprone and additional hydroxymethyl groups in Pyridoxine significantly alters their electronic structure and hydrogen bonding capabilities, leading to distinct spectroscopic signatures and biological functions compared to this compound.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 3-hydroxy-4-methylpyridine, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Disposal Overview

The primary route for the disposal of this compound, as with many specialized chemicals, is through an approved hazardous waste disposal program.[1][2][3][4][5][6][7] This ensures that the chemical is managed, treated, and disposed of in accordance with stringent environmental regulations.[8][9][10] It is crucial to treat all chemical waste as hazardous unless confirmed otherwise by a qualified safety officer or through official documentation.[2]

Key Disposal Principles:

  • Do Not Dispose Down the Drain or in Regular Trash: this compound should not be disposed of in the sanitary sewer or solid waste.[1][2] This practice is reserved for non-hazardous materials and requires specific written permission from environmental health and safety (EHS) departments, which is unlikely for this type of compound.[1][11]

  • Waste Identification and Classification: The generator of the waste is responsible for determining if it is a hazardous waste.[12][13][14] This involves consulting the Safety Data Sheet (SDS) and local, regional, and national hazardous waste regulations.[14]

  • Segregation is Key: Chemical wastes must be segregated by compatibility to prevent dangerous reactions.[1][15] Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the full chemical name, quantity, date of generation, and appropriate hazard pictograms.[1] Abbreviations and acronyms are not permitted.[1]

  • Use Appropriate Containers: Store chemical waste in containers that are in good condition and compatible with the material.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

Comparative Hazard and Disposal Information of Structurally Similar Compounds

CompoundKey HazardsRecommended Disposal
3-Hydroxy-2-methylpyridine Harmful if swallowed, causes skin irritation, may cause respiratory irritation.[5][6]Dispose of contents/container to an approved waste disposal plant.[5][6]
3-Amino-4-methylpyridine Causes skin irritation and serious eye damage, may cause respiratory irritation.[4]Dispose of contents/container to an approved waste disposal plant.[4]
2-Hydroxy-5-methylpyridine Causes skin and serious eye irritation, may cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]
3-Hydroxy-6-methylpyridine Not classified as hazardous under GHS, but good laboratory practice dictates careful handling and disposal.Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult regulations.[14]
3-Hydroxypyridine Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[16]Dispose of contents/container to an approved waste disposal plant.[16]

Experimental Protocol: Standard Laboratory Chemical Waste Disposal

The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated and properly labeled hazardous waste container.

  • Hazardous waste tags or labels as required by your institution.[1]

  • Waste collection request forms.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Prepare the Waste Container:

    • Select a container that is compatible with this compound and is in good condition with a secure lid.

    • Affix a hazardous waste label to the container.[1]

  • Label the Container:

    • Clearly write the full chemical name: "this compound".

    • Indicate the quantity of waste being added.

    • Fill in the date of generation and the laboratory or room number.[1]

    • Provide the name of the principal investigator or responsible party.[1]

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the labeled container.

    • Avoid mixing with other incompatible chemical wastes.[1][15]

  • Secure and Store the Container:

    • Tightly close the container lid.

    • Store the container in a designated satellite accumulation area (SAA).[15] This area should be secure and away from general laboratory traffic.

    • Ensure the container is stored in a well-ventilated place.[3][4]

  • Arrange for Disposal:

    • Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Complete any necessary waste collection request forms.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste like this compound.

A Start: Chemical Waste Generated B Is the identity of the waste known? A->B C Consult Safety Data Sheet (SDS) and institutional guidelines B->C Yes K Contact EHS for identification and disposal procedures B->K No D Is the waste classified as hazardous? C->D E Segregate waste by compatibility class D->E Yes L Follow procedures for non-hazardous waste disposal (if applicable and permitted) D->L No F Select appropriate, labeled hazardous waste container E->F G Transfer waste to container F->G H Store container in Satellite Accumulation Area (SAA) G->H I Arrange for pickup by Environmental Health & Safety (EHS) H->I J End: Proper Disposal I->J

Caption: Disposal Decision Workflow

This comprehensive approach to the disposal of this compound ensures that laboratories remain safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methylpyridine
Reactant of Route 2
3-Hydroxy-4-methylpyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。